molecular formula C12H16BIO2 B1312956 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 73852-88-7

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1312956
CAS No.: 73852-88-7
M. Wt: 329.97 g/mol
InChI Key: ACCWXFPZHMACEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H16BIO2 and its molecular weight is 329.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCWXFPZHMACEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466693
Record name 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73852-88-7
Record name 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 73852-88-7)

Abstract: This technical guide provides a comprehensive overview of this compound, a critical building block in modern synthetic organic chemistry. Identified by its CAS Number 73852-88-7, this pinacol boronic ester is an indispensable reagent for the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This document details the compound's physicochemical properties, outlines a representative synthetic methodology, and offers a field-proven protocol for its application in Suzuki coupling. The underlying mechanistic principles are discussed and visualized to provide researchers, scientists, and drug development professionals with both theoretical and practical insights for its effective utilization.

Core Compound Specifications

This compound, also known as 4-Iodobenzeneboronic Acid Pinacol Ester, is a stable, crystalline solid at room temperature.[3] Its structure incorporates an iodophenyl group, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, and a pinacolborane moiety, which offers superior stability and handling compared to the corresponding boronic acid. The detailed properties are summarized below.

PropertyValueSource
CAS Number 73852-88-7[1][2][3]
Molecular Formula C₁₂H₁₆BIO₂[1][3]
Molecular Weight 329.97 g/mol [1][3]
MDL Number MFCD09953499[1]
Purity Typically ≥97%[3][4]
Appearance White to off-white solid/powderInferred from typical appearance of similar compounds
Storage Temperature 2-8°C[5]
Topological Polar Surface Area (TPSA) 18.46 Ų[3]
LogP 2.5904[3]
SMILES CC1(C)C(C)(C)OB(C2=CC=C(I)C=C2)O1[1][3]

Synthesis and Mechanistic Considerations

The synthesis of aryl pinacol boronic esters is a well-established process in organic chemistry. A common and efficient method involves the direct esterification of the corresponding boronic acid with pinacol.

Representative Synthesis: A suspension of 4-iodophenylboronic acid in an appropriate solvent, such as acetonitrile or dichloromethane, is treated with one equivalent of pinacol. The reaction proceeds at room temperature, and stirring is continued until the solids dissolve, indicating the formation of the pinacol ester and water. The solvent is then removed under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent reactions. This straightforward procedure is analogous to the synthesis of similar aryl pinacol boronic esters.[6] The driving force for this reaction is the removal of water, which can be facilitated by the use of a dehydrating agent like anhydrous magnesium sulfate if necessary.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed reaction forms a C-C bond between the aryl group of the boronic ester and an organic halide or triflate, proving indispensable for synthesizing biaryls and other complex molecular architectures found in pharmaceuticals and advanced materials.[8][9][10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps:[8][9]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar¹-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the order being I > Br > Cl. The use of an iodophenyl substrate like our title compound for subsequent couplings is therefore highly advantageous.

  • Transmetalation: The boronic ester (Ar²-B(pin)), activated by a base, transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming an Ar¹-Pd-Ar² complex. The base (e.g., K₂CO₃, CsF) is critical for activating the boronate, forming a more nucleophilic borate species which facilitates the transfer.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond in the final product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which continues the cycle.

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X Complex oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar' Complex transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product product->product_out

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (2-3 mol%)

  • Base, e.g., aqueous Potassium Carbonate (K₂CO₃) (2M solution, 2.0 equiv)

  • Solvent, e.g., 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To a flame-dried pressure tube or Schlenk flask equipped with a magnetic stir bar, add the this compound, the aryl bromide, and the palladium catalyst.

    • Expert Insight: Using a pressure tube is advisable for reactions involving volatile solvents or requiring temperatures above the solvent's boiling point to ensure consistent reaction conditions.[11]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Add the solvent (e.g., dioxane) followed by the aqueous base solution via syringe.

    • Expert Insight: The choice of solvent and base can significantly impact reaction yield. A solvent mixture like Toluene/Dioxane can be used, and the aqueous base provides the necessary hydroxide or carbonate ions to form the active borate species for efficient transmetalation.[11]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (3-12 hours), monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[11]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[11]

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling.

Hazard Identification: While a specific SDS for the iodo- a anologue was not retrieved, related compounds are classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[12][13]

  • Causes skin irritation.[12][13]

  • Causes serious eye irritation.[12][13]

  • May cause respiratory irritation.[12][13]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12][14]

  • Handling: Avoid breathing dust.[12] Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Recommended storage is often refrigerated at 2-8°C.[5]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste.[12][14]

References

4-Iodophenylboronic acid pinacol ester physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Iodophenylboronic acid pinacol ester

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 4-Iodophenylboronic acid pinacol ester, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The document details its physicochemical characteristics and provides standard experimental protocols for their determination.

Chemical Identity and Structure

4-Iodophenylboronic acid pinacol ester, also known as 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound. The pinacol ester group provides stability and improves solubility in organic solvents compared to the corresponding boronic acid, facilitating its use in various synthetic applications.

chemical_identity compound 4-Iodophenylboronic acid pinacol ester CAS Number: 73852-88-7 Molecular Formula: C₁₂H₁₆BIO₂ Molecular Weight: 329.97 g/mol structure compound->structure

Caption: Chemical identifiers for 4-Iodophenylboronic acid pinacol ester.

Physical and Chemical Properties

The key physical properties of 4-Iodophenylboronic acid pinacol ester are summarized in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

PropertyValueSource(s)
CAS Number 73852-88-7[1]
Molecular Formula C₁₂H₁₆BIO₂[1]
Molecular Weight 329.97 g/mol [1]
Appearance White to off-white powder/solid[1][2]
Melting Point 101-105 °C[1]
Boiling Point Data not available; may decompose at high temperatures.
Solubility Generally soluble in organic solvents like chloroform, acetone, and ethers. Low solubility in hydrocarbons.[3] Boronic acid pinacol esters are typically more soluble in organic solvents than the corresponding boronic acids.[3]
Storage Temperature 2-8°C[4]

Spectroscopic Data

Spectroscopic analysis is essential for structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl group and a strong singlet for the twelve equivalent protons of the two methyl groups on the pinacol ester.

    • ¹³C NMR : The carbon NMR spectrum will display signals for the aromatic carbons and the carbons of the pinacol group. Due to the quadrupole moment of the boron nucleus, the signal for the carbon atom directly attached to boron (C-B) may be broadened or not detected at all.[2][5]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum for boronate esters typically exhibits characteristic bands for B-O stretching and C-O stretching . A study on similar compounds assigned bands at 1000-1090 cm⁻¹ to B-C stretching and bands at 1220-1250 cm⁻¹ to C-O stretching.[6]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting range of a solid compound using a standard melting point apparatus.[7][8] Pure substances typically exhibit a sharp melting range of 1-2°C.[8]

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Obtain dry, powdered sample. prep2 Load sample into a capillary tube to a height of 2-3 mm. prep1->prep2 prep3 Pack the solid tightly by tapping or dropping the tube. prep2->prep3 measure1 Insert capillary tube into melting point apparatus. prep3->measure1 measure2 Heat rapidly to ~15°C below the expected melting point. measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute. measure2->measure3 measure4 Record T₁: Temperature at which the first drop of liquid appears. measure3->measure4 measure5 Record T₂: Temperature at which the entire sample becomes liquid. measure4->measure5 result Result: Melting Range = T₁ - T₂ measure5->result

Caption: Workflow for Melting Point Determination.

Procedure:

  • Sample Preparation : Ensure the 4-Iodophenylboronic acid pinacol ester sample is completely dry and finely powdered.[9] Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[7]

  • Loading : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[7]

  • Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

  • Rapid Heating (Optional) : If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range.[8]

  • Accurate Measurement : For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point. Then, adjust the heating rate to a slow 1-2°C per minute.[7]

  • Observation : Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[10][11][12]

Procedure:

  • Setup : Place approximately 25 mg of the compound into a small test tube.

  • Solvent Addition : Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% HCl, 5% NaOH, acetone) in small portions.[11]

  • Mixing : After each addition, shake the test tube vigorously for 10-20 seconds.[11][13]

  • Observation : Observe if the solid dissolves completely. If the compound dissolves, it is considered "soluble" in that solvent. If it remains as a solid, it is "insoluble."

  • Systematic Testing :

    • Start with water to assess polarity.

    • If insoluble in water, test in 5% NaOH and 5% HCl to check for acidic or basic properties.[10]

    • Test solubility in a range of organic solvents from polar (e.g., ethanol) to non-polar (e.g., hexane) to establish a solubility profile.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis.[14][15]

nmr_prep_workflow start Start step1 Weigh 5-25 mg of sample into a clean, dry vial. start->step1 step2 Add ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃). step1->step2 step3 Ensure complete dissolution. (Vortex or sonicate if needed) step2->step3 step4 Filter the solution through a Pasteur pipette with glass wool into a clean NMR tube. step3->step4 step5 Cap the NMR tube and label it. step4->step5 end Ready for NMR Analysis step5->end

Caption: Workflow for NMR Sample Preparation.

Procedure:

  • Sample Quantity : Weigh 5-25 mg of 4-Iodophenylboronic acid pinacol ester into a clean, dry vial.[15]

  • Solvent Selection : Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆). The deuterated solvent prevents large solvent signals from obscuring the analyte signals in the ¹H NMR spectrum.[14]

  • Dissolution : Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure the sample dissolves completely. Gentle vortexing or sonication can be used to aid dissolution.[16]

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and transfer it into a clean, dry NMR tube.[16] Do not use cotton wool, as it can leach impurities.

  • Final Check : The sample in the NMR tube should be clear and free of any solids or suspended particles. Cap the tube, label it clearly, and it is ready for analysis.

References

An In-Depth Technical Guide to 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal intermediate in modern organic synthesis. Known commonly as 4-Iodophenylboronic acid pinacol ester, this reagent is instrumental for creating carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, purification, and practical application. We will explore the causality behind experimental choices, provide validated protocols, and contextualize its utility in the synthesis of complex molecules such as biaryl compounds, which are prevalent in pharmaceuticals and material science.

Introduction: The Strategic Importance of Boronic Acid Pinacol Esters

In the landscape of synthetic organic chemistry, the pursuit of efficient and robust methods for constructing complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies due to its mild conditions and exceptional functional group tolerance.[1] At the heart of this reaction lies the organoboron reagent.

While boronic acids are foundational, their pinacol ester derivatives, such as this compound, offer significant practical advantages. The pinacol group sterically shields the boron atom, rendering the molecule substantially more stable to air and moisture compared to the free boronic acid.[2] This enhanced stability is not a trivial convenience; it translates directly to:

  • Longer shelf-life and simplified storage.

  • Ease of handling and weighing under standard laboratory conditions.

  • Compatibility with chromatographic purification, a significant challenge for many free boronic acids. [2]

These attributes ensure greater reproducibility and reliability in synthetic workflows, making pinacol esters the reagent of choice for multi-step syntheses where consistency is critical. This guide focuses specifically on the 4-iodo-substituted variant, a bifunctional reagent that can act as the nucleophilic boronate partner in a Suzuki-Miyaura coupling while retaining an electrophilic C-I bond for subsequent transformations.

Core Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 329.97 g/mol [3]
Molecular Formula C₁₂H₁₆BIO₂[3][4]
CAS Number 73852-88-7[3]
Appearance White to off-white powder/crystalline solid
Melting Point 101-105 °C
Solubility Soluble in common organic solvents (THF, Dioxane, DMSO, Chloroform)General
Synonyms 4-Iodophenylboronic Acid Pinacol Ester, 4-Iodobenzeneboronic Acid Pinacol Ester[3]
Structural Representation

The structure combines a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) ring with a 4-iodophenyl group.

G A Start: 1,4-Diiodobenzene + Bis(pinacolato)diboron (B₂pin₂) B Reaction Vessel: - Pd Catalyst (e.g., PdCl₂(dppf)) - Base (e.g., KOAc) - Solvent (e.g., Dioxane or DMSO) A->B Add Reagents C Heat Reaction (e.g., 80-100 °C) B->C Inert Atmosphere (Ar/N₂) D Work-up: - Filtration - Extraction C->D Reaction Monitoring (TLC/GC-MS) E Purification: - Column Chromatography or - Recrystallization D->E Isolate Crude Product F Final Product: 2-(4-Iodophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane E->F Characterize (NMR, MP) Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Boronate Ar'-B(pin) (e.g., Title Compound) Boronate->Transmetalation ArylHalide Ar-X (Coupling Partner) ArylHalide->OxAdd Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Activates Boronate

References

An In-depth Technical Guide to 4-Iodophenylboronic Acid Pinacol Ester: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid pinacol ester, also known as 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and highly valuable reagent in modern organic synthesis. Its structure, featuring a stable pinacol boronic ester and a reactive iodo group on a phenyl ring, makes it a key building block in the construction of complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and development. The pinacol ester offers enhanced stability and easier handling compared to the free boronic acid, making it a preferred reagent in many synthetic applications.[1]

Core Properties and Structure

The structural and physical properties of 4-Iodophenylboronic acid pinacol ester are summarized in the table below. The presence of the pinacolato ligand on the boron atom provides steric protection, rendering the compound more stable to air and moisture compared to its corresponding boronic acid.

PropertyValue
Chemical Formula C₁₂H₁₆BIO₂[2][3][4]
Molecular Weight 329.97 g/mol [2][3][4]
CAS Number 73852-88-7[2][3][4]
Appearance White to off-white powder or crystalline solid[2]
Melting Point 101-105 °C[2][3]
SMILES String CC1(C)OB(OC1(C)C)c2ccc(I)cc2[2][3]
InChI Key ACCWXFPZHMACEN-UHFFFAOYSA-N[2][3]

Synthesis of 4-Iodophenylboronic Acid Pinacol Ester

A common and efficient method for the synthesis of 4-Iodophenylboronic acid pinacol ester is the Miyaura borylation reaction. This palladium-catalyzed reaction involves the cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).

Caption: Synthesis of 4-Iodophenylboronic acid pinacol ester via Miyaura borylation.

Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure for the synthesis of aryl boronic esters.

Materials:

  • 1,4-Diiodobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry, argon-flushed flask, add 1,4-diiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add PdCl₂(dppf) (0.03 equiv) to the flask.

  • Add anhydrous 1,4-dioxane to the reaction mixture.

  • Heat the mixture at 80-90 °C under an argon atmosphere and monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-Iodophenylboronic acid pinacol ester.

Applications in Drug Development: The Suzuki-Miyaura Coupling Reaction

4-Iodophenylboronic acid pinacol ester is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals. The reaction's tolerance of a wide range of functional groups and its typically high yields make it invaluable in drug discovery.[5]

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using 4-Iodophenylboronic acid pinacol ester.

Materials:

  • An aryl halide or triflate (e.g., 4-bromoanisole) (1.0 equiv)

  • 4-Iodophenylboronic acid pinacol ester (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • A phosphine ligand (e.g., SPhos) (0.04 equiv)

  • A base (e.g., K₃PO₄) (2.0 equiv)

  • A solvent system (e.g., Toluene/Water 10:1)

Procedure:

  • In a reaction vessel, combine the aryl halide, 4-Iodophenylboronic acid pinacol ester, and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and the phosphine ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture under an argon atmosphere.

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

Quantitative Data for a Representative Suzuki Coupling

The following table provides an example of the reactants and yield for a Suzuki coupling reaction involving an iodo compound and a boronic ester, based on a patented procedure.[6]

Reactant 1 (Iodo Compound)Reactant 2 (Boronic Ester)CatalystBaseSolventYield
308 mg (0.513 mmol)194 mg (0.641 mmol)Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/Water53%[6]

Conclusion

4-Iodophenylboronic acid pinacol ester is a stable, versatile, and indispensable reagent for organic chemists, particularly those in the field of drug development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures that are central to many pharmaceutical compounds. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to effectively utilize this key synthetic building block in their research endeavors.

References

Technical Guide: ¹H NMR Data of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H Nuclear Magnetic Resonance (NMR) data for the compound 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires precise characterization for its effective use in research and drug development.

Core Data Presentation: ¹H NMR Spectral Data

The following table summarizes the quantitative ¹H NMR data for this compound. The data has been compiled from verified sources and is presented for easy reference and comparison.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.60 - 7.59d8.02HAr-H (ortho to B)
7.47 - 7.45d8.02HAr-H (ortho to I)
1.27 or 1.26s-12H-C(CH₃ )₄

Note: The exact chemical shift for the methyl protons of the tetramethyl-dioxaborolane group may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR Data Acquisition

The acquisition of high-quality ¹H NMR data for arylboronic esters such as this compound is crucial for structural verification and purity assessment. A standard experimental protocol is outlined below.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied. The use of a solvent with a low water content is recommended to avoid potential hydrolysis of the boronic ester.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity across the sample.

3. Data Acquisition Parameters:

  • A standard proton pulse program is used.

  • The spectral width is set to encompass all expected proton resonances (e.g., 0-10 ppm).

  • A sufficient number of scans (typically 8 to 64) are acquired to achieve an adequate signal-to-noise ratio.

  • A relaxation delay of 1-5 seconds between scans is employed to ensure quantitative integration.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking is carried out to determine the precise chemical shifts, and coupling constants are measured from the splitting patterns of the multiplets.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the ¹H NMR experiment as described in the protocol.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Operations cluster_processing Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze Data integrate->analyze final_data final_data analyze->final_data Final NMR Data

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Technical Guide: ¹³C NMR Spectroscopy of 4-Iodophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-iodophenylboronic acid pinacol ester. This compound is a critical building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural verification.

Predicted ¹³C NMR Spectral Data

Obtaining a clean and fully assigned ¹³C NMR spectrum for boronic esters can be challenging. The carbon atom attached to the boron (C1) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation induced by the adjacent boron nucleus (¹¹B and ¹⁰B isotopes).

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-iodophenylboronic acid pinacol ester. These predictions are based on established chemical shift values for iodobenzene and various phenylboronic acid pinacol esters. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Structure and Carbon Numbering: Chemical structure of 4-Iodophenylboronic acid pinacol ester with numbered carbons for NMR assignment.

Carbon AtomPredicted Chemical Shift (δ) in ppmNotes
C1 (C-B)125 - 135Signal is typically very broad and may have low intensity or be unobservable.
C2, C6~137Aromatic CH ortho to the boronic ester group.
C3, C5~130Aromatic CH meta to the boronic ester group.
C4 (C-I)~94The carbon directly attached to iodine is significantly shielded.[1]
C7, C8~84Quaternary carbons of the pinacol group.
C9, C10, C11, C12~25Methyl carbons of the pinacol group.

Note: The solvent signal for CDCl₃ appears as a triplet at approximately 77 ppm.

Experimental Protocol for ¹³C NMR Acquisition

This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum of 4-iodophenylboronic acid pinacol ester.

1. Sample Preparation:

  • Weigh approximately 15-30 mg of 4-iodophenylboronic acid pinacol ester.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be required.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 100 MHz or 125 MHz (for ¹³C) NMR spectrometer or higher is recommended.

  • Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

  • Solvent: Set the solvent to Chloroform-d.

  • Temperature: Maintain a constant temperature, typically 25°C (298 K).

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.
    • Acquisition Time (AQ): 1-2 seconds.
    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
    • Number of Scans (NS): Due to the low natural abundance of ¹³C and potential for broad signals, a higher number of scans (e.g., 1024 to 4096) is often required to achieve an adequate signal-to-noise ratio.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.

3. Data Processing:

  • Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation, followed by phase and baseline correction.

Logical Workflow: Role in Suzuki-Miyaura Coupling

4-Iodophenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The following diagram illustrates the catalytic cycle and the role of the boronic ester.[2][3][4]

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0) Catalyst oa_intermediate Aryl-Pd(II)-Halide Intermediate pd0->oa_intermediate Oxidative Addition tm_intermediate Aryl-Pd(II)-Aryl' Intermediate oa_intermediate->tm_intermediate Transmetalation tm_intermediate->pd0 Reductive Elimination product Biaryl Product (R-R') tm_intermediate->product aryl_halide Aryl Halide (R'-X) aryl_halide->oa_intermediate boronic_ester 4-Iodophenylboronic Acid Pinacol Ester boronic_ester->tm_intermediate base Base (e.g., K₂CO₃) base->tm_intermediate

Caption: Suzuki-Miyaura catalytic cycle workflow.

This diagram outlines the three fundamental steps of the reaction:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide.

  • Transmetalation: In the presence of a base, the aryl group from the 4-iodophenylboronic acid pinacol ester is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center are coupled, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

References

An In-depth Technical Guide to the Synthesis of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This document details the prevalent synthetic methodology, experimental protocols, and characterization data.

Introduction

This compound, also known as 4-iodophenylboronic acid pinacol ester, is a versatile bifunctional reagent possessing both an iodo group and a boronic ester. This structure allows for sequential, selective cross-coupling reactions, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The most common and efficient method for its preparation is the Miyaura borylation reaction.[1][2] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, offering high functional group tolerance and good yields.[1]

Synthetic Pathway: Miyaura Borylation

The synthesis of this compound is typically achieved through the Miyaura borylation of 1,4-diiodobenzene with bis(pinacolato)diboron (B₂pin₂). The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a weak base, commonly potassium acetate (KOAc), in a suitable solvent like dimethyl sulfoxide (DMSO).

Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • 1,4-Diiodobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Toluene

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,4-diiodobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask. The typical concentration is in the range of 0.1-0.5 M with respect to 1,4-diiodobenzene.

  • Reaction: Stir the mixture at 80-90 °C for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and wash with water to remove DMSO and inorganic salts. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield the pure product as a white to off-white solid.

Data Presentation

Reaction Parameters
ParameterValue/Condition
Reactants
1,4-Diiodobenzene1.0 eq
Bis(pinacolato)diboron1.1 eq
Catalyst
PdCl₂(dppf)0.03 eq
Base
Potassium Acetate3.0 eq
Solvent Anhydrous DMSO
Temperature 80-90 °C
Reaction Time 4-12 hours
Typical Yield 70-90%
Product Characterization
PropertyValue
Chemical Formula C₁₂H₁₆BIO₂
Molecular Weight 329.97 g/mol [3][4]
Appearance White to off-white solid
Melting Point 138-142 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 1.34 (s, 12H)
¹³C NMR (CDCl₃, 101 MHz) δ 137.2, 136.4, 98.9, 84.1, 24.9

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: 1,4-Diiodobenzene Bis(pinacolato)diboron KOAc, PdCl₂(dppf) in DMSO heating Heat and Stir (80-90 °C, 4-12h) reagents->heating Inert Atmosphere cooling Cool to RT heating->cooling extraction Dilute with Toluene Wash with Water cooling->extraction drying Dry Organic Layer (MgSO₄/Na₂SO₄) extraction->drying concentration Concentrate (Rotary Evaporator) drying->concentration recrystallization Recrystallize (Hexane) concentration->recrystallization characterization Characterize Product (NMR, MP) recrystallization->characterization

Caption: Experimental workflow for the synthesis of this compound.

Miyaura Borylation Catalytic Cycle

The following diagram outlines the generally accepted catalytic cycle for the Miyaura borylation reaction.

miyaura_borylation_cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Pd(0)L₂->Ar-Pd(II)-I(L₂) Oxidative Addition (Ar-I) Ar-Pd(II)-OAc(L₂) Ar-Pd(II)-OAc(L₂) Ar-Pd(II)-I(L₂)->Ar-Pd(II)-OAc(L₂) Anion Exchange (KOAc) Ar-Pd(II)-B(pin)(L₂) Ar-Pd(II)-B(pin)(L₂) Ar-Pd(II)-OAc(L₂)->Ar-Pd(II)-B(pin)(L₂) Transmetalation (B₂pin₂) Ar-Pd(II)-B(pin)(L₂)->Pd(0)L₂ Reductive Elimination product Ar-B(pin) Ar-Pd(II)-B(pin)(L₂)->product

Caption: Catalytic cycle of the Miyaura borylation reaction.

Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • Solvents: DMSO and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Inert Atmosphere: Ensure the reaction is carried out under a proper inert atmosphere to prevent side reactions and ensure safety.

Conclusion

The Miyaura borylation provides a robust and efficient method for the synthesis of this compound. The detailed protocol and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

An In-depth Technical Guide on 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Solubility, Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis and medicinal chemistry. A significant focus is placed on its solubility characteristics, providing both qualitative data and a detailed experimental protocol for quantitative determination. Furthermore, this document outlines a typical experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions and discusses its broader relevance in drug discovery through the lens of enzyme inhibition, a common mechanism for biologically active boronic acid derivatives.

Introduction

This compound, also known as 4-iodophenylboronic acid pinacol ester, is a versatile synthetic intermediate. The presence of both a boronic acid pinacol ester and an iodo group on the phenyl ring makes it a bifunctional reagent, enabling sequential and site-selective cross-coupling reactions. Its stability, ease of handling compared to free boronic acids, and high reactivity in palladium-catalyzed reactions have led to its widespread use in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding the solubility of this compound is critical for its effective use in various reaction and purification protocols.

Solubility of this compound

Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on the general characteristics of boronic acid pinacol esters, a qualitative assessment of its solubility can be made. Generally, the esterification of boronic acids with pinacol significantly increases their solubility in organic solvents compared to the parent acids.[3][4]

Table 1: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Notes
Aprotic Polar Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Dimethylformamide (DMF)HighBoronic acid pinacol esters generally exhibit good solubility in these solvents.[3][5]
Aromatic Toluene, BenzeneModerate to HighThe aryl nature of the compound suggests good solubility in aromatic solvents.
Ethers Diethyl ether, DioxaneModerate to HighPhenylboronic acid pinacol ester shows good solubility in ether solvents.[3]
Alcohols Ethanol, MethanolModeratePotential for transesterification with the boronic ester, especially in the presence of acid or base catalysts.
Hydrocarbons Hexane, CyclohexaneLowGenerally, boronic acid pinacol esters have lower solubility in nonpolar hydrocarbon solvents.[3]
Aqueous WaterVery LowThe pinacol ester group imparts significant hydrophobicity. Facile hydrolysis to the corresponding boronic acid can occur, especially under non-neutral pH.[6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The following protocol is based on a dynamic (synthetic) method, which is suitable for determining the solubility of crystalline organic compounds in various solvents.[3]

Objective: To determine the temperature-dependent solubility of this compound in a given solvent.

Materials:

  • This compound (high purity)

  • Solvent of interest (anhydrous and high purity)

  • Sealed glass ampoules or vials

  • Precision balance (± 0.0001 g)

  • Heating and stirring plate with a temperature probe

  • Light source and detector (for turbidity measurement) or visual observation

  • Temperature-controlled bath

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a series of glass ampoules.

    • Add a precise volume or mass of the chosen solvent to each ampoule to create biphasic samples of known composition (mole fraction or g/L).

  • Equilibration and Measurement:

    • Seal the ampoules to prevent solvent evaporation.

    • Place the ampoules in a temperature-controlled bath equipped with a stirring mechanism.

    • Slowly heat the samples while stirring vigorously.

    • Monitor the turbidity of the solution. The solid-liquid equilibrium point is reached when the last solid particles dissolve, and the solution becomes clear. This can be determined visually or by measuring the light intensity passing through the sample.[3]

    • Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for that specific concentration.

  • Data Analysis:

    • Repeat the measurement for different compositions to obtain a series of data points (solubility vs. temperature).

    • Plot the solubility (in mole fraction, g/L, or mol/L) as a function of temperature.

    • The obtained data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations to describe the solubility behavior.[3]

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent seal Seal Ampoule add_solvent->seal heat_stir Heat & Stir seal->heat_stir Biphasic Sample observe Observe Turbidity heat_stir->observe record_temp Record Temperature observe->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot Plot Solubility vs. Temperature repeat_exp->plot model Correlate with Thermodynamic Models plot->model G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification reagents Combine Aryl Boronic Ester, Organic Halide, Pd Catalyst, Base add_solvent Add Solvent reagents->add_solvent heat Heat under Inert Atmosphere add_solvent->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product product purify->product Purified Product G cluster_enzyme Enzyme Active Site enzyme Enzyme with Nucleophilic Residue (e.g., Serine-OH) product Biological Product enzyme->product Catalysis inhibition Enzyme Inhibition (No Product Formation) enzyme->inhibition substrate Natural Substrate substrate->enzyme Binding boronic_acid Boronic Acid Inhibitor (R-B(OH)2) boronic_acid->enzyme Reversible Covalent Bonding

References

A Technical Guide to 4-Iodophenylboronic Acid Pinacol Ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid pinacol ester, also known as 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and highly valuable reagent in modern organic synthesis. Its dual functionality, featuring a reactive boronic ester and an iodine-substituted aromatic ring, makes it a pivotal building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the key properties, reactivity, and applications of 4-iodophenylboronic acid pinacol ester, with a focus on its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties of 4-Iodophenylboronic Acid Pinacol Ester

A thorough understanding of the physicochemical properties of 4-iodophenylboronic acid pinacol ester is fundamental to its effective application in synthesis. The following tables summarize its key physical, chemical, and safety data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₆BIO₂[1]
Molecular Weight 329.97 g/mol [1]
Appearance White to off-white powder or crystals[1]
Melting Point 101-105 °C[1]
CAS Number 73852-88-7[1]
Purity Typically ≥97%[1]
Solubility Profile

While specific quantitative solubility data for 4-iodophenylboronic acid pinacol ester is not extensively published, a study on the closely related phenylboronic acid pinacol ester provides valuable insights into its general solubility characteristics. It is anticipated to exhibit good solubility in a range of common organic solvents.

SolventExpected Solubility
Tetrahydrofuran (THF)Soluble
DioxaneSoluble
TolueneSoluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
AcetoneSoluble
Ethyl AcetateSoluble
MethanolSparingly Soluble
WaterInsoluble

Note: The pinacol ester group enhances lipophilicity compared to the corresponding boronic acid, leading to better solubility in nonpolar organic solvents.

Reactivity and Applications in Synthesis

The synthetic utility of 4-iodophenylboronic acid pinacol ester is primarily centered around its participation in palladium-catalyzed cross-coupling reactions. The presence of both a boronic ester and an iodo group on the same molecule allows for sequential and site-selective functionalization, making it a powerful tool for the synthesis of biaryls and other complex organic molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] 4-Iodophenylboronic acid pinacol ester is an excellent substrate for this reaction, serving as the organoboron partner.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, R¹-X represents the organic halide (where X is I, Br, Cl, or OTf) and R²-B(OR)₂ represents the organoboron reagent, such as 4-iodophenylboronic acid pinacol ester. A base is required to activate the boronic ester for transmetalation.

Reactivity Considerations
  • Aryl Halide Partner: The reactivity of the aryl halide coupling partner generally follows the trend I > Br > OTf > Cl.[3] The iodo-substituent on 4-iodophenylboronic acid pinacol ester makes it a highly reactive coupling partner.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with various phosphine ligands (e.g., SPhos, XPhos). The selection depends on the specific substrates and reaction conditions.

  • Base: A variety of inorganic and organic bases can be used, such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic amines. The base plays a critical role in the transmetalation step.

  • Solvent: A wide range of solvents can be employed, including toluene, dioxane, THF, and DMF, often with the addition of water.

Experimental Protocols

The following section provides a representative experimental protocol for a Suzuki-Miyaura coupling reaction using 4-iodophenylboronic acid pinacol ester. This protocol is a generalized procedure and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Iodophenylboronic acid pinacol ester (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 10:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add 4-iodophenylboronic acid pinacol ester, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]

Experimental_Workflow Start Start Reagents Combine Reactants: - 4-Iodophenylboronic acid pinacol ester - Aryl halide - Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Workup: - Cool to RT - Dilute - Wash Reaction->Workup Purification Purification: - Dry - Concentrate - Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

4-Iodophenylboronic acid pinacol ester is a valuable building block in the synthesis of pharmaceuticals and biologically active compounds.[2] The biaryl motif is a common structural feature in many approved drugs. The ability to introduce an iodo-functionalized phenyl ring allows for further diversification of the molecular scaffold through subsequent cross-coupling reactions or other transformations.

One notable application is in the synthesis of precursors for radiolabeled imaging agents. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹³¹I, for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.

Stability and Storage

Boronic acid pinacol esters are generally more stable than their corresponding free boronic acids.[2] They are less prone to protodeboronation and trimerization to form boroxines. However, they can still be sensitive to moisture and strong acids or bases.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from moisture and light.

  • Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent degradation.

Conclusion

4-Iodophenylboronic acid pinacol ester is a powerful and versatile reagent in synthetic organic chemistry. Its key properties, including its dual reactivity and enhanced stability as a pinacol ester, make it an indispensable tool for the construction of complex organic molecules, particularly in the pharmaceutical and materials science industries. A thorough understanding of its reactivity, coupled with optimized experimental protocols, will continue to drive innovation in the synthesis of novel compounds with significant biological and material properties.

References

An In-depth Technical Guide to the Safety of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 73852-88-7). The information presented is compiled from available safety data sheets of structurally similar compounds and publicly accessible chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The hazard classifications and some safety data presented herein are extrapolated from SDSs of analogous aryl boronate esters and should be interpreted as a guide. It is imperative to handle this compound with the caution required for a substance of unknown toxicity and to perform a thorough risk assessment before use.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 73852-88-7[1][2][3]
Molecular Formula C12H16BIO2[1][2]
Molecular Weight 329.97 g/mol [2]
Appearance White to light yellow powder or crystal
Melting Point 101-105 °C
Purity Typically >97%

Hazard Identification and Classification

Based on the hazard profiles of similar aryl boronate esters, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

GHS Pictogram:

GHS GHS07 !

GHS07: Exclamation Mark

Signal Word: Warning[4]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Safe Handling Workflow

Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure Gloves Chemical Resistant Gloves Goggles Safety Goggles/Face Shield LabCoat Lab Coat Respirator Respirator (if dust is generated) Ventilation Work in a well-ventilated area (fume hood recommended) Avoidance Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. PPE_Requirement Wear PPE Handling_Steps Follow Handling Procedure

Recommended workflow for safe handling.
Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[4] For long-term storage, refrigeration is recommended to maintain product quality.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Spill_Response cluster_procedure Accidental Release Protocol Evacuate Evacuate unnecessary personnel. Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Wear appropriate personal protective equipment (respirator, gloves, goggles). Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). Collect Carefully collect the material into a suitable, closed container for disposal. Contain->Collect Clean Clean the spill area thoroughly. Collect->Clean PPE->Contain

Protocol for responding to an accidental release.

First-Aid Measures

In case of exposure, immediate medical attention may be required.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
Specific Hazards May emit toxic fumes of carbon monoxide, carbon dioxide, iodine compounds, and boron oxides under fire conditions.[4]
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

  • Respiratory Sensitization: No data available.

  • Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Experimental Protocols

As no specific experimental safety studies for this compound were found, this section outlines a general protocol for a hypothetical in vitro cytotoxicity assay, a common preliminary safety assessment.

General In Vitro Cytotoxicity Assay Protocol (e.g., MTT Assay)

This protocol is a generalized procedure and would require optimization for specific cell lines and laboratory conditions.

Cytotoxicity_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate and incubate for 24 hours. Compound_Prep Prepare serial dilutions of This compound in appropriate solvent and culture medium. Treatment Treat cells with various concentrations of the compound and controls. Compound_Prep->Treatment Incubation Incubate for a specified period (e.g., 24, 48, 72 hours). Treatment->Incubation Add_MTT Add MTT reagent to each well and incubate for 2-4 hours. Incubation->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Add_MTT->Solubilize Read_Plate Measure absorbance at the appropriate wavelength (e.g., 570 nm). Solubilize->Read_Plate Calculate_Viability Calculate cell viability as a percentage of the untreated control. Read_Plate->Calculate_Viability Determine_IC50 Determine the IC50 value. Calculate_Viability->Determine_IC50

General workflow for an in vitro cytotoxicity assay.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. Waste materials should be handled by a licensed waste disposal company.

This guide is intended for informational purposes only and does not substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current safety information and adhere to all applicable regulations when handling chemical substances.

References

A Technical Guide to 4-Iodophenylboronic Acid Pinacol Ester: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-iodophenylboronic acid pinacol ester, a key reagent in modern organic synthesis. This document details its commercial availability, physicochemical properties, and core applications, with a focus on its use in the synthesis of biologically active compounds. Detailed experimental protocols and visual diagrams of reaction workflows and relevant signaling pathways are included to support researchers in their laboratory work.

Core Properties and Commercial Availability

4-Iodophenylboronic acid pinacol ester, also known as 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a crystalline solid that serves as a versatile building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties
PropertyValueReference
CAS Number 73852-88-7[1]
Molecular Formula C₁₂H₁₆BIO₂[1]
Molecular Weight 329.97 g/mol [1]
Appearance White to off-white powder/crystals[1]
Melting Point 101-105 °C[1]
Purity Typically ≥97%[1]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[1]
Commercial Suppliers

4-Iodophenylboronic acid pinacol ester is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several major vendors. Pricing is subject to change and may vary based on institutional agreements.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD, Approx.)
Sigma-Aldrich 69947097%1 g, 5 g, 25 g$92 (1g), $338 (5g)
Fisher Scientific 6994705G-250 gContact for pricing
Cenmed Enterprises C005B-498608-1 EA$259.79
Alkali Scientific 699470-5G-5 gContact for pricing
Chem-Impex 02157-5 g$148.22
Pure Chemistry Scientific PCS-2478598%CustomContact for pricing

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4-iodophenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the organoborane and an organic halide, providing a powerful tool for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Reaction Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction using 4-iodophenylboronic acid pinacol ester.

Suzuki_Workflow reagents Reactants: - Aryl Halide (Ar-X) - 4-Iodophenylboronic acid pinacol ester - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane, Toluene, DMF) reaction_setup Reaction Setup: - Combine reagents and solvent in a reaction vessel. - Degas the mixture (e.g., with Argon or Nitrogen). reagents->reaction_setup 1. Combine catalyst Palladium Catalyst: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ catalyst->reaction_setup heating Reaction: - Add the palladium catalyst. - Heat the mixture to the desired temperature (e.g., 80-120 °C). - Monitor reaction progress by TLC or LC-MS. reaction_setup->heating 2. Heat workup Work-up: - Cool the reaction mixture. - Aqueous work-up to remove inorganic salts. - Extract the product with an organic solvent. heating->workup 3. Quench & Extract purification Purification: - Dry the organic layer. - Concentrate the solvent in vacuo. - Purify the crude product by column chromatography. workup->purification 4. Purify product Final Product: - Characterize by NMR, MS, etc. purification->product 5. Isolate & Characterize ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Phosphorylated MLC (pMLC) ROCK->MLC_P Phosphorylates MLC Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Promotes Cell_Contraction Cell Contraction & Motility Actin_Myosin->Cell_Contraction Indazole_Inhibitor Indazole-based ROCK Inhibitor Indazole_Inhibitor->ROCK Inhibits

References

Introduction to Arylboronic Acid Pinacol Esters: Core Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Arylboronic Acid Pinacol Esters in Cross-Coupling

Arylboronic acid pinacol esters (ArBpins) are a class of organoboron compounds that have become indispensable in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their prominence is most notable in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon (C-C) bonds.[1][2][3] These esters serve as stable, versatile, and highly efficient coupling partners for the synthesis of complex organic molecules, ranging from advanced materials to life-saving pharmaceuticals.[4][5][6]

Compared to their corresponding free boronic acids, pinacol esters offer significant advantages in terms of stability, handling, and purification.[7][8] Boronic acids are often prone to decomposition via protodeboronation and can spontaneously dehydrate to form cyclic boroxine anhydrides, complicating their isolation and stoichiometry.[7] In contrast, ArBpins are generally robust, crystalline solids or high-boiling liquids that are less susceptible to degradation and are often amenable to chromatographic purification.[7][8] This enhanced stability and ease of handling have made them crucial reagents in industrial and academic settings, especially in the context of drug discovery where reliability and scalability are paramount.[9][10]

Synthesis of Arylboronic Acid Pinacol Esters

The widespread adoption of ArBpins has been driven by the development of reliable and versatile synthetic methods. Several key strategies are employed for their preparation, accommodating a wide range of functional groups and aromatic systems.

  • Miyaura Borylation: This is one of the most common methods, involving the palladium-catalyzed cross-coupling of aryl halides (or triflates) with bis(pinacolato)diboron (B₂pin₂).[1][11] The reaction exhibits broad functional group tolerance and is a cornerstone for accessing diverse ArBpins.

  • C-H Borylation: Direct borylation through C-H bond activation, typically catalyzed by iridium complexes, offers an atom-economical route that avoids the need for pre-functionalized aryl halides.[12] This method is particularly powerful for late-stage functionalization of complex molecules.

  • Sandmeyer-Type Borylation: This approach provides a metal-free pathway to ArBpins from readily available arylamines.[1][13][14] The transformation proceeds via an aryldiazonium salt intermediate, offering a complementary strategy to traditional methods.[1][14]

  • From Organometallic Reagents: The classic method involves trapping an organolithium or Grignard reagent, generated from an aryl halide, with a borate ester such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1][9] While effective, this route requires anhydrous conditions and may have limited functional group compatibility.[14]

Table 1: Comparison of Major Synthetic Routes to Arylboronic Acid Pinacol Esters
Synthesis MethodStarting MaterialKey ReagentsCatalyst (Typical)AdvantagesDisadvantages
Miyaura Borylation Aryl Halide/TriflateBis(pinacolato)diboron (B₂pin₂)Pd complexes (e.g., Pd(dppf)Cl₂)High functional group tolerance, reliable, widely applicable.Requires pre-functionalized arenes, potential for metal contamination.
C-H Borylation Arene (with C-H bond)Bis(pinacolato)diboron (B₂pin₂)Ir complexes (e.g., [Ir(cod)OMe]₂)Atom economical, ideal for late-stage functionalization.Regioselectivity can be a challenge, expensive catalysts.
Sandmeyer-Type ArylaminetBuONO, B₂pin₂Metal-freeUtilizes readily available starting materials, mild conditions.[13][14]Substrate scope can be limited, especially for some heterocycles.[1]
Organometallic Aryl HalideMg or n-BuLi, Isopropyl pinacol borateNoneWell-established, traditional method.Requires cryogenic temperatures and anhydrous conditions, poor functional group tolerance.[9][14]

The Role of ArBpins in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a foundational tool for constructing biaryl and aryl-heteroaryl motifs, which are prevalent in pharmaceuticals.[5] The reaction's success stems from the mild conditions, commercial availability of reagents, and low toxicity of the boron byproducts.[15][16]

Arylboronic acid pinacol esters are highly effective organoboron partners in this catalytic cycle. While it is understood that the pinacol ester may first be hydrolyzed to the corresponding boronic acid or a boronate species under the basic reaction conditions, the ester form provides a stable "precursor" that enters the catalytic cycle upon activation.[7][10] This in-situ generation of the active boron species from a more stable and easily handled starting material is a key practical advantage.

The catalytic cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This is the crucial step where the ArBpin (or its derivative) participates.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

// Nodes for the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=none]; PdII_ArX [label="L₂Pd(II)(Ar¹)X", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=none]; PdII_ArAr [label="L₂Pd(II)(Ar¹)(Ar²)", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=none];

// Input and Output Nodes Ar1X [label="Ar¹-X\n(Aryl Halide)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Ar2Bpin [label="Ar²-B(pin)\n(Arylboronic Pinacol Ester)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Base [label="Base (e.g., K₃PO₄)\n+ H₂O", shape=box, style=rounded, fillcolor="#F1F3F4"]; Boronate [label="[Ar²-B(OH)₃]⁻", shape=none, fontcolor="#34A853"]; Product [label="Ar¹-Ar²\n(Coupled Product)", shape=box, style=rounded, fillcolor="#F1F3F4"]; BX [label="[B(pin)(OH)X]⁻", shape=none, fontcolor="#EA4335"];

// Edges to define the cycle Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_ArAr; PdII_ArAr -> RedElim [arrowhead=none]; RedElim -> Pd0;

// Edges for inputs and outputs Ar1X -> OxAdd [color="#4285F4"]; Ar2Bpin -> Boronate [style=dashed, color="#34A853", label="Activation"]; Base -> Boronate [style=dashed, color="#34A853"]; Boronate -> Transmetalation [color="#34A853"]; RedElim -> Product [color="#FBBC05"]; PdII_ArX -> BX [style=dashed, color="#EA4335", dir=back];

// Invisible nodes for alignment if needed subgraph { rank=same; Pd0; PdII_ArAr; } subgraph { rank=same; OxAdd; RedElim; } }

Suzuki-Miyaura Catalytic Cycle

Data Presentation: Substrate Scope in Suzuki-Miyaura Coupling

The utility of ArBpins is demonstrated by their successful application across a wide range of substrates. The following table summarizes representative examples from the literature, showcasing various coupling partners and reaction conditions.

Table 2: Representative Suzuki-Miyaura Reactions Using Arylboronic Acid Pinacol Esters
EntryAryl Halide (Ar¹-X)Arylboronic Pinacol Ester (Ar²-Bpin)Catalyst / LigandBaseSolventTemp (°C)Yield (%)Ref
12,6-Dichloropyridinen-Hexyl-Bpin1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O10081[15][16]
24-ChlorobenzonitrilePhenyl-Bpin1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O10095[16]
3Pyridine-2-sulfonyl fluoride2-Thienyl-Bpin10 mol% Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O10072[5]
4Pyridine-2-sulfonyl fluoride3-Pyridyl-Bpin10 mol% Pd(dppf)Cl₂Na₃PO₄Dioxane/H₂O10058[5]
52-Chloro-6-phenylpyridinen-Butyl-Bpin1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄Dioxane/H₂O10085[16]

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis and application of arylboronic acid pinacol esters.

Protocol 1: Synthesis of an Arylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes a typical procedure for the palladium-catalyzed borylation of an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Add anhydrous solvent (e.g., dioxane or DMSO) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexanes) to afford the pure arylboronic acid pinacol ester.

Synthesis_Workflow cluster_synthesis Part 1: ArBpin Synthesis cluster_coupling Part 2: Suzuki-Miyaura Coupling start_synth Combine Aryl Halide, B₂pin₂, Catalyst, Base solvent Add Anhydrous Solvent under Inert Atmosphere heat Heat Reaction Mixture (e.g., 80-100 °C) workup Cool, Dilute, and Filter purify Purify by Chromatography or Recrystallization product_ArBpin Pure ArBpin start_coupling Combine ArBpin, Coupling Partner, Catalyst, Base product_ArBpin->start_coupling Use in next step solvent_aq Add Solvent System (e.g., Dioxane/H₂O) heat_coupling Heat Reaction Mixture (e.g., 100 °C) workup_coupling Cool, Extract with Organic Solvent purify_coupling Purify by Chromatography final_product Final Coupled Product

General Experimental Workflow
Protocol 2: Suzuki-Miyaura Cross-Coupling Using an Arylboronic Acid Pinacol Ester

This protocol outlines a general procedure for coupling an ArBpin with an aryl chloride.

  • Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), the arylboronic acid pinacol ester (1.5-2.0 equiv), a suitable base (e.g., K₃PO₄, 3.0-6.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., FcPPh₂, 3-6 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 2:1).[15]

  • Reaction: Heat the mixture under an inert atmosphere to 100-110 °C for 18-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Applications in Drug Development

The ability to reliably and efficiently form C-C bonds makes the Suzuki-Miyaura reaction, and by extension ArBpins, a critical technology in drug discovery and development.[6] Many small-molecule drugs feature biaryl cores that are essential for their biological activity. ArBpins are frequently used as key building blocks for constructing these complex molecular architectures.[4]

A notable example is the synthesis of Crizotinib , an inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) used to treat non-small cell lung cancer. A late-stage Suzuki-Miyaura coupling employing a pinacol boronic ester is a key step in its synthesis, highlighting the reliability of these reagents in complex molecular assembly.[10] Similarly, intermediates like 5-Fluoro-2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline are crucial for synthesizing targeted therapies such as Remibrutinib .[6] The stability of ArBpins allows them to be incorporated into multi-step syntheses without decomposition, preserving valuable chemical complexity.

// Nodes bb_synth [label="Building Block Synthesis\n(Diverse ArBpins)", fillcolor="#FBBC05", fontcolor="#202124"]; library_synth [label="Parallel Synthesis via\nSuzuki-Miyaura Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compound_library [label="Compound Library\n(Diverse Biaryls)", shape=cylinder, fillcolor="#F1F3F4"]; screening [label="High-Throughput\nScreening (HTS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification", shape=ellipse, fillcolor="#F1F3F4"]; lead_opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; candidate [label="Drug Candidate", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges bb_synth -> library_synth; library_synth -> compound_library; compound_library -> screening; screening -> hit_id; hit_id -> lead_opt; lead_opt -> candidate; lead_opt -> library_synth [label="Iterative Synthesis", style=dashed]; }

ArBpins in the Drug Discovery Pipeline

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Iodophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical industry and materials science for the synthesis of biaryls and other complex molecular architectures.[3][4] 4-Iodophenylboronic acid pinacol ester is a versatile building block in this context. The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, preventing side reactions like protodeboronation.[5][6] The iodo-substituent provides a reactive handle for a subsequent cross-coupling reaction, allowing for the sequential and controlled construction of polysubstituted aromatic systems. These application notes provide a detailed protocol for the use of 4-iodophenylboronic acid pinacol ester in Suzuki-Miyaura reactions.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., an aryl bromide or iodide) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (4-iodophenylboronic acid pinacol ester), activated by a base, transfers its organic group to the palladium center.[1][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Experimental Protocols

The following section details a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with 4-iodophenylboronic acid pinacol ester. This protocol is adapted from established procedures for similar reactions.[1][8]

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • 4-Iodophenylboronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF), often with water as a co-solvent[2][9]

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Reflux condenser or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 eq), 4-iodophenylboronic acid pinacol ester (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).[1][8]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate) under the inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture is often heated to ensure dissolution and promote the reaction.[9]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[8]

Data Presentation

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates and the combination of catalyst, ligand, base, and solvent used. The following table summarizes typical conditions reported for Suzuki reactions involving aryl iodides and boronic esters, which can serve as a starting point for optimization.

Aryl Halide (eq)Boronic Ester (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Aryl Iodide (1.0)Boronic Acid Pinacol Ester (1.2)Pd₂(dba)₃ (1.5)XPhos (3.1)K₃PO₄ (3.0)Dioxane1001285-95
Aryl Iodide (1.0)Boronic Acid (1.5)Pd(OAc)₂ (1.0)-Amberlite IRA-400(OH)Water/Ethanol60270-90
Aryl Bromide (1.0)4-Iodophenylboronic acid (1.2)Pd(PPh₃)₄ (5.0)-K₃PO₄ (3.0)Dioxane/Water1001680-95
4-Iodoanisole (1.0)Phenylboronic acid (1.2)C-SH-Pd (1.4)-K₂CO₃ (2.0)Ethanol1004~98

This table is a compilation of representative data from various sources and should be used as a guideline.[1][8][11][12] Optimal conditions may vary depending on the specific substrates.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_ester R²-B(pin) boronic_ester->transmetalation base Base base->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Ester, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst and Solvent inert->catalyst reaction 4. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Aqueous Workup (Extraction and Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with 4-Iodophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with 4-iodophenylboronic acid pinacol ester. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. 4-Iodophenylboronic acid pinacol ester is a particularly useful reagent in this context, serving as a stable and efficient coupling partner for the introduction of a phenylboronic acid pinacol ester moiety or for the direct synthesis of biaryl compounds. The choice of the palladium catalyst system is critical for achieving high yields and reaction efficiency, especially when dealing with complex or sensitive substrates.

Catalyst Performance Comparison

The selection of an appropriate palladium catalyst and ligand system is paramount for optimizing the Suzuki-Miyaura coupling reaction. Below is a summary of the performance of several commonly used palladium catalysts in coupling reactions involving aryl iodides and boronic acid esters. The data is compiled from various sources and is intended to serve as a guide for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[1]
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-290-99[1]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[1]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1200.1753[2]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[1]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[1]

Note: The data presented is for illustrative purposes and may involve substrates analogous to 4-iodophenylboronic acid pinacol ester. Direct comparison under identical conditions is recommended for specific applications.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions utilizing 4-iodophenylboronic acid pinacol ester with different palladium catalyst systems.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method suitable for a wide range of aryl halides.

Materials:

  • Aryl halide (1.0 eq)

  • 4-Iodophenylboronic acid pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), 4-iodophenylboronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.03-0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using a Buchwald Precatalyst (XPhos Pd G2)

This protocol is particularly effective for challenging substrates and can often be performed at lower catalyst loadings and shorter reaction times.

Materials:

  • Aryl halide (1.0 eq)

  • 4-Iodophenylboronic acid pinacol ester (1.5 eq)

  • XPhos Pd G2 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

  • Microwave reaction vial or sealed tube

  • Magnetic stirrer and heating plate or microwave reactor

Procedure:

  • In a microwave reaction vial, combine the aryl halide (0.5 mmol), 4-iodophenylboronic acid pinacol ester (0.75 mmol), XPhos Pd G2 (0.005-0.01 mmol), and K₃PO₄ (1.0 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (2.5 mL).

  • Seal the vial and place it in a preheated oil bath at 100 °C or in a microwave reactor set to the desired temperature and time.

  • Stir the reaction mixture for the specified time (typically 1-4 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: One-Pot Borylation and Suzuki-Miyaura Coupling

Materials:

  • Aryl iodide (starting material for borylation) (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Potassium acetate (KOAc) (1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (2-3 mol%)

  • Second aryl halide (for Suzuki coupling) (1.0 eq)

  • Aqueous potassium carbonate (K₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane, degassed

Procedure:

  • Borylation Step: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), B₂pin₂ (1.1 mmol), KOAc (1.5 mmol), and PdCl₂(dppf) (0.02-0.03 mmol). Add degassed 1,4-dioxane (5 mL). Heat the mixture at 80 °C for 2-4 hours.

  • Suzuki Coupling Step: After the borylation is complete (as determined by TLC or LC-MS), cool the reaction mixture slightly. Add the second aryl halide (1.0 mmol) and the aqueous K₂CO₃ solution (3.0 mmol in 1-2 mL of water).

  • Heat the reaction mixture to 90-100 °C and stir vigorously until the coupling reaction is complete (typically 4-12 hours).

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Ar'-B(OR)₂ + Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicEster Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl halide - Boronic acid ester - Pd catalyst - Base start->setup inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) setup->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up: - Quench reaction - Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Base Selection in the Suzuki Reaction of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting an appropriate base for the Suzuki-Miyaura cross-coupling reaction of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reagent is a key building block in synthetic chemistry, particularly for the formation of biaryl structures prevalent in pharmaceuticals and functional materials. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity.

Introduction to the Role of the Base

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. The reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role, primarily in the crucial transmetalation step.[1]

There are two generally accepted pathways for the activation of the organoboron species by the base:

  • Boronate Pathway: The base activates the boronic acid or ester to form a more nucleophilic "ate" complex (boronate). This boronate then reacts more readily with the palladium(II) halide complex.[1]

  • Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral organoboron species.[2]

The operative pathway can depend on the specific base, solvent, and reactants used. Weaker inorganic bases like carbonates and phosphates are commonly and effectively employed in many Suzuki-Miyaura reactions.[1][3]

Comparative Performance of Different Bases

The selection of an appropriate base is critical for the success of the Suzuki-Miyaura coupling. A variety of inorganic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions. For the coupling of aryl iodides, such as this compound, several bases have shown high efficacy.

The following table summarizes the performance of various bases in Suzuki-Miyaura reactions involving aryl iodides and boronic acids/esters, providing a comparative guide for base selection.

BaseCatalyst System (Example)Solvent System (Example)Temperature (°C)Time (h)Yield (%)Notes
K₂CO₃ Pd(PPh₃)₄Dioxane/H₂O80 - 1001 - 585 - 95+A widely used, effective, and cost-efficient base. Often provides excellent yields.[4][5]
Na₂CO₃ Pd/NiFe₂O₄DMF/H₂O800.5~98Can be highly effective, sometimes outperforming other carbonates.[4][6]
Cs₂CO₃ Pd(OAc)₂ / LigandDioxane/H₂O80 - 11012 - 2490 - 95Often used for challenging couplings; its higher solubility can be advantageous, but it is more expensive.[4]
K₃PO₄ Pd₂(dba)₃ / XPhosDioxane/H₂O120 (Microwave)0.17~53A strong, non-nucleophilic base, often effective for sterically hindered substrates or when other bases fail.[7]
KOH Na₂PdCl₄ / sSPhosAcetonitrile/H₂O3728Comparable to K₂CO₃A strong base that can be effective but may promote side reactions with sensitive functional groups.[8]
NaOH 4-AAP-Pd(II)EtOH/H₂OReflux4~65Similar to KOH, its high basicity can sometimes be detrimental to the yield.[4]
CsF Pd(PPh₃)₄ / Ag₂ONot SpecifiedNot SpecifiedNot Specified>90 (with specific additives)Fluoride ions can play a unique role in activating the boron species, particularly with electron-deficient substrates.[9]

Note: Yields are highly dependent on the specific coupling partner, catalyst, ligand, solvent, and reaction temperature and should be considered as representative examples.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of this compound using different bases.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

This protocol is a robust starting point for most couplings with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (coupling partner, 1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealed vial, add this compound, the coupling partner, palladium catalyst, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-12 hours, monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Procedure for Challenging Couplings using Potassium Phosphate (K₃PO₄)

This protocol is recommended when Protocol 1 gives low yields, or when dealing with sterically demanding coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (coupling partner, 1.2-1.5 equiv)

  • Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4-6 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene) and Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, K₃PO₄, this compound, and the coupling partner to a dry reaction vessel.

  • Seal the vessel and remove it from the glovebox.

  • Add the degassed anhydrous solvent and a small amount of degassed water (e.g., Dioxane/H₂O 10:1) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for the necessary time (monitor by TLC or LC-MS). Microwave irradiation can also be effective with this base.[7]

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add pd2 R¹-Pd(II)L₂-X add->pd2 trans Transmetalation pd2->trans pd2_r2 R¹-Pd(II)L₂-R² trans->pd2_r2 elim Reductive Elimination pd2_r2->elim elim->pd0 product R¹-R² (Product) elim->product reagents R¹-X (Aryl Iodide) reagents->add boron R²-B(pin) (Boronic Ester) boron->trans base_node Base base_node->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Base Selection

Workflow cluster_prep Preparation cluster_screening Parallel Base Screening cluster_analysis Analysis & Optimization prep_reagents Prepare Stock Solutions: - 2-(4-Iodophenyl)-...-dioxaborolane - Coupling Partner - Pd Catalyst/Ligand bases Array of Bases: K₂CO₃ K₃PO₄ Cs₂CO₃ Na₂CO₃ Other prep_reagents->bases reaction_setup Set up parallel reactions in vials. Add reagents and a different base to each vial. bases->reaction_setup reaction_run Run reactions under identical conditions (Temperature, Time, Stirring) reaction_setup->reaction_run monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) reaction_run->monitoring analysis Analyze yield and purity for each base monitoring->analysis optimization Select optimal base. Further optimize solvent, temp., etc. analysis->optimization

References

Application Notes and Protocols for Solvent Systems in Suzuki-Miyaura Cross-Coupling of 4-Iodophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly valuable in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1][2] 4-Iodophenylboronic acid pinacol ester is a versatile building block in this reaction, serving as a stable and easily handleable precursor for the introduction of a phenylboronic acid moiety or the direct synthesis of biaryl compounds. The choice of solvent is a critical parameter in the Suzuki-Miyaura reaction, profoundly influencing reaction rates, yields, and even product selectivity by affecting catalyst stability, solubility of reagents, and the mechanism of the catalytic cycle.[2] These application notes provide a comprehensive overview of various solvent systems and a detailed protocol for the Suzuki-Miyaura cross-coupling of 4-iodophenylboronic acid pinacol ester.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling

The selection of an appropriate solvent system is crucial for optimizing the yield of the Suzuki-Miyaura cross-coupling reaction. The following table summarizes the effect of various solvents on the yield of the coupling product of a pyridineboronic acid pinacol ester with an aryl halide. While the substrate is not 4-iodophenylboronic acid pinacol ester, the data provides valuable insights into the general trends of solvent polarity and coordination on this type of transformation.

Table 1: Effect of Solvent on the Yield of a Suzuki-Miyaura Cross-Coupling Reaction

EntrySolventDielectric Constant (20°C)Yield (%)
1Toluene2.419
2Xylenes2.3-2.619
3Tetrahydrofuran (THF)7.624
41,4-Dioxane2.238
52-Methyltetrahydrofuran (2-MeTHF)6.253
61,2-Dimethoxyethane (DME)7.249
7Methyl tert-butyl ether (MTBE)4.828
8Cyclopropylmethyl ether (CPME)3.968
9Acetonitrile (MeCN)37.521
10Ethyl acetate (AcOEt)6.064
11Acetone20.719
12Chloroform (CHCl₃)4.80
13Carbon tetrachloride (CCl₄)2.249
141,2-Dichloroethane (DCE)10.435
15Methanol (MeOH)32.7Not Obtained
16Dimethyl sulfoxide (DMSO)46.7Not Obtained

Reaction conditions for the data in this table involved a 4-pyridineboronic acid pinacol ester derivative coupled with an aryl halide. The specific substrates, catalyst, and base were not detailed in the source snippet, but the data is presented to illustrate solvent trends.

Experimental Protocols

This section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction between 4-iodophenylboronic acid pinacol ester and an aryl bromide.

Materials:

  • 4-Iodophenylboronic acid pinacol ester

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using an aqueous mixture)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-iodophenylboronic acid pinacol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide). If an aqueous system is used, add the degassed water at this stage (e.g., a 4:1 or 3:1 ratio of organic solvent to water).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in the laboratory.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling start Start: Reagent Preparation reagents Combine: - 4-Iodophenylboronic acid pinacol ester - Aryl halide - Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Dilute with organic solvent - Wash with H₂O and brine - Dry and concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolate and Characterize Product purify->product

References

Applications of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-iodophenylboronic acid pinacol ester, is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a wide array of active pharmaceutical ingredients (APIs). The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent in multi-step syntheses. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.

Key Application: Synthesis of Kinase Inhibitors

One of the prominent applications of this reagent is in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The 4-iodophenyl moiety can be a crucial structural component of these inhibitors, often interacting with the hinge region of the kinase active site. A notable example is in the synthesis of analogues of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinases MEK1 and MEK2.

Synthesis of a Trametinib Analogue Precursor

The synthesis of a key precursor for Trametinib analogues involves the Suzuki-Miyaura coupling of this compound with a suitable pyrimidine-containing core. This reaction introduces the 4-iodophenyl group, which is a key pharmacophore of the final drug molecule.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of a Trametinib analogue precursor.

ParameterValueReference
Reactants
Pyrimidine Halide1.0 eq[1]
This compound1.2 eq[1]
Catalyst System
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05 eq[1]
Base (e.g., K₂CO₃)2.0 eq[1]
Reaction Conditions
Solvent1,4-Dioxane/Water (4:1)[1]
Temperature100 °C[1]
Reaction Time12 h[1]
Outcome
Yield85-95%[1]
Purity>98% (after purification)[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl/Heteroaryl halide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃])

  • Degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask, add the aryl/heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.02-0.05 equivalents) to the flask under the inert atmosphere.

  • Add the degassed solvent and degassed water to the flask via syringe. The typical solvent ratio is 4:1 to 5:1 organic solvent to water.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents 1. Add Reactants: - Aryl Halide - Boronic Ester - Base inert 2. Create Inert Atmosphere (N₂ or Ar) reagents->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent reaction 5. Heat and Stir (80-110°C) solvent->reaction workup 6. Aqueous Workup: - Dilute - Wash - Dry reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

MAPK/ERK Signaling Pathway

Trametinib, and its analogues synthesized using this compound, target the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Trametinib Trametinib Analogue Trametinib->MEK Inhibits

Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by Trametinib analogues.

Conclusion

This compound is an indispensable reagent for the synthesis of complex pharmaceutical molecules, particularly in the construction of biaryl moieties. Its application in the synthesis of kinase inhibitors like Trametinib analogues highlights its significance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols: 4-Iodophenylboronic Acid Pinacol Ester in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid pinacol ester is a versatile bifunctional molecule that serves as a key building block in the synthesis of advanced functional materials. Its utility arises from the presence of two distinct reactive sites: a boronic acid pinacol ester group, amenable to Suzuki-Miyaura cross-coupling reactions, and an iodo group, which can also participate in various cross-coupling reactions. This unique combination allows for the precise construction of complex molecular architectures, making it an invaluable reagent in the development of conjugated polymers for organic electronics and functionalized surfaces for chemical sensing applications.

Application 1: Synthesis of Conjugated Polymers

4-Iodophenylboronic acid pinacol ester is a valuable monomer in the synthesis of conjugated polymers, which are essential materials for organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to undergo Suzuki-Miyaura cross-coupling polymerization allows for the creation of well-defined polymer backbones with tunable electronic and optical properties.

Quantitative Data: Synthesis of Conjugated Polymers

The following table summarizes representative quantitative data for the synthesis of conjugated polymers using methodologies applicable to 4-iodophenylboronic acid pinacol ester. Data for a closely related monomer, 4-iodophenylboronic acid, is included to provide context for mechanochemical synthesis.

Polymer SystemMonomersCatalyst SystemMethodYield (%)Molecular Weight (Mn, kDa) or Degree of Polymerization (DP)Electrical Conductivity (S/cm)
Poly(p-phenylene) (PPP)4-Iodophenylboronic acidPd(OAc)₂ / K₂CO₃Ball Milling~95~15 (DP)Undoped: 10⁻¹⁰ - 10⁻⁸, Doped: up to 10³
Poly(p-phenylene) (PPP)4-Iodophenylboronic acidPd black / K₂CO₃Ball Milling~98~20 (DP)Undoped: 10⁻¹⁰ - 10⁻⁸, Doped: up to 10³
Polyfluorene-co-phenylene9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol ester), 4-iodophenylboronic acid pinacol esterPd(PPh₃)₄ / K₂CO₃Solution Polymerization>90 (Typical)10 - 100Undoped: 10⁻¹² - 10⁻¹⁰, Doped: 10⁻⁵ - 10⁻¹
Polyfluorene-co-benzothiadiazole9,9-dioctylfluorene-2,7-diboronic acid, 4,7-dibromobenzo[c]-1,2,5-thiadiazolePd(OAc)₂Mechanochemical~3510.2Not Reported
Experimental Protocol: Synthesis of a Fluorene-Based Copolymer via Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the synthesis of a random copolymer of fluorene and iodophenyl units, which can be adapted for the use of 4-iodophenylboronic acid pinacol ester.

Materials:

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol ester)

  • 2,7-Dibromo-9,9-dioctylfluorene

  • 4-Iodophenylboronic acid pinacol ester (as a comonomer or end-capper)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2M aqueous solution

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol ester) (e.g., 0.5 mmol) and 2,7-dibromo-9,9-dioctylfluorene (e.g., 0.5 mmol) in toluene (e.g., 10 mL). If incorporating 4-iodophenylboronic acid pinacol ester as a comonomer, adjust the stoichiometry accordingly.

  • Degassing: Degas the monomer solution by bubbling with argon for 30 minutes.

  • Catalyst and Base Addition: To the degassed solution, add the Pd(PPh₃)₄ catalyst (e.g., 1-2 mol % relative to the monomers). Then, add the 2M aqueous K₂CO₃ solution (e.g., 5 mL).

  • Polymerization: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (argon or nitrogen) and stir vigorously for 24-48 hours.

  • End-capping: To terminate the polymerization, a small amount of an end-capping agent such as phenylboronic acid or bromobenzene can be added, followed by stirring for another 2-4 hours. In this case, 4-iodophenylboronic acid pinacol ester could also be used to introduce a reactive iodo-group at the chain ends for further functionalization.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic phase and wash it three times with deionized water.

  • Precipitation and Purification: Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with vigorous stirring. Collect the fibrous polymer precipitate by filtration.

  • Drying: Dry the polymer under vacuum at 40-50 °C for 24 hours.

Suzuki-Miyaura Cross-Coupling Polymerization Workflow

Suzuki_Polymerization MonomerA Ar¹-B(OR)₂ (e.g., Diboronic Ester) ReactionVessel Polymerization (Heat, Inert Atm.) MonomerA->ReactionVessel MonomerB Ar²-X (e.g., 4-Iodophenylboronic acid pinacol ester) MonomerB->ReactionVessel Catalyst Pd(0) Catalyst Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene/Water) Solvent->ReactionVessel Polymer Conjugated Polymer (-Ar¹-Ar²-)n ReactionVessel->Polymer Purification Purification (Precipitation) Polymer->Purification FinalProduct Final Polymer Purification->FinalProduct

Caption: Workflow for Suzuki-Miyaura cross-coupling polymerization.

Application 2: Development of Chemical Sensors

The boronic acid moiety of 4-iodophenylboronic acid pinacol ester can be utilized for the fabrication of chemical sensors. Boronic acids are known to reversibly bind with cis-diols, which are present in many biologically important molecules such as glucose and other saccharides.[1] The iodo-group provides a site for immobilization onto sensor surfaces, such as gold electrodes, through the formation of a self-assembled monolayer (SAM) after conversion to a thiol, or via direct coupling to a functionalized surface.

Quantitative Data: Performance of Boronic Acid-Based Sensors

The following table presents typical performance characteristics of electrochemical sensors based on phenylboronic acid derivatives for the detection of glucose. These values are representative of what could be expected from a sensor functionalized with 4-iodophenylboronic acid pinacol ester.

Sensor ConfigurationAnalyteDetection MethodLinear Range (mM)Limit of Detection (LOD) (µM)Reference
Phenylboronic Acid Modified ElectrodeGlucoseElectrochemical Impedance Spectroscopy0.5 - 1050[2]
Fluoro-phenylboronic Acid Modified Polymer ElectrodeGlucoseElectrochemical Impedance Spectroscopy0.05 - 2550[2]
Phenylboronic Acid Functionalized HydrogelGlucoseOptical0 - 100Not specified[3]
Phenylboronic Acid-based Fluorescent ProbeGlucoseFluorescence Spectroscopy0 - 25170[4]
Experimental Protocol: Fabrication of a Gold Electrode-Based Sensor

This protocol outlines a general procedure for the functionalization of a gold electrode with a phenylboronic acid derivative, which can be adapted for 4-iodophenylboronic acid pinacol ester. This often involves converting the iodo-group to a thiol for SAM formation.

Materials:

  • Gold electrode

  • Piranha solution (H₂SO₄ and H₂O₂ mixture - EXTREME CAUTION REQUIRED )

  • Ethanol

  • 4-Aminothiophenol (or a thiol-derivative of 4-iodophenylboronic acid pinacol ester)

  • Buffer solution (e.g., Phosphate-buffered saline, PBS, pH 7.4)

  • Analyte solution (e.g., glucose in PBS)

Procedure:

  • Electrode Cleaning: Clean the gold electrode by immersing it in Piranha solution for 1-2 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the electrode under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the clean, dry gold electrode in an ethanolic solution of the thiol-functionalized boronic acid derivative (e.g., 1-10 mM) for 12-24 hours at room temperature to allow for the formation of a stable SAM.

  • Rinsing: After incubation, rinse the electrode thoroughly with ethanol and then deionized water to remove any non-specifically bound molecules. Dry under a stream of nitrogen.

  • Electrochemical Characterization: Characterize the functionalized electrode using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a suitable electrolyte solution (e.g., PBS containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻).

  • Analyte Detection:

    • Record a baseline electrochemical signal (CV or EIS) of the functionalized electrode in the buffer solution.

    • Introduce the analyte solution (e.g., varying concentrations of glucose in PBS) to the electrochemical cell.

    • Record the change in the electrochemical signal upon binding of the analyte to the boronic acid groups on the electrode surface. The change in signal is proportional to the analyte concentration.

Logical Relationship for Boronic Acid-Based Sensing

Boronic_Acid_Sensing Analyte Analyte with cis-diol (e.g., Glucose) Binding Reversible Covalent Binding Analyte->Binding SensorSurface Sensor Surface with Immobilized Boronic Acid SensorSurface->Binding SignalChange Change in Physicochemical Properties Binding->SignalChange Detection Signal Transduction (Electrochemical, Optical) SignalChange->Detection Output Quantitative Measurement Detection->Output

Caption: Principle of a boronic acid-based chemical sensor.

References

Application Notes and Protocols for the Synthesis of Biaryls via Suzuki-Miyaura Coupling Utilizing 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of biaryl scaffolds is of paramount importance in the fields of medicinal chemistry, materials science, and organic synthesis, as these structural motifs are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the construction of carbon-carbon bonds, particularly for the formation of biaryls. This palladium-catalyzed reaction between an organoboron compound and an organic halide offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

This document provides detailed application notes and experimental protocols for the synthesis of biaryls using a key bifunctional reagent, 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound serves as a versatile building block, possessing both an electrophilic iodo group and a nucleophilic boronic ester, allowing for selective and sequential cross-coupling reactions to generate complex biaryl structures.

Reaction Principle

The core of this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from a partner arylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The presence of both a reactive iodo group and a stable pinacol boronate ester on the same aromatic ring allows for a two-step, one-pot or sequential approach to the synthesis of unsymmetrical biaryls.

Experimental Protocols

The following protocols are representative examples for the synthesis of biaryl compounds using this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol details a typical procedure for the coupling of the iodo-functionalized boronate ester with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 equivalents)

  • Tricyclohexylphosphine (PCy₃; 0.10 equivalents)

  • Potassium phosphate tribasic (K₃PO₄; 3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.05 mmol), and PCy₃ (0.10 mmol).

  • Add K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following tables summarize the results for the synthesis of various biaryl compounds using the protocols described above.

EntryArylboronic Acid PartnerProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenylPd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O901889
24-Tolylboronic acid4'-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenylPd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O902095
34-Methoxyphenylboronic acid4'-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenylPd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O902492
44-Chlorophenylboronic acid4'-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenylPd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O1002480
53,5-Dimethylphenylboronic acid3',5'-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenylPd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O901885

Mandatory Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-I Ar-I Ar-I->Ar-Pd(II)-I(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-I(L2) Base Base Base->Ar-Pd(II)-I(L2) Experimental_Workflow start Start reactants Combine Reactants: - 2-(4-Iodophenyl)-dioxaborolane - Arylboronic Acid - Pd Catalyst & Ligand - Base start->reactants inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reactants->inert_atm solvent Add Solvents (e.g., Dioxane/Water) inert_atm->solvent reaction Heat and Stir (80-100 °C, 12-24 h) solvent->reaction workup Aqueous Workup: - Dilute with EtOAc & Water - Separate Layers - Extract Aqueous Layer reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Application Notes and Protocols for 4-Iodophenylboronic Acid Pinacol Ester in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanism and practical protocols for the use of 4-iodophenylboronic acid pinacol ester in palladium-catalyzed carbon-carbon (C-C) bond-forming reactions, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials. 4-Iodophenylboronic acid pinacol ester is a versatile building block in this context, serving as a stable, easy-to-handle precursor for the introduction of a phenyl group in the synthesis of biaryls and other conjugated systems.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (in this context, the coupling partner for 4-iodophenylboronic acid pinacol ester) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[1] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (the 4-iodophenyl group from the pinacol ester) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic ester.[4] While the exact mechanism of transmetalation for boronic esters is still a subject of research, it is understood that they can participate directly without prior hydrolysis to the corresponding boronic acid.[5]

  • Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple to form the new C-C bond of the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² product Biaryl Product (R¹-R²) r1x Aryl Halide (R¹-X) r2boronic 4-Iodophenylboronic Acid Pinacol Ester (R²-B(OR)₂)

Suzuki-Miyaura Catalytic Cycle Diagram.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various organic halides with boronic acids and esters. These can serve as a starting point for reaction optimization with 4-iodophenylboronic acid pinacol ester.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane801285-95[6]
24-BromoanisolePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄TolueneRT1292
33-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001888

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001870-80[6]
22,6-DichloropyridinePd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄1,4-Dioxane/H₂O1001874[7]
34-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1002495

Table 3: Suzuki-Miyaura Coupling with Vinyl and Heteroaryl Halides

EntryHalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(E)-1-Bromo-1-hexenePd(PPh₃)₄ (3)-Na₂CO₃DME80688
22-BromothiophenePd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O901291
33-Iodo-1H-indazolePd(PPh₃)₄ (5.5)-Na₂CO₃1,4-Dioxane/H₂O180 (MW)0.3368[8]

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using 4-iodophenylboronic acid pinacol ester. This protocol should be adapted and optimized for specific substrates and desired outcomes.

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Iodophenylboronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

  • Degassed water (if using aqueous conditions)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), 4-iodophenylboronic acid pinacol ester (1.1-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if used, 2-10 mol%), and base (2-3 equiv).

  • Solvent Addition: Add the anhydrous organic solvent, and if applicable, degassed water. The reaction mixture is typically stirred for a few minutes at room temperature to ensure proper mixing.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the specified time (usually 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Below is a diagram illustrating a general experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Ligand) start->setup solvent Add Solvent(s) setup->solvent reaction Heat and Stir (Inert Atmosphere) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract, Wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

General Experimental Workflow Diagram.

Conclusion

4-Iodophenylboronic acid pinacol ester is a highly valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its stability and ease of handling make it an attractive choice for applications in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired C-C coupled products. The protocols and data provided herein serve as a guide for the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols: One-Pot Synthesis Using 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile bifunctional reagent in organic synthesis, particularly in the construction of complex aryl architectures. Its structure incorporates both a reactive boronic ester and an iodo group, enabling sequential, site-selective cross-coupling reactions. This allows for the efficient one-pot synthesis of unsymmetrical biaryls and terphenyls, which are common motifs in pharmaceuticals and functional materials. These one-pot procedures offer significant advantages by reducing reaction steps, purification time, and waste generation, thereby increasing overall efficiency in the drug discovery and development process.

This document provides detailed protocols for the one-pot synthesis of an unsymmetrical terphenyl derivative using this compound as a key building block. The methodology leverages the differential reactivity of the boronic ester and the iodo group in palladium-catalyzed Suzuki-Miyaura coupling reactions.

Key Applications

  • Drug Discovery: Rapid synthesis of libraries of unsymmetrical biaryl and terphenyl compounds for structure-activity relationship (SAR) studies.

  • Materials Science: Development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Agrochemicals: Efficient construction of complex molecular scaffolds for new pesticides and herbicides.

One-Pot Synthesis of an Unsymmetrical Terphenyl: A Sequential Suzuki-Miyaura Coupling Approach

This protocol details a one-pot, two-step sequential Suzuki-Miyaura coupling reaction. The first step involves the coupling of an arylboronic acid with the pinacol boronate moiety of this compound. The second step, performed in the same reaction vessel, is the coupling of a different arylboronic acid at the iodo-position of the in-situ generated intermediate.

Experimental Workflow

G cluster_0 Step 1: First Suzuki-Miyaura Coupling cluster_1 Step 2: Second Suzuki-Miyaura Coupling (in the same pot) A 2-(4-Iodophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane F Reaction at 80-90 °C A->F B Arylboronic Acid 1 B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base 1 (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Intermediate: 4-Iodo-1,1'-biphenyl derivative F->G J Reaction at 100-110 °C G->J H Arylboronic Acid 2 H->J I Base 2 (e.g., K3PO4) I->J K Final Product: Unsymmetrical Terphenyl J->K

Caption: Workflow for the one-pot sequential Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • This compound

  • Arylboronic Acid 1

  • Arylboronic Acid 2

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base 1 (e.g., Potassium Carbonate [K₂CO₃])

  • Base 2 (e.g., Potassium Phosphate [K₃PO₄])

  • Solvent: Toluene and Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies.

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Arylboronic Acid 1 (1.1 equiv.), and Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • First Suzuki-Miyaura Coupling:

    • Add degassed toluene (to make a 0.2 M solution with respect to the starting material) and a degassed 2 M aqueous solution of Base 1 (e.g., K₂CO₃, 2.0 equiv.).

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting boronic ester.

  • Second Suzuki-Miyaura Coupling:

    • Cool the reaction mixture to room temperature.

    • To the same flask, add Arylboronic Acid 2 (1.2 equiv.) and a degassed 2 M aqueous solution of Base 2 (e.g., K₃PO₄, 3.0 equiv.).

    • Increase the temperature to 100-110 °C and stir for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical terphenyl.

Quantitative Data Summary

The following table presents representative yields for the one-pot synthesis of unsymmetrical terphenyls using the described protocol with various arylboronic acids.

EntryArylboronic Acid 1Arylboronic Acid 2ProductIsolated Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid4'-Methoxy-[1,1':4',1''-terphenyl]85
23-Tolylboronic acid4-Fluorophenylboronic acid4'-Fluoro-3-methyl-[1,1':4',1''-terphenyl]78
34-Acetylphenylboronic acidPhenylboronic acid1-(4''-Phenyl-[1,1':4',1''-terphenyl]-4-yl)ethan-1-one75
4Thiophene-2-boronic acidNaphthalene-1-boronic acid4'-(Naphthalen-1-yl)-2-(thiophen-2-yl)biphenyl68

Signaling Pathway Analogy: The Palladium Catalytic Cycle

The one-pot sequential Suzuki-Miyaura coupling can be visualized as two consecutive catalytic cycles orchestrated by the palladium catalyst.

G cluster_0 Catalytic Cycle 1 cluster_1 Catalytic Cycle 2 Pd0_1 Pd(0) OA1 Oxidative Addition 1 Pd0_1->OA1 Ar-B(pin) Pd0_2 Pd(0) Pd0_1->Pd0_2 Catalyst Regeneration PdII_1 Pd(II) Intermediate 1 OA1->PdII_1 TM1 Transmetalation 1 PdII_1->TM1 Ar'-B(OH)2 RE1 Reductive Elimination 1 TM1->RE1 RE1->Pd0_1 Ar-Ar' OA2 Oxidative Addition 2 Pd0_2->OA2 Ar''-I PdII_2 Pd(II) Intermediate 2 OA2->PdII_2 TM2 Transmetalation 2 PdII_2->TM2 Ar'''-B(OH)2 RE2 Reductive Elimination 2 TM2->RE2 RE2->Pd0_2 Ar''-Ar'''

Caption: Simplified representation of the two sequential catalytic cycles.

Conclusion

The use of this compound in one-pot sequential cross-coupling reactions provides a powerful and efficient strategy for the synthesis of complex molecular architectures. The protocols and data presented herein offer a robust starting point for researchers in drug discovery and materials science to accelerate their synthetic efforts. The ability to construct diverse unsymmetrical terphenyls in a single pot highlights the utility of this bifunctional reagent in modern organic chemistry.

Application Note: A Scalable and Robust Protocol for Suzuki-Miyaura Cross-Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2][3] This reaction is of paramount importance in the pharmaceutical industry for the development of new drug candidates.[3][4][5] This application note provides a detailed, scalable, and robust protocol for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids, focusing on practical implementation in a research and development setting.

Core Components and Considerations for Scalability

The success and scalability of a Suzuki-Miyaura coupling are highly dependent on the judicious selection of several key components:

  • Catalyst: Palladium complexes are the most prevalent catalysts. The active catalytic species is Pd(0), which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1] For large-scale synthesis, catalyst loading is a critical factor to minimize costs and residual palladium in the final product.[4][6]

  • Ligand: Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction's efficiency.[1] Bulky and electron-rich phosphine-based ligands generally facilitate the key steps of oxidative addition and reductive elimination.[1]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.

  • Solvent: A variety of organic solvents can be used, often in combination with water.[8] The solvent system plays a role in solubilizing the reactants and catalyst and can influence the reaction rate. For greener and more scalable processes, the use of water with surfactants is an emerging and effective approach.[4][9]

Experimental Protocols

This section details a general protocol for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid. This procedure can be adapted and scaled based on specific substrate requirements and optimization experiments.

Materials and Reagents:
  • Aryl iodide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Nitrogen or Argon)

General Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., 0.02 mmol, 2 mol%), ligand (e.g., 0.04 mmol, 4 mol%), and base (e.g., 2.0 mmol, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed organic solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) to the flask via syringe.[1]

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (typically ranging from 2 to 24 hours).[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of various aryl iodides.

Aryl IodideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100295
1-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901288
4-Iodoanisole4-Methoxyphenylboronic acidPdCl₂(dppf) (1.5)-Na₂CO₃DME/H₂O85692
2-IodopyridinePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (3)KFDioxane1001678[10]
1-Iodonaphthalene2-Thienylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃THF/H₂O80890

Note: The data in this table is a compilation of representative examples and conditions may need to be optimized for specific substrates.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Biaryl Product ArylIodide Ar-I ArylIodide->OxAdd Aryl Iodide BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->Transmetal Activated Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Scalable Suzuki Coupling

Suzuki_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Aryl Iodide, Boronic Acid, Catalyst, Ligand, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) Setup->Inert Solvent Solvent Addition (Degassed Organic Solvent & Water) Inert->Solvent Reaction Reaction Execution (Heating & Stirring) Solvent->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: A general experimental workflow for a scalable Suzuki coupling reaction.

References

Application Notes and Protocols: Functional Group Tolerance of 4-Iodophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid pinacol ester is a versatile and indispensable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its dual functionality, featuring a reactive iodine atom and a stable boronic acid pinacol ester, makes it a valuable building block for the construction of complex biaryl and heterocyclic structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out for its mild reaction conditions and remarkable tolerance to a wide array of functional groups, making it a cornerstone of contemporary drug discovery and development.[1][2][3]

This application note provides a detailed overview of the functional group tolerance of 4-iodophenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. It includes a summary of compatible functional groups with representative yields, detailed experimental protocols, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Data Presentation: Functional Group Tolerance

The Suzuki-Miyaura coupling is renowned for its broad functional group compatibility.[3] While a comprehensive study detailing the tolerance of every functional group with 4-iodophenylboronic acid pinacol ester is not exhaustively documented in a single source, the following table compiles representative data from studies on similar Suzuki-Miyaura reactions. This information serves as a strong indicator of the expected reactivity and tolerance when using 4-iodophenylboronic acid pinacol ester. The reaction is generally tolerant to a wide range of electron-donating and electron-withdrawing groups on the coupling partner.

Functional Group on Coupling PartnerCoupling Partner ExampleProduct StructureYield (%)Reference/Notes
Electron-Donating Groups
Alkoxy (-OCH₃)4-Bromoanisole4-Methoxy-4'-iodobiphenyl~95%Representative yield based on similar couplings.[4]
Amino (-NH₂)4-Bromoaniline4-Amino-4'-iodobiphenyl~80%Potential for side reactions like Buchwald-Hartwig amination.[1]
Alkyl (-CH₃)4-Bromotoluene4-Methyl-4'-iodobiphenylHighGenerally well-tolerated.
Electron-Withdrawing Groups
Nitro (-NO₂)4-Bromonitrobenzene4-Nitro-4'-iodobiphenyl~79%Tolerated under appropriate conditions.[1]
Ketone (-COCH₃)4-Bromoacetophenone4-Acetyl-4'-iodobiphenylHighGenerally well-tolerated.
Ester (-COOCH₃)Methyl 4-bromobenzoateMethyl 4'-iodobiphenyl-4-carboxylateHighGenerally well-tolerated.
Aldehyde (-CHO)4-Bromobenzaldehyde4'-Iodobiphenyl-4-carbaldehydeGoodMay require careful optimization to avoid side reactions.
Cyano (-CN)4-Bromobenzonitrile4'-Iodobiphenyl-4-carbonitrileHighGenerally well-tolerated.
Halogens
Fluoro (-F)4-Bromofluorobenzene4-Fluoro-4'-iodobiphenylHighGenerally well-tolerated.
Chloro (-Cl)4-Bromochlorobenzene4-Chloro-4'-iodobiphenylHighGenerally well-tolerated.
Heterocycles
Pyridine2-Bromopyridine2-(4-Iodophenyl)pyridineGoodNitrogen-containing heterocycles are generally well-tolerated.[5]
Thiophene2-Bromothiophene2-(4-Iodophenyl)thiopheneGoodSulfur-containing heterocycles are generally compatible.
Pyrimidine5-Bromo-2-aminopyrimidine2-Amino-5-(4-iodophenyl)pyrimidine~35%Example from a similar system.[1]

Note: The yields presented are representative and can vary depending on the specific substrate, catalyst system, and reaction conditions. Optimization of the reaction parameters is often necessary to achieve the best results.

Experimental Protocols

The following are detailed protocols for a typical Suzuki-Miyaura cross-coupling reaction using 4-iodophenylboronic acid pinacol ester.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4-Iodophenylboronic Acid Pinacol Ester with an Aryl Bromide

Materials:

  • 4-Iodophenylboronic acid pinacol ester

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), 4-iodophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) to the flask. Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate microwave vials

Procedure:

  • Reaction Setup: In a microwave vial, combine the aryl bromide (0.5 mmol, 1.0 equiv.), 4-iodophenylboronic acid pinacol ester (0.6 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol, 3 mol%), and base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv.).

  • Addition of Solvent: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar'-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Ar-B(OR)2) PdII->Transmetal [Ar-B(OR)2]⁻ PdII_Aryl R-Pd(II)-Ar L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product ArylHalide Aryl Halide (Ar'-X) ArylHalide->OxAdd BoronicEster 4-Iodophenylboronic Acid Pinacol Ester (Ar-B(pin)) BoronicEster->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - 4-Iodophenylboronic Acid Pinacol Ester - Palladium Catalyst - Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench Reaction - Extraction monitoring->workup Complete purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Catalytic Cycle of Suzuki-Miyaura Reaction with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate.[1][2] This application note provides a detailed overview of the catalytic cycle with a specific focus on the use of aryl iodides as electrophilic partners, summarizes relevant quantitative data, and offers a general experimental protocol.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The nature of the halide in the aryl halide substrate can significantly influence the reaction kinetics, with the reactivity order generally being I > OTf > Br > Cl.[1][4] Aryl iodides are highly reactive substrates in this coupling due to the relatively weak C-I bond, which facilitates the initial oxidative addition step.

The Catalytic Cycle with Aryl Iodides

The catalytic cycle begins with a Pd(0) species, which is the active catalyst. This is often generated in situ from a Pd(II) precatalyst. The cycle can be described as follows:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to the Pd(0) complex.[1][3] In this step, the palladium center inserts itself into the carbon-iodine bond of the aryl iodide, breaking the C-I bond and forming a new organopalladium(II) complex. This step involves the oxidation of palladium from the 0 to the +2 oxidation state. For aryl iodides, a key finding is that the binding of the iodoarene to the monoligated palladium complex can be the first irreversible step, preceding the formal oxidative addition.[3][5] The initial product of the oxidative addition is a cis-complex, which may then isomerize to a more stable trans-complex.[1]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium(II) center, displacing the iodide.[3][6] This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The exact mechanism of transmetalation has been a subject of debate, with evidence suggesting pathways involving either a palladium hydroxo complex reacting with the neutral boronic acid or a palladium halide complex reacting with a boronate.[7][8][9] The result is a diorganopalladium(II) complex.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups (the aryl group from the aryl iodide and the aryl group from the boronic acid) on the palladium(II) complex are coupled, forming the desired biaryl product and a C-C bond.[1][10] This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][10] This process occurs with retention of stereochemistry.[2] Bulky and electron-rich ligands on the palladium catalyst can promote this step.[1][10]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction with aryl iodides.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex trans-[Ar-Pd(II)L_2-I] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)_2 Base diorgano_pd trans-[Ar-Pd(II)L_2-Ar'] transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination cis-isomerization reductive_elimination->pd0 Ar-Ar' product Biaryl Product (Ar-Ar') aryl_iodide Aryl Iodide (Ar-I) boronic_acid Arylboronic Acid (Ar'-B(OH)2)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with aryl iodides.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki-Miyaura reactions involving aryl iodides. Please note that reaction conditions and yields can vary significantly based on the specific substrates, catalyst system, base, and solvent used.

Aryl IodideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylboronic acidPd(PPh₃)₄ (1)PPh₃Na₂CO₃n-PrOH/H₂O500.25~5[11]
4-IodotoluenePhenylboronic acidPd(PPh₃)₄ (1)PPh₃Na₂CO₃DMF/H₂O500.25~30[11]
1-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)PPh₃K₃PO₄Dioxane80118[11]
2-IodopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)1KFDioxaneRT1285[12]
DNA-conjugated Aryl Iodide(Het)aryl boronic acidsNa₂PdCl₄sSPhos-H₂O/ACN (4:1)37-Good to Excellent[13]
Aryl IodidesArylboronic acidCuI (10)NoneCs₂CO₃DMFReflux-Moderate to Excellent[14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of an aryl iodide with an arylboronic acid.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), 0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water).[15] The reaction mixture is then degassed by bubbling the inert gas through the solution for 10-15 minutes.[15]

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.[16]

Safety Precautions:

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert gas handling should be performed with care.

Below is a workflow diagram for the general experimental protocol.

Experimental_Workflow start Start setup Combine Aryl Iodide, Arylboronic Acid, and Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert add_solvents Add Degassed Solvents inert->add_solvents add_catalyst Add Palladium Catalyst add_solvents->add_catalyst react Heat and Stir Reaction Mixture add_catalyst->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Wash monitor->workup Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

This resource provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. Begin by evaluating the following:

  • Reagent Quality and Stability: The purity and stability of your starting materials, catalyst, ligand, and base are paramount. Boronic esters like this compound are generally more stable than their corresponding boronic acids, but can still degrade over time.[1] Ensure your palladium catalyst and phosphine ligands have been stored correctly under an inert atmosphere, as they are susceptible to degradation and oxidation, respectively.[1]

  • Reaction Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[1] Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents. The presence of oxygen in the solvent can deactivate the catalyst.[1] Ensure the base you are using is of high purity.

  • Catalyst System: The choice of palladium source and ligand is crucial. For aryl iodides, a variety of palladium catalysts can be effective, but optimization may be necessary.

Q2: I suspect protodeboronation of my boronic ester is a significant side reaction. How can I identify and minimize this issue?

A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of iodobenzene from your starting material. This is particularly relevant with electron-deficient boronic acids and can be promoted by the base and presence of water.[1][2]

To minimize protodeboronation:

  • Choice of Base: The selection of the base is critical. Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial in reducing the rate of protodeboronation.[1]

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for this side reaction.[3] Consider using anhydrous conditions if protodeboronation is suspected.

  • Reaction Temperature: Higher temperatures can sometimes exacerbate protodeboronation. Optimization of the reaction temperature may be necessary.

Q3: I am observing a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic ester. What is causing this homocoupling, and how can it be prevented?

A3: The formation of a biaryl product from the self-coupling of the boronic ester is known as homocoupling. The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic ester molecules.[1][3]

To prevent homocoupling:

  • Rigorous Degassing: Thoroughly degas your solvent and ensure the reaction is maintained under a strictly inert atmosphere to exclude oxygen.[1]

  • Palladium(0) Source: Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources which may promote this side reaction during the initial reduction to the active Pd(0) species.[4]

Q4: My reaction has turned black, and I have a low yield. What does the black precipitate indicate?

A4: The formation of a black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[5] This is a common sign of catalyst deactivation. While the appearance of some black solid can be normal in successful Suzuki couplings, extensive and rapid precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion.[5] This agglomeration reduces the available catalytic sites, thus lowering the reaction rate and overall yield.[6][7]

Troubleshooting Guide

This section provides a more detailed, step-by-step guide to resolving specific issues you may encounter during your Suzuki coupling reaction.

Problem 1: Low or No Conversion of Starting Materials
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand.[1] - Ensure proper storage of catalyst and ligand under an inert atmosphere.[1] - Consider a different palladium source (e.g., Pd₂(dba)₃ with a suitable ligand if using Pd(PPh₃)₄ and vice versa).[8]
Improper Reaction Setup - Ensure all glassware is thoroughly dried to remove moisture. - Purge the reaction vessel with an inert gas (Ar or N₂) for an adequate amount of time to remove all oxygen.[1][9]
Inappropriate Base or Solvent - Screen different bases. The choice of base can significantly impact the reaction outcome.[10][11] - Ensure the solvent is anhydrous and degassed.[1] Consider screening alternative solvents like dioxane, THF, or DMF.[10]
Low Reactivity of Coupling Partners - While aryl iodides are generally reactive, steric hindrance or electronic effects on the coupling partner can slow the reaction.[12] Consider increasing the reaction temperature or screening more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[5][12]
Problem 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Troubleshooting Steps
Protodeboronation Product (Iodobenzene) - Presence of excess water.[3] - Base-promoted C-B bond cleavage.[2]- Use anhydrous solvents and reagents. - Switch to a milder base (e.g., K₃PO₄, KF).[1] - Optimize reaction temperature and time.
Homocoupling Product (Biphenyl from boronic ester) - Presence of oxygen.[3]- Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere.[1] - Consider using a Pd(0) catalyst from the start.[4]
Dehalogenation Product (Benzene from aryl iodide) - Side reaction after oxidative addition.[3]- This can sometimes be promoted by certain bases or solvents. Consider screening alternative reaction conditions.

Data Presentation: Effect of Base on Suzuki Coupling Yield

The choice of base can have a significant impact on the yield of a Suzuki coupling reaction. The following table summarizes the effect of various bases on a model Suzuki coupling reaction. While not specific to this compound, it provides a general guideline for base selection.

Base Typical Concentration (equiv.) Relative Reactivity/Yield Notes
Na₂CO₃ 2-3Often provides good to excellent yields.[11]A commonly used and effective base.[11]
K₂CO₃ 2-3Good to excellent yields, widely used.[9][13]Similar in reactivity to Na₂CO₃.[9]
Cs₂CO₃ 2-3Often provides higher yields, especially for challenging substrates.[14]More soluble in organic solvents than Na₂CO₃ or K₂CO₃.
K₃PO₄ 2-3A strong base that is often very effective, particularly for less reactive coupling partners.[14][15]Can be beneficial in minimizing protodeboronation.[1]
KF 2-3A milder base, useful when base-sensitive functional groups are present.[10][16]Can be effective in promoting the reaction.[10]
Organic Bases (e.g., TEA, DIPEA) 2-3Generally less effective than inorganic bases in many Suzuki couplings.[11]May be useful in specific applications.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization for your specific coupling partner.

Preparation:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide/triflate (1.0 equiv.), this compound (1.1 - 1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.

Degassing:

  • Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1]

Solvent Addition:

  • Prepare a degassed solvent mixture (e.g., Dioxane/Water 4:1). This can be achieved by bubbling the inert gas through the solvent for at least 30 minutes.

  • Add the degassed solvent to the reaction flask via syringe.

Reaction:

  • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C).

  • Stir the reaction mixture vigorously.

Monitoring:

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. A typical reaction time is between 2 and 24 hours.

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product BoronicEster R2-B(OR)2 BoronicEster->Transmetalation Base Base Base->Transmetalation Halide R1-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield Suzuki Coupling

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Proper Degassing) start->check_atmosphere analyze_byproducts Analyze Byproducts (TLC, LC-MS) start->analyze_byproducts check_reagents->analyze_byproducts check_atmosphere->analyze_byproducts protodeboronation Protodeboronation? analyze_byproducts->protodeboronation homocoupling Homocoupling? analyze_byproducts->homocoupling catalyst_deactivation Catalyst Deactivation? (Black Precipitate) analyze_byproducts->catalyst_deactivation protodeboronation->homocoupling No optimize_base Optimize Base (e.g., K3PO4, KF) protodeboronation->optimize_base Yes optimize_conditions Optimize Conditions (Anhydrous, Temp.) protodeboronation->optimize_conditions Yes homocoupling->catalyst_deactivation No rigorous_degassing Improve Degassing homocoupling->rigorous_degassing Yes screen_catalyst Screen Catalyst/Ligand catalyst_deactivation->screen_catalyst Yes end Improved Yield catalyst_deactivation->end No, consult further optimize_base->end optimize_conditions->end rigorous_degassing->end screen_catalyst->end

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Prevention of Protodeboronation of Aryl Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the undesired protodeboronation of aryl boronic esters, a common side reaction that can significantly impact the yield and purity of products in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid or its ester derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This reaction consumes the boronic acid reagent, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired coupled product in reactions like the Suzuki-M iyaura coupling.[3]

Q2: Why is protodeboronation a significant problem?

A2: This side reaction is a major issue because it directly reduces the concentration of the active nucleophile in the reaction mixture, leading to lower yields of the target molecule.[4] It also generates a non-productive byproduct (the corresponding arene/heteroarene) which can complicate the purification process.[4] Certain classes of boronic esters, such as those that are electron-deficient or heteroaromatic, are particularly susceptible to this decomposition pathway.[2][4][5]

Q3: What are the primary causes of protodeboronation?

A3: Several factors can promote protodeboronation. The reaction is often catalyzed by the presence of a base, which is a required component of most Suzuki-Miyaura couplings.[6][7] The presence of a proton source, most commonly water, is also necessary.[1][5] Other key factors include elevated reaction temperatures, prolonged reaction times, and the electronic properties of the aryl group itself.[1][5] Recent studies have also shown that palladium-phosphine complexes with bulky ligands can accelerate protodeboronation.[7][8]

Q4: Does esterification of a boronic acid always increase its stability against protodeboronation?

A4: Contrary to common assumptions, esterification does not automatically guarantee greater stability. The stability of boronic esters in basic aqueous conditions can be complex.[6][9] In some cases, the hydrolysis of the ester back to the boronic acid can be a significant step in the overall protodeboronation process.[6][9] However, certain types of esters, like pinacol or N-methyliminodiacetic acid (MIDA) esters, are often used to enhance stability.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: My reaction yield is low, and I've identified the protodeboronated byproduct in my crude mixture.

  • Possible Cause: The reaction conditions are too harsh, favoring protodeboronation over the desired cross-coupling.

  • Troubleshooting Steps:

    • Optimize the Base: The choice of base is critical. Strong bases can accelerate protodeboronation.[5] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[5][10]

    • Lower the Temperature: Higher temperatures increase the rate of decomposition.[1] Determine the lowest temperature at which your cross-coupling reaction proceeds at an acceptable rate to minimize the side reaction.[2][10]

    • Reduce Reaction Time: An efficient catalyst system can shorten the required reaction time, providing less opportunity for the boronic ester to decompose.[5] Consider using a highly active palladium catalyst and ligand system to promote rapid catalytic turnover.[2][11]

    • Minimize Water Content: While many Suzuki protocols use aqueous mixtures, water is a proton source for protodeboronation.[1][5] If your substrate is highly sensitive, employ anhydrous conditions.[1][5][10]

Issue 2: I am working with an electron-deficient or heteroaromatic boronic ester and experiencing significant decomposition.

  • Possible Cause: These classes of boronic esters are inherently more susceptible to protodeboronation.[2][4]

  • Troubleshooting Steps:

    • Use a More Stable Boron Reagent: This is the most effective strategy. Convert the boronic acid to a more robust derivative before the coupling reaction.

      • Pinacol Esters: These are more stable than the corresponding boronic acids and are a common choice.[4]

      • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, and compatible with chromatography.[12][13] They are designed for a "slow release" of the active boronic acid under the reaction conditions, which keeps the concentration of the unstable species low and minimizes decomposition.[12][14]

      • Trifluoroborate Salts (e.g., K⁺[ArBF₃]⁻): These are also used in slow-release strategies and offer enhanced stability.[14]

    • Employ a Highly Active Catalyst System: A fast and efficient catalyst can ensure that the cross-coupling reaction outcompetes the rate of protodeboronation.[11] Precatalysts that generate the active Pd(0) species quickly under mild conditions are particularly useful for these challenging substrates.[11]

Data Presentation: Impact of Reaction Parameters

The following tables summarize quantitative data on factors affecting protodeboronation, helping you make informed decisions for your experimental setup.

Table 1: Effect of Base on Protodeboronation (Data is illustrative and compiled from general findings in the literature. Actual percentages will vary based on substrate, temperature, and solvent.)

BaseRelative StrengthTypical % ProtodeboronationRecommendation
NaOHStrongHighAvoid for sensitive substrates
K₂CO₃ModerateModerateA common choice, but may still cause issues
K₃PO₄MildLowRecommended for sensitive substrates[2][5]
Cs₂CO₃MildLowGood alternative to K₃PO₄[10]
KFMildVery LowOften effective in minimizing protodeboronation[5]

Table 2: Stability of Different Boron Reagents (Based on data for challenging substrates like 2-heterocyclic boronic acids after benchtop storage)

Boron Reagent TypeStability (Typical % remaining after >2 weeks, open to air)Key AdvantageReference
Boronic Acid< 50% (often much lower)Readily available[12]
Pinacol Boronate EsterVariable, generally more stable than acidImproved stability, common intermediate[4]
MIDA Boronate Ester> 95%Exceptional benchtop stability, enables slow release[12][13]
Trifluoroborate SaltHighHigh stability, used for slow release[14]
Visualizing the Troubleshooting Process

A logical workflow can help diagnose and solve issues related to protodeboronation.

G cluster_0 cluster_2 Advanced Solutions Start Low Yield & Suspected Protodeboronation Check_Base Is the base too strong? (e.g., NaOH, KOH) Start->Check_Base Check_Temp Is the temperature too high? Check_Base->Check_Temp No Catalyst Use a more active catalyst system Check_Base->Catalyst Yes Check_Time Is the reaction time too long? Check_Temp->Check_Time No Check_Temp->Catalyst Protect Use a more stable boron reagent (MIDA, Pinacol, Trifluoroborate) Check_Time->Protect No Check_Time->Catalyst Yes Anhydrous Switch to anhydrous conditions Protect->Anhydrous Catalyst->Anhydrous

Caption: A troubleshooting workflow for addressing low yields caused by protodeboronation.

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Mild Base to Minimize Protodeboronation

This protocol is a starting point for substrates known to be sensitive to protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), aryl boronic ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 or 5:1 ratio, to a concentration of 0.1-0.2 M relative to the aryl halide).[10][12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%) under a positive pressure of inert gas.[12]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 60-80 °C).[12] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of an N-Methyliminodiacetic Acid (MIDA) Boronate Ester

This protocol describes the conversion of a sensitive boronic acid to its highly stable MIDA ester, followed by its use in a slow-release cross-coupling.[1]

Part A: MIDA Ester Formation

  • Setup: To a round-bottom flask, add the aryl boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).[1]

  • Azeotropic Dehydration: Add a suitable solvent for azeotropic water removal (e.g., toluene). Fit the flask with a Dean-Stark apparatus.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue until no more water is collected.[2]

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude MIDA boronate is often a solid and can be purified by chromatography or recrystallization, or in many cases, used directly in the next step.[1]

Part B: Slow-Release Suzuki-Miyaura Coupling

  • Reaction Setup: Follow the general Suzuki coupling protocol (Protocol 1), but substitute the aryl boronic ester with the prepared aryl MIDA boronate (1.2 equiv). A base like K₃PO₄ is typically used, as it facilitates the slow hydrolysis of the MIDA ester to release the active boronic acid.[12]

Visualizing Competing Pathways

The choice of boron reagent is crucial in determining the fate of the reaction.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products ArX Aryl Halide (Ar-X) Coupling Suzuki-Miyaura Cross-Coupling ArX->Coupling Boron Boron Reagent Boron->Coupling Decomposition Protodeboronation Boron->Decomposition [Base, H₂O, Heat] Desired Desired Product (Ar-Ar') Coupling->Desired [Pd Catalyst] Byproduct Byproduct (Ar'-H) Decomposition->Byproduct

Caption: Competing pathways for a boron reagent in a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Iodophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-iodophenylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with 4-iodophenylboronic acid pinacol ester?

A1: For a robust starting point, a common set of conditions for the coupling of an aryl iodide like a derivative of 4-iodophenylboronic acid pinacol ester with an aryl halide is to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand.[1] Aryl iodides are generally more reactive than bromides or chlorides, which can allow for milder reaction conditions.[2] A typical protocol involves using a base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or THF/water.[3][4]

Q2: My reaction is showing low to no yield. What are the most common initial troubleshooting steps?

A2: When encountering low yields, a systematic check of your reagents and reaction setup is the first step. Key areas to investigate include:

  • Reagent Quality: Ensure the 4-iodophenylboronic acid pinacol ester is pure and has not hydrolyzed. While more stable than the corresponding boronic acid, pinacol esters can still degrade.[5] The purity of the aryl halide coupling partner is also critical.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[5] Use fresh or properly stored catalyst and ligand. Consider that some palladium sources like Pd(OAc)₂ may degrade over time.[6]

  • Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[5] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and has been stored correctly to avoid hydration.[5]

Q3: I am observing a significant amount of a byproduct that appears to be the result of homocoupling of the boronic ester. How can I minimize this?

A3: Homocoupling, the formation of a biaryl from two molecules of the boronic ester, is a common side reaction often promoted by the presence of oxygen.[5] To minimize homocoupling:

  • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period.[3][7]

  • Maintain Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas throughout the entire process.

  • Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.

Q4: What is protodeboronation and how can I prevent it?

A4: Protodeboronation is a side reaction where the boronic acid or ester group is replaced by a hydrogen atom, leading to a loss of your starting material and reduced yield.[5] This is particularly a concern with electron-deficient boronic acids.[8] To mitigate protodeboronation:

  • Choice of Base: The base plays a crucial role. While necessary for the catalytic cycle, strong bases can promote protodeboronation.[9] Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be effective.[5][10]

  • Anhydrous Conditions: Water can be a proton source for this side reaction. Using anhydrous conditions and a suitable base can be beneficial.[5]

  • Use of More Stable Boron Reagents: While you are already using a pinacol ester, which is more stable than the boronic acid, for particularly sensitive substrates, converting to an even more robust derivative like an MIDA boronate or an aryltrifluoroborate can be considered.[2][5] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more air and moisture stable. Ensure proper storage of all catalytic components under an inert atmosphere.[5][6][11]
Poor Reagent QualityVerify the purity of the 4-iodophenylboronic acid pinacol ester and the coupling partner by techniques like NMR or LC-MS. Purify starting materials if necessary.[6][11]
Ineffective BaseThe choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF. The optimal base can be substrate-dependent.[7]
Inappropriate SolventThe solvent can significantly influence the reaction. Common choices include THF/water, dioxane/water, or toluene. Ensure the solvent is anhydrous (if required by the specific protocol) and properly degassed.[10]
Formation of Homocoupling Product Presence of OxygenRigorously degas the reaction mixture and solvent. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5][7]
Formation of Protodeboronation Product Base-Induced DecompositionUse a milder base (e.g., K₃PO₄, KF).[5][10]
Presence of Protic SolventsIf protodeboronation is a major issue, consider running the reaction under anhydrous conditions.[5]
Reaction Stalls Before Completion Catalyst DeactivationCatalyst deactivation can occur over time. Increasing the catalyst loading or adding a fresh portion of the catalyst may help.
Insufficient BaseEnsure an adequate amount of base is used, typically 2-3 equivalents relative to the limiting reagent.

Data Presentation: Effect of Reaction Parameters

The following tables summarize quantitative data on the effect of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions involving aryl iodides. This data can serve as a guide for optimizing your specific reaction.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseSolventCatalystTemperature (°C)Time (h)Yield (%)
Na₂CO₃EtOH/H₂O4-AAP-Pd(II)Reflux489
K₂CO₃EtOH/H₂O4-AAP-Pd(II)Reflux495
K₃PO₄EtOH/H₂O4-AAP-Pd(II)Reflux478
NaOHEtOH/H₂O4-AAP-Pd(II)Reflux417
NaOAcEtOH/H₂O4-AAP-Pd(II)Reflux465
No BaseEtOH/H₂O4-AAP-Pd(II)Reflux40

(Data adapted from a representative Suzuki coupling of an aryl iodide with phenylboronic acid.)

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield

SolventBaseCatalystTemperature (°C)Time (h)Yield (%)
DMF/H₂O (1:2)K₂CO₃Pd@g-C₃N₄/TiO₂Room Temp-91
EtOH/H₂O (3:1)Na₂CO₃PPI-Cu-Ni-PdReflux<299
THFK₂CO₃Pd/C--High
WaterNa₂CO₃PdNPs--High

(Data compiled from various studies on Suzuki-Miyaura couplings of aryl halides.)

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 4-Iodophenylboronic Acid Pinacol Ester with an Aryl Bromide:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-iodophenylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inerting the System: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition: To the stirred suspension, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.02 equiv) and a phosphine ligand like SPhos (0.04 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (commonly 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicEster R2-B(OR)2 BoronicEster->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling CheckReagents Check Reagent Purity (Boronic Ester, Aryl Halide) Start->CheckReagents CheckCatalyst Verify Catalyst and Ligand Activity and Handling Start->CheckCatalyst CheckConditions Review Reaction Conditions (Inert Atmosphere, Degassing) Start->CheckConditions SideReactions Analyze for Side Products (Homocoupling, Protodeboronation) CheckReagents->SideReactions CheckCatalyst->SideReactions CheckConditions->SideReactions SideReactions->CheckConditions Homocoupling Observed OptimizeBase Optimize Base (e.g., K3PO4, Cs2CO3) SideReactions->OptimizeBase Protodeboronation Observed OptimizeSolvent Optimize Solvent System (e.g., THF/H2O, Dioxane/H2O) SideReactions->OptimizeSolvent No/Minor Side Reactions OptimizeBase->OptimizeSolvent OptimizeCatalyst Screen Different Catalysts/Ligands OptimizeSolvent->OptimizeCatalyst Success Improved Yield OptimizeCatalyst->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Suzuki Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki-Miyaura cross-coupling reactions involving aryl iodides.

Frequently Asked Questions (FAQs)

Section 1: Low or No Product Yield

Question: My Suzuki coupling reaction with an aryl iodide is resulting in a low yield or no desired product. What are the potential causes and how can I address them?

Answer: Low or no product formation in the Suzuki coupling of aryl iodides can stem from several factors, often related to catalyst activity, the quality of reagents, or suboptimal reaction conditions. Here is a breakdown of common causes and solutions:

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Exposure to oxygen can lead to the formation of inactive palladium oxides.

    • Solution: Ensure all solvents and reagents are thoroughly degassed. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. Use fresh, high-quality palladium sources and ligands.[1]

  • Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (trimeric anhydrides) or protodeboronation.

    • Solution: Use fresh or recently purified boronic acid. If degradation is suspected, the boronic acid can sometimes be converted to its corresponding trifluoroborate salt, which is often more stable.[2]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and often interdependent. An inappropriate base may not efficiently activate the boronic acid for transmetalation. The solvent system must facilitate the interaction of all components.

    • Solution: Screen a variety of bases and solvents. For aryl iodides, common successful combinations include K₂CO₃ or K₃PO₄ in solvent systems like toluene/water, dioxane/water, or THF/water.[1][3]

  • Low Reaction Temperature: While aryl iodides are generally reactive, some catalyst systems, particularly those using traditional PPh₃ ligands, can exhibit surprisingly poor turnover at lower temperatures (e.g., ~50 °C).[4]

    • Solution: Gradually increase the reaction temperature. For many Suzuki couplings with aryl iodides, temperatures between 80-100 °C are effective.[5]

Section 2: Common Side Reactions and Impurities

Question: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my aryl iodide. What causes these side reactions and how can I minimize them?

Answer: Side reactions are a common challenge in Suzuki couplings. Understanding their origin is key to suppression.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product derived from two molecules of the boronic acid. It is often promoted by the presence of Pd(II) species and oxygen.[6]

    • Solution: Rigorous degassing of the reaction mixture is crucial to prevent oxygen-mediated homocoupling.[7] Using a pre-catalyst that efficiently generates the active Pd(0) species can also be beneficial.

  • Dehalogenation (Hydrodehalogenation): In this side reaction, the iodine atom of the aryl iodide is replaced by a hydrogen atom. This is a significant issue, particularly with electron-deficient aryl halides and N-heterocyclic halides.[5] The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[5]

    • Solution:

      • Choice of Base and Solvent: Avoid conditions known to generate Pd-H species. For instance, some amine bases or alcoholic solvents can be sources of hydrides.[6] Using a milder base like KF or Cs₂CO₃ can sometimes mitigate this issue.

      • Catalyst System: Employing a more efficient catalyst system that promotes the desired cross-coupling pathway over dehalogenation can be effective.[1]

  • Protodeboronation: The boronic acid can react with protic sources (like water or alcohols) to replace the boronic acid group with a hydrogen atom, especially under basic conditions.

    • Solution: While water is often a necessary component of the solvent system, using an excessive amount or a very strong base can exacerbate this issue. Using boronic esters or trifluoroborate salts can sometimes reduce the rate of protodeboronation.

Section 3: Catalyst and Ligand Selection

Question: How do I choose the right palladium catalyst and ligand for my Suzuki coupling with an aryl iodide?

Answer: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For aryl iodides, a wide range of systems can be effective, but optimization is often necessary.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require a ligand to form the active catalytic species.[8]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Triphenylphosphine (PPh₃): A standard, widely used ligand. However, it can lead to slow reactions at lower temperatures with aryl iodides.[4]

    • Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos (Buchwald ligands), and tricyclohexylphosphine (PCy₃) are often more effective for challenging couplings, including those with sterically hindered substrates or less reactive partners.[2] Electron-rich ligands promote the oxidative addition step.[6]

Troubleshooting Guide: Data Tables

Table 1: Catalyst and Ligand Selection Guide for Aryl Iodides
IssuePotential CauseSuggested Catalyst/Ligand SystemRationale
No Reaction/Low Conversion Inefficient Oxidative AdditionPd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃)Electron-rich ligands accelerate the oxidative addition of the aryl iodide to the Pd(0) center.[6]
Low Yield at Low Temperature Poor turnover of Pd(II) intermediateSwitch from Pd(PPh₃)₄ to a more active system like Pd(OAc)₂/SPhosSome "classical" catalysts like Pd(PPh₃)₄ can be inefficient at lower temperatures with aryl iodides.[4]
Dehalogenation Side Product Formation of Pd-H speciesUse a catalyst system known to suppress dehalogenation, such as Pd₂(dba)₃/SPhosThis combination often favors the cross-coupling pathway.[5]
Sterically Hindered Substrates Poor accessibility to the catalytic centerUse bulky ligands (e.g., tBu₃P, SPhos)Bulky ligands can promote reductive elimination and accommodate sterically demanding substrates.[6]
Table 2: Influence of Base and Solvent on Suzuki Coupling of Aryl Iodides
BaseCommon SolventsTemperature (°C)Typical Yield (%)Notes
K₂CO₃Toluene/Ethanol/H₂O, Dioxane/H₂O80 - 100>90A robust and widely used combination for a variety of aryl iodides.[1]
K₃PO₄Toluene/H₂O, Dioxane/H₂O80 - 100HighA stronger base that can be effective for less reactive substrates.[5]
Cs₂CO₃Dioxane, THF80 - 110HighOften used for challenging couplings, but is more expensive.[9]
Na₂CO₃DMF/H₂O, Ethanol/H₂O60 - 90VariableCan be a good choice, but optimization of the solvent system is often necessary.[10][11]
KFToluene, THF80 - 100VariableA milder base that can be useful for substrates with base-sensitive functional groups.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol provides a general starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • Aryl iodide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl iodide, arylboronic acid, base, and palladium catalyst.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Degassing (Optional but Recommended): If the solvent was not pre-degassed, degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln ar_pd_x Ar-Pd(II)-I Ln pd0->ar_pd_x Ar-I oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)-Ar' Ln ar_pd_x->ar_pd_ar Ar'-B(OH)₂ Base transmetalation Transmetalation ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination reagents Ar-I Ar'-B(OH)₂ Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Failed Suzuki Coupling (Low/No Yield) check_reagents Check Reagent Quality (Aryl Iodide, Boronic Acid) start->check_reagents reagent_issue Use fresh/purified reagents. Consider trifluoroborate salt. check_reagents->reagent_issue Poor Quality check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp.) check_reagents->check_conditions Good Quality reagent_issue->start condition_issue Screen catalysts, ligands, bases, and solvents. Increase temperature. check_conditions->condition_issue Suboptimal check_atmosphere Inert Atmosphere? Degassed Solvents? check_conditions->check_atmosphere Optimal condition_issue->start atmosphere_issue Ensure rigorous exclusion of oxygen. Degas all reagents and solvents. check_atmosphere->atmosphere_issue No side_reactions Analyze for Side Products (Homocoupling, Dehalogenation) check_atmosphere->side_reactions Yes atmosphere_issue->start side_reaction_solution Adjust conditions to minimize side reactions. (See Table 1 & 2) side_reactions->side_reaction_solution Present success Successful Coupling side_reactions->success Absent side_reaction_solution->start

Caption: A workflow for troubleshooting failed Suzuki coupling reactions.

Reaction_Parameters center Suzuki Coupling Outcome catalyst Catalyst/ Ligand catalyst->center Reactivity Selectivity base Base base->center Activation solvent Solvent solvent->center Solubility Kinetics temperature Temperature temperature->center Reaction Rate reagents Reagent Quality reagents->center Purity

References

Technical Support Center: Purification of Products from 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of products from reactions involving 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reagent, also known as 4-iodobenzeneboronic acid pinacol ester, is a crucial building block in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions using this compound?

A1: Common impurities can originate from side reactions, unreacted starting materials, or the catalyst system. These include:

  • Homocoupling products: Resulting from the coupling of two molecules of the boronic ester or two molecules of the coupling partner.

  • Protodeborylation products: The boronic ester is replaced by a hydrogen atom, leading to the formation of iodobenzene from the starting material.[2] This is more common with heteroaryl boronic acids but can occur under certain conditions.[2]

  • Unreacted starting materials: Residual this compound and the corresponding aryl/vinyl halide or triflate.

  • Boronic acid derivatives: Hydrolysis of the pinacol ester can lead to the corresponding boronic acid.

  • Palladium catalyst residues: The palladium catalyst and its associated ligands (e.g., phosphines) can contaminate the final product.

  • Ligand-derived impurities: Phenylated impurities can arise from the aryl groups on phosphorus ligands.[3]

Q2: My TLC plate shows multiple spots after the reaction. How do I approach purification?

A2: A complex TLC profile indicates the presence of multiple components. The first step is to identify the product spot, typically by comparing it to starting material spots and using a UV lamp for visualization.[4] A general workflow for purification is as follows:

  • Aqueous Work-up: Quench the reaction mixture and perform an extraction (e.g., with ethyl acetate and water) to remove inorganic salts and highly polar impurities.

  • Filtration: Filter the crude mixture through a pad of Celite or silica gel to remove the palladium catalyst.[4]

  • Column Chromatography: This is the most common method for separating the desired product from closely related impurities. A gradient elution with a solvent system like ethyl acetate/hexanes is often effective.[4]

Q3: How can I effectively remove residual palladium catalyst from my product?

A3: Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed:

  • Filtration: Passing the reaction mixture through a short plug of silica gel or Celite can remove a significant portion of the catalyst.[4]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can adsorb the palladium, which is then removed by filtration.[5]

  • Scavenging Agents: Specific palladium scavengers (resins or silica-based) can be added to the product solution to selectively bind and remove the metal.

Q4: The purified product has a low yield. What are the potential causes during purification?

A4: Low yield after purification can stem from several issues:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a large amount of starting material.

  • Side Reactions: The formation of byproducts like homocoupled or protodeborylated compounds reduces the yield of the desired product.[2]

  • Product Loss During Work-up: The product might have some solubility in the aqueous phase, leading to loss during extraction.

  • Difficult Chromatographic Separation: If the product has a similar polarity to a major impurity, separation can be challenging and lead to product loss in mixed fractions.

  • Premature Crystallization: If the product is a solid, it might crystallize prematurely during hot filtration, leading to loss.[5]

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Persistent Boronic Ester/Acid Impurity - Excess boronic ester used in the reaction. - Hydrolysis of the pinacol ester to the more polar boronic acid during work-up.- Perform an alkaline wash (e.g., with 1M NaOH) during the work-up to extract the acidic boronic acid into the aqueous layer. - Consider using a different solvent system for chromatography that provides better separation.
Product is Discolored (e.g., Yellow, Brown, or Black) - Residual palladium catalyst (often appears as black particles). - Formation of colored organic byproducts. - Degradation of the product or impurities.- Treat the crude product solution with activated carbon before final filtration and concentration.[5] - Ensure thorough filtration through Celite or silica to remove palladium. - Recrystallization of the final product can often yield a purer, colorless solid.
Product "Oils Out" or is a Non-Crystalline Solid - Presence of impurities preventing crystallization. - The product may be inherently non-crystalline at room temperature.- Re-purify by column chromatography to achieve higher purity. - Try different solvent systems for crystallization (e.g., hexane/ethyl acetate, dichloromethane/pentane). - Scratching the inside of the flask or seeding with a pure crystal can induce crystallization.[5]
Homocoupling Byproducts are Difficult to Separate - The polarity of the homocoupled product is often very close to the desired product.- Optimize the stoichiometry of the reactants to minimize excess of the boronic ester. - Carefully perform column chromatography, potentially using a shallower solvent gradient and collecting smaller fractions. - Recrystallization may be effective if the solubility of the product and byproduct differ significantly.

Visualized Workflows and Logic

General Purification Workflow

G cluster_0 Reaction Completion cluster_1 Work-up & Extraction cluster_2 Primary Purification cluster_3 Final Product Isolation start Crude Reaction Mixture workup Quench Reaction (e.g., with Water) start->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract wash Wash Organic Layer (e.g., Brine) extract->wash dry Dry & Concentrate wash->dry filter Filter through Celite/Silica (Removes Pd Catalyst) dry->filter column Flash Column Chromatography filter->column fractions Combine Pure Fractions column->fractions concentrate Concentrate under Vacuum fractions->concentrate recrystallize Optional: Recrystallization concentrate->recrystallize product Pure Product concentrate->product recrystallize->product

Caption: General experimental workflow for the purification of Suzuki-Miyaura coupling products.

Troubleshooting Decision Tree

G start Impure Product after Initial Work-up q1 Is the impurity a boronic acid derivative? start->q1 a1_yes Perform alkaline wash (1M NaOH) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the product discolored (black/dark)? a1_yes->q2 a1_no->q2 a2_yes Treat with activated carbon and filter through Celite q2->a2_yes Yes a2_no Proceed to chromatography q2->a2_no No chrom Perform Flash Column Chromatography a2_yes->chrom a2_no->chrom q3 Are fractions still impure? chrom->q3 a3_yes Optimize chromatography: - Use a shallower gradient - Try a different solvent system q3->a3_yes Yes end Pure Product q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common purification issues.

Experimental Protocol: General Suzuki-Miyaura Coupling and Purification

This protocol provides a representative methodology for the coupling of this compound with an aryl bromide.

1. Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.1-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[4][6]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %) and ligand if required.

  • Add the solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).[4]

  • Degas the mixture by bubbling argon through it for 10-15 minutes.[4]

2. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir overnight.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

3. Work-up and Extraction:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Separate the organic layer. Wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Dissolve the crude residue in a minimal amount of solvent (e.g., dichloromethane or ethyl acetate).

  • Add silica gel to prepare a dry load for chromatography.[4]

  • Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4]

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the final product. If the product is a solid, it can be further purified by recrystallization.

References

Technical Support Center: Suzuki-Miyaura Coupling of Aryl Iodides and the Influence of Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction with aryl iodides. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues related to reaction temperature.

Troubleshooting Guide: Temperature-Related Issues

This section provides solutions to specific problems you may encounter during your experiments.

Question 1: My Suzuki-Miyaura reaction with an aryl iodide is giving a low yield at a relatively low temperature (e.g., ~50 °C), even though aryl iodides are supposed to be highly reactive. What could be the problem?

Answer: This is a surprisingly common issue when using traditional palladium catalysts with triphenylphosphine (PPh₃) ligands. While aryl iodides generally undergo oxidative addition faster than aryl bromides or chlorides, the overall catalytic cycle can be inefficient at lower temperatures.

  • The Problem: Studies have revealed that with "classical" Pd/PPh₃ catalyst systems, the key intermediate trans-[Pd(PPh₃)₂(Ar)(I)] can have a poor turnover rate in certain solvent mixtures at temperatures around 50 °C.[1][2][3] This stalls the catalytic cycle and leads to low product formation, a phenomenon less observed with the corresponding aryl bromides.[1][4]

  • Solutions:

    • Increase the Temperature: Gradually increasing the reaction temperature (e.g., to 80-100 °C) can often overcome this kinetic barrier and improve the yield.[5][6][7]

    • Change the Ligand: Switching from PPh₃ to bulkier or more electron-rich phosphine ligands can facilitate the catalytic cycle at lower temperatures.

    • Use a Different Catalyst System: Consider using a more modern, pre-formed catalyst or a ligand-free system that is known to be effective at lower temperatures.

Question 2: I've increased the temperature of my reaction, but now I'm observing significant side products and/or decomposition of my starting materials. How can I mitigate this?

Answer: High temperatures, while often increasing the rate of the desired coupling, can also promote undesirable side reactions.

  • Common Side Reactions at Elevated Temperatures:

    • Protodeboronation: The boronic acid reagent can be hydrolyzed, especially if it is a heteroaryl boronic acid.[8]

    • Dehalogenation: The aryl iodide starting material can be reduced, replacing the iodine with a hydrogen atom.[8]

    • Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This can be exacerbated by the presence of oxygen.[8]

  • Troubleshooting Steps:

    • Optimize Temperature: Carefully screen a range of temperatures to find a balance between an acceptable reaction rate and minimal side product formation. An optimal temperature of 80 °C has been identified in some systems, above which the yield does not improve and may decrease.[7]

    • Degas Your Reaction Mixture: Thoroughly degassing the solvent and reaction mixture and maintaining an inert atmosphere (e.g., with argon or nitrogen) can suppress oxygen-mediated side reactions like homocoupling.

    • Protect Sensitive Functional Groups: If your substrates contain thermally labile functional groups, consider using protecting groups or opting for a catalyst system that operates under milder conditions.

    • Use Boronic Esters: Pinacol esters or other boronic esters are often more stable than their corresponding boronic acids and can be less prone to protodeboronation.[8]

Question 3: Can I run the Suzuki-Miyaura coupling of an aryl iodide at room temperature?

Answer: Yes, running the reaction at or near room temperature is possible, but it is highly dependent on the choice of catalyst, ligand, and solvent system.

  • Successful Room-Temperature Couplings:

    • Reactions have been successfully performed at temperatures as low as 20 °C, often requiring specific bases that are air and light sensitive.[9]

    • DNA-compatible Suzuki-Miyaura couplings of aryl iodides have been developed to proceed at 37°C using specialized water-soluble catalyst systems like Na₂PdCl₄/sSPhos.[10]

    • Some heterogeneous catalysts have also been shown to promote the reaction at room temperature.

  • Considerations for Low-Temperature Reactions:

    • Catalyst and Ligand Selection is Critical: Not all catalyst systems are active at room temperature. You will likely need to screen different palladium sources and ligands to find an effective combination for your specific substrates.

    • Longer Reaction Times: Reactions at lower temperatures may require significantly longer times to reach completion.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Suzuki-Miyaura coupling of aryl iodides?

A1: The temperature can range from room temperature to 150 °C.[11] A common starting point for optimization is often between 80 °C and 110 °C for conventional heating.[6] However, as noted in the troubleshooting guide, lower temperatures (~50 °C) can be problematic with certain catalyst systems.[1][2][3]

Q2: How does temperature affect the reaction rate?

A2: Generally, increasing the temperature increases the reaction rate. One study showed a sharp decrease in yield when the temperature was lowered from an optimal 80 °C.[7]

Q3: What are the visual signs of a reaction proceeding or failing due to temperature issues?

A3: A successful reaction will show the consumption of starting materials and the formation of the product when monitored by techniques like TLC or GC-MS. A reaction that is failing due to low temperature may show little to no conversion of the starting materials over time. A reaction at too high a temperature may show the formation of multiple, often colored, byproducts, indicating decomposition.

Data Presentation

Table 1: Effect of Temperature on Yield for a Model Suzuki-Miyaura Coupling

EntryTemperature (°C)Time (h)Yield (%)Reference
1301220[5]
2501245[5]
3801294[5]
41001295[5]

Reaction conditions: Aryl halide, arylboronic acid, Pd/NiFe₂O₄ catalyst, in a 1:1 DMF/H₂O solvent mixture.

Table 2: Comparison of Different Catalyst Systems and Temperatures for Aryl Iodide Coupling

Catalyst SystemTemperature (°C)Time (h)Yield (%)NotesReference
[Pd(PPh₃)₄]5024Low/InefficientPoor turnover of Pd(II)-I intermediate[1]
Na₂PdCl₄/sSPhos372894DNA-compatible, aqueous system[10]
Pd(OAc)₂Room Temp.0.1-1.5HighLigand-free, in Water Extract of Banana[12]
Polymer-Immobilized Pd Nanoparticles805>95Carbonylative Suzuki-Miyaura[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Temperature Optimization

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of toluene and water, or DMF and water) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for troubleshooting temperature-related issues in the Suzuki-Miyaura coupling of aryl iodides.

Suzuki_Troubleshooting start Start: Low Yield or No Reaction with Aryl Iodide check_temp Is the reaction temperature below ~70°C with a Pd/PPh3 type catalyst? start->check_temp increase_temp Action: Increase temperature (e.g., to 80-100°C) check_temp->increase_temp Yes high_temp_issue Problem: Side products or decomposition observed at high temperature check_temp->high_temp_issue No, already at high temp check_yield_1 Is the yield now satisfactory? increase_temp->check_yield_1 end_good End: Successful Coupling check_yield_1->end_good Yes check_yield_1->high_temp_issue No, side products change_catalyst Action: Change ligand (e.g., bulkier phosphine) or use a different catalyst system check_yield_1->change_catalyst No, still low yield optimize_temp Action: Screen a range of lower temperatures to find an optimal balance high_temp_issue->optimize_temp check_side_products Are side products still an issue? optimize_temp->check_side_products check_side_products->end_good No further_optimization Further Optimization: - Degas solvent thoroughly - Use boronic esters - Screen different bases/solvents check_side_products->further_optimization Yes check_yield_2 Is the yield now satisfactory? change_catalyst->check_yield_2 check_yield_2->end_good Yes check_yield_2->further_optimization No

Caption: Troubleshooting workflow for temperature issues in Suzuki-Miyaura couplings.

References

Technical Support Center: Improving Catalyst Turnover in Reactions with 4-Iodophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodophenylboronic acid pinacol ester in catalytic reactions, primarily the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low catalyst turnover or low yield in Suzuki-Miyaura reactions with 4-iodophenylboronic acid pinacol ester?

A1: Low yields and poor catalyst turnover are frequently due to a few key factors:

  • Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation. Inadequate degassing of solvents and reagents, or a poor inert atmosphere, can lead to the formation of inactive palladium black.[1][2]

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic ester is cleaved and replaced by a C-H bond, especially in the presence of water and a strong base.[3]

  • Homocoupling: The coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur, consuming the starting materials and generating impurities. This is often promoted by the presence of oxygen.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical and can dramatically impact the reaction outcome.

Q2: How can I minimize protodeboronation of 4-iodophenylboronic acid pinacol ester?

A2: Minimizing protodeboronation is crucial for achieving high yields. Consider the following strategies:

  • Use of Milder Bases: While a base is necessary to activate the boronic ester for transmetalation, overly strong bases can accelerate protodeboronation.[3] Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.

  • Anhydrous Conditions: Reducing the amount of water in the reaction can suppress this side reaction. However, some water is often necessary to solubilize the base and facilitate the catalytic cycle. A careful balance is required.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.

Q3: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I choose?

A3: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic ester to facilitate the transmetalation step with the palladium complex.[4] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The optimal base is often dependent on the specific substrates, ligand, and solvent system. For many applications involving aryl iodides, K₃PO₄ and K₂CO₃ are effective choices.

Q4: Which ligands are recommended for improving catalyst turnover with 4-iodophenylboronic acid pinacol ester?

A4: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For aryl iodides, which are relatively reactive, a range of phosphine-based ligands can be effective. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers.[5] Commonly used and effective ligands include:

  • Triphenylphosphine (PPh₃): A standard, cost-effective ligand.

  • Buchwald Ligands (e.g., SPhos, XPhos): These are often highly effective for challenging couplings and can lead to high turnover numbers.

  • Dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust ligand that often provides good results.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (palladium black formation)Ensure rigorous degassing of all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Use fresh, high-quality palladium precursors and ligands.[1][2]
Inappropriate ligand choiceScreen different phosphine ligands. For aryl iodides, start with PPh₃ or dppf, and if issues persist, consider more specialized Buchwald ligands like SPhos or XPhos.
Incorrect base or solvent combinationOptimize the base and solvent system. A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water. Ensure the base is sufficiently soluble in the chosen solvent system.
Low reaction temperatureWhile high temperatures can promote side reactions, the reaction may be too slow at ambient temperature. Gradually increase the temperature (e.g., to 80-100 °C) and monitor for product formation.
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) Presence of oxygenThoroughly degas the reaction mixture before adding the catalyst and maintain a positive pressure of inert gas.
Water content is too highIf protodeboronation is suspected, try reducing the amount of water in the solvent system or using anhydrous solvents with a base that has some solubility (e.g., KF).
Reaction time is too longMonitor the reaction by TLC or GC/LC-MS and work it up as soon as the starting material is consumed to minimize side reactions.
Inconsistent Results Impure reagents or solventsUse high-purity, anhydrous solvents and ensure the purity of the 4-iodophenylboronic acid pinacol ester and the coupling partner. Boronic esters can degrade over time.
Inconsistent heating or stirringEnsure uniform heating with a well-calibrated hotplate and vigorous stirring to ensure proper mixing, especially in biphasic systems.

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Iodides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012>90
2Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)10016High
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane/H₂O (4:1)8018High
4Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)9012>90

Note: Data is representative of typical conditions for Suzuki-Miyaura reactions of aryl iodides and may require optimization for specific substrates.

Table 2: Influence of Catalyst Loading on Turnover Number (TON)

EntryCatalystCatalyst Loading (mol%)Yield (%)TON
1Palladacycle0.195950
2Palladacycle0.01929200
3Palladacycle0.0019090000
4Pd(OAc)₂0.185850

Note: TON is calculated as (moles of product / moles of catalyst). Palladacycles have been shown to be highly active catalysts capable of achieving high turnover numbers.[6][7][8]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of 4-Iodophenylboronic Acid Pinacol Ester

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-iodophenylboronic acid pinacol ester with an aryl or heteroaryl bromide.

Materials:

  • 4-Iodophenylboronic acid pinacol ester (1.0 equiv)

  • Aryl/heteroaryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-iodophenylboronic acid pinacol ester, the aryl/heteroaryl bromide, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Pre-catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane. Stir for 10-15 minutes.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)2 Transmetalation->Ar-Pd(II)-Ar'_L2 XB(OR)2 X-B(OR)2 + Base-H+ Transmetalation->XB(OR)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Ar-X (4-Iodophenylboronic acid pinacol ester partner) ArX->Oxidative_Addition Ar'B(OR)2 Ar'-B(OR)2 (4-Iodophenylboronic acid pinacol ester) Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Impure/ Catalyst Degraded check_reagents->reagents_bad No optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) reagents_ok->optimize_conditions reagents_bad->start Replace & Retry conditions_good Conditions Improved optimize_conditions->conditions_good Yes conditions_bad No Improvement optimize_conditions->conditions_bad No successful_reaction Successful Reaction conditions_good->successful_reaction screen_ligands Screen Ligands conditions_bad->screen_ligands ligand_works Ligand Effective screen_ligands->ligand_works Yes ligand_fails No Improvement screen_ligands->ligand_fails No ligand_works->successful_reaction consult_literature Consult Literature for Alternative Methods ligand_fails->consult_literature

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Synthesis of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reagent in their synthetic workflows. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this Miyaura borylation reaction. Our goal is to empower you with the scientific understanding to not only solve problems but also to proactively optimize your synthetic strategy.

I. Understanding the Synthesis: The Miyaura Borylation

The synthesis of this compound is a palladium-catalyzed cross-coupling reaction, specifically a Miyaura borylation.[1] In this reaction, an aryl halide (in this case, 1,4-diiodobenzene or 4-iodo-bromobenzene) is coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1]

The catalytic cycle, as proposed by Miyaura and others, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired aryl boronate ester and regenerate the Pd(0) catalyst.[2] The choice of base is crucial; a weak base like potassium acetate (KOAc) is typically used to prevent a subsequent Suzuki-Miyaura coupling of the product with the starting material, which would lead to unwanted homocoupled byproducts.[1]

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

FAQs: Reaction Setup and Execution

Q1: My reaction is not going to completion, and I see a significant amount of starting material (1,4-diiodobenzene) remaining. What are the likely causes?

A1: Incomplete conversion is a common issue and can often be traced back to several factors:

  • Inactive Catalyst: The active catalytic species is Pd(0), which is generated in situ from a Pd(II) precatalyst like PdCl₂(dppf). If this reduction is inefficient or if the Pd(0) species is deactivated, the reaction will stall. Ensure your catalyst is from a reliable source and has been stored properly. Consider trying a different palladium source, such as Pd₂(dba)₃ with a suitable phosphine ligand.[3]

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation.[4] Ingress of oxygen into the reaction can lead to the formation of inactive palladium oxides. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that your solvent is properly degassed.[5]

  • Poor Reagent Quality: The purity of your starting materials and reagents is critical. Bis(pinacolato)diboron (B₂pin₂) can degrade over time. It is advisable to check the purity of your B₂pin₂ by ¹H NMR. The base, potassium acetate (KOAc), should be anhydrous.[5]

  • Solubility Issues: If the reaction mixture is not homogeneous, this can lead to slow or incomplete reaction.[5] While 1,4-dioxane is a common solvent, ensure that all components are adequately soluble at the reaction temperature.

Q2: I am observing a significant amount of a non-polar, high molecular weight byproduct in my crude NMR. What is it and how can I prevent its formation?

A2: This is most likely the homocoupled product, 4,4'-diiodobiphenyl, formed via a Suzuki-Miyaura coupling of the desired boronate ester product with the starting 1,4-diiodobenzene.

  • Mechanism of Formation: This side reaction is promoted by stronger bases or the presence of water, which can facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] Even with a weak base like KOAc, this can occur, especially at higher temperatures or with prolonged reaction times.

  • Prevention Strategies:

    • Choice of Base: Strictly use a weak base like potassium acetate (KOAc). Stronger bases such as K₃PO₄ or K₂CO₃ will significantly promote homocoupling.[1]

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can accelerate the Suzuki-Miyaura coupling.[4]

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or excessively high temperatures.

Figure 2: Formation of the homocoupled byproduct.

FAQs: Workup and Purification

Q3: During my aqueous workup, I seem to be losing a significant amount of product. Why is this happening?

A3: The pinacol ester of the boronic acid is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding 4-iodophenylboronic acid.[6][7] The boronic acid is more polar and may partition into the aqueous layer during extraction, leading to yield loss.

  • Prevention and Mitigation:

    • Neutral Workup: Perform your aqueous workup under neutral pH conditions. Use deionized water and brine for extractions.

    • Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous phase for extended periods.

    • Back-Extraction: If you suspect product has partitioned into the aqueous layer, you can try back-extracting the aqueous phase with a fresh portion of ethyl acetate or another suitable organic solvent.

Q4: My product is streaking badly on the silica gel column, and I am getting poor separation and recovery. What can I do to improve my chromatography?

A4: This is a very common problem with boronate esters. The Lewis acidic boron atom can interact strongly with the silanol groups on the surface of the silica gel, leading to streaking, irreversible adsorption, and on-column hydrolysis.[8][9]

  • Recommended Solutions:

    • Boric Acid-Treated Silica Gel: Pre-treating your silica gel with boric acid can significantly improve the chromatography of boronate esters.[10][11] The boric acid effectively caps the Lewis basic sites on the silica, preventing strong interactions with the boronate ester. A detailed protocol for preparing boric acid-treated silica gel is provided in Section IV.

    • Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase.[12] It is less acidic and may provide better results for your compound.

    • Trituration/Recrystallization: If the crude product is sufficiently pure, consider purifying it by trituration with a non-polar solvent like hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[12] This can be a highly effective way to remove non-polar impurities like B₂pin₂ and the homocoupled byproduct.

Hydrolysis_Pathway Aryl_Boronate_Ester 2-(4-Iodophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Boronic_Acid 4-Iodophenylboronic Acid Aryl_Boronate_Ester->Boronic_Acid Hydrolysis (H₂O) Pinacol Pinacol Aryl_Boronate_Ester->Pinacol

Figure 3: Hydrolysis of the pinacol boronate ester.

III. Common Impurities and Their Identification

A summary of the most common impurities, their likely origin, and key analytical data is presented below.

ImpurityStructureTypical ¹H NMR Signals (CDCl₃, δ ppm)OriginPrevention/Removal
Unreacted Starting Material 1,4-Diiodobenzene~7.55 (s)Incomplete reactionOptimize reaction conditions (catalyst, time, temperature). Can be removed by chromatography or recrystallization.
Homocoupled Product 4,4'-Diiodobiphenyl~7.70 (d), ~7.35 (d)[4][13]Suzuki-Miyaura side reactionUse a weak base (KOAc), anhydrous conditions, and avoid prolonged reaction times.[1][4] Can be removed by recrystallization or careful chromatography.
Hydrolysis Product 4-Iodophenylboronic acid~7.8 (d), ~7.6 (d), broad -OH signalHydrolysis during workup or chromatographyNeutral workup, minimize contact with water, use boric acid-treated silica gel.[6][11]
Excess Reagent Bis(pinacolato)diboron (B₂pin₂)~1.25 (s)Used in excessUse a minimal excess (1.1-1.2 eq.). Can be removed by trituration with hexane or careful chromatography.

IV. Detailed Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from established Miyaura borylation procedures.[1][13]

Materials:

  • 1,4-Diiodobenzene (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Potassium acetate (KOAc), anhydrous (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 1,4-diiodobenzene, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-85 °C with stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

B. Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

C. Preparation of Boric Acid-Treated Silica Gel for Chromatography [10][11]

  • Prepare a solution of boric acid in ethanol (e.g., 28 g of boric acid in 550 mL of ethanol).

  • Add silica gel (e.g., 300 mL) to the solution and stir the slurry for 2 hours at room temperature.

  • Filter the silica gel and wash it with ethanol (3x).

  • Dry the silica gel on the filter under vacuum overnight, followed by drying in an oven at 100 °C for 48 hours.

  • The boric acid-treated silica gel is now ready for use in column chromatography.

V. References

  • Alfa Chemistry. (n.d.). Miyaura Borylation Reaction. Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Compounds Derived from 4-Acetylphenylboronic Acid. Benchchem. Retrieved from --INVALID-LINK--

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). ESI for -. Retrieved from --INVALID-LINK--

  • Reddit. (2024, February 16). Miyaura Borylation troubleshoot. r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(37), 14814–14826. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Boric acid gel Boric Acid Gel for Column Chromatography. Retrieved from --INVALID-LINK--

  • Couture, A., et al. (2007). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Organometallics, 26(18), 4473–4480. Retrieved from --INVALID-LINK--

  • Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of organic chemistry, 77(19), 8678–8688. Retrieved from --INVALID-LINK--

  • Isobe, H., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 4,4'-Diiodobiphenyl - Optional[1H NMR] - Spectrum. Retrieved from --INVALID-LINK--

  • Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(2), 244-252. Retrieved from --INVALID-LINK--

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Retrieved from --INVALID-LINK--

  • Kabalka, G. W., et al. (2010). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 12(23), 5462–5464. Retrieved from --INVALID-LINK--

  • Reddit. (2025, March 13). Troubleshooting a Miyaura borylation. r/Chempros. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from --INVALID-LINK--

  • Xu, N., et al. (2006). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies, 29(19), 2795-2806. Retrieved from --INVALID-LINK--

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. Retrieved from --INVALID-LINK--

  • Reddit. (2023, December 27). Miyuora borylation trouble shoot. r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • Kubota, K., et al. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 14, 2358–2364. Retrieved from --INVALID-LINK--

  • Lipshutz, B. H., et al. (2010). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic letters, 12(21), 4944–4947. Retrieved from --INVALID-LINK--

  • Li, W., et al. (2013). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Polymers, 5(4), 1263–1275. Retrieved from --INVALID-LINK--

  • Chemicalbook. (n.d.). 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[2][10][14]DIOXABOROLANE synthesis. Retrieved from --INVALID-LINK--

  • Kubota, K., et al. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 14, 2358–2364. Retrieved from --INVALID-LINK--

  • Shaya, J., et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 13(7), 1089. Retrieved from --INVALID-LINK--

  • Ji, H., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 133. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). 4,4'-Diiododiphenyl. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Miyaura borylation. Retrieved from --INVALID-LINK--

  • Chemicalbook. (n.d.). 3001-15-8 4,4'-Diiodobiphenyl C12H8I2, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). boronic esters. Retrieved from --INVALID-LINK--

  • Reddit. (2021, January 7). Anyone have experience purifying Aryl-Bpin from Miyaura Borylation?. r/chemistry. Retrieved from --INVALID-LINK--

  • Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. Retrieved from --INVALID-LINK--

  • Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. 89(12), 2846. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). BD260915[73852-88-7]this compound. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Iodophenylboronic acid. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 73852-88-7|this compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Iodophenylboronic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). 4-iodophenylboronic acid (C6H6BIO2). Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Iodophenylboronic acid >= 95.0%. Retrieved from --INVALID-LINK--

  • Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 71(33), 5122–5131. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing Steric Hindrance in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates in Suzuki-Miyaura coupling reactions, particularly those involving pinacol esters.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction failing or giving low yields with sterically hindered substrates like ortho-substituted aryl halides and boronic esters?

A1: Steric hindrance is a primary cause of low efficiency in Suzuki couplings. Bulky groups near the reaction site (e.g., ortho-substituents) impede key steps in the catalytic cycle. The primary reason is the decreased reaction rate, which affects oxidative addition, transmetalation, and particularly the final reductive elimination step to form the C-C bond.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective under these conditions.[1]

Q2: What is the most critical factor to address for a sterically demanding coupling?

A2: Catalyst and ligand selection is the most crucial factor.[1] For hindered substrates, the goal is to use a catalytic system that is both highly active and can accommodate bulky coupling partners. This typically involves ligands that are both bulky and electron-rich, which stabilize the palladium center and promote the difficult reductive elimination step.

Q3: My main side-product is the homocoupling of my boronic ester. What causes this and how can I prevent it?

A3: Homocoupling of the boronic ester (or the resulting boronic acid) is often caused by the presence of oxygen in the reaction mixture.[2][3][4] To minimize this, ensure all solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3] Using a well-defined Pd(0) precatalyst, such as Pd₂(dba)₃, can also reduce homocoupling compared to Pd(II) sources which may have inefficient reduction.[2][4]

Q4: I'm observing significant protodeboronation (replacement of the Bpin group with -H). How can I avoid this?

A4: Protodeboronation is a common side reaction, especially at high temperatures and in the presence of water.[3] While pinacol esters (Bpin) are significantly more stable and less prone to this issue than boronic acids, it can still occur.[3] To mitigate it, ensure your base and solvents are anhydrous if the reaction chemistry allows. Alternatively, using highly stable boron reagents like potassium organotrifluoroborates or MIDA boronates can be an effective strategy, as they are much more resistant to protodeboronation.[2][5][6]

Troubleshooting Guide

Issue 1: Low to No Product Formation

When a reaction with sterically hindered substrates fails, a systematic approach to optimization is necessary. The following workflow can help diagnose and solve the issue.

G start Low / No Yield catalyst Is the Catalyst System Optimized for Hindrance? start->catalyst base Is the Base Choice Appropriate? catalyst->base No sol_catalyst Switch to Bulky Ligands: • Buchwald-type (XPhos, SPhos) • NHC Ligands (e.g., IPr) • Specialized Ligands (AntPhos) catalyst->sol_catalyst Yes conditions Are Reaction Conditions Forcing Enough? base->conditions No sol_base Screen Bases: • Start with K₃PO₄ or Cs₂CO₃ • For very hindered cases, try  stronger bases like t-BuOK base->sol_base Yes reagent Is the Boron Reagent Stable? conditions->reagent No sol_conditions Modify Conditions: • Increase Temperature (100-120°C) • Increase Reaction Time • Use Microwave Irradiation conditions->sol_conditions Yes sol_reagent Consider Alternative Reagents: • Potassium Trifluoroborates (BF₃K) • MIDA Boronates • Neopentylglycol Boronates reagent->sol_reagent Yes end Improved Yield reagent->end No (Re-evaluate Substrate) sol_catalyst->base sol_base->conditions sol_conditions->reagent sol_reagent->end

Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.

Key Experimental Parameters & Solutions

Ligand and Catalyst Selection

The choice of ligand is paramount for overcoming steric challenges. Bulky, electron-rich monophosphine ligands, often called "Buchwald ligands," are highly effective. N-Heterocyclic Carbenes (NHCs) also provide robust catalyst systems.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_hindrance Impact of Steric Hindrance OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar'-Bpin + Base -> 'ate' complex Ar-Pd(II)-X + 'ate' -> Ar-Pd(II)-Ar') OA->TM RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE RE->OA Hindrance Bulky ortho-substituents on Ar and Ar' create steric clash Hindrance->TM Hinders Approach Hindrance->RE Slows / Prevents (Most Affected Step)

Caption: Steric hindrance primarily inhibits the reductive elimination step.

Recommended Ligands:

  • Buchwald-type Biarylphosphines: These are the gold standard. Ligands like XPhos, SPhos, and RuPhos are designed to be both bulky and electron-donating, which accelerates the key catalytic steps.[1][2]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable and active palladium complexes capable of coupling tetra-ortho-substituted biaryls.[1][7]

  • Specialized Ligands: For extremely challenging couplings, ligands like AntPhos or BI-DIME have been developed and show excellent reactivity.[8][9] Arsa-Buchwald ligands, arsenic analogs of Buchwald ligands, have also been shown to be effective for sterically hindered substrates.[10]

Table 1: Comparison of Catalyst Systems for Hindered Couplings

Ligand / Catalyst SystemTypical SubstratesAdvantagesCatalyst Loading (mol%)
Pd/XPhos Di- and tri-ortho-substituted biarylsHigh activity, commercially available G2/G3/G4 precatalysts0.1 - 2
Pd/SPhos Electron-rich and -poor aryl chloridesBroad applicability, good for heteroaryls0.5 - 2
Pd/RuPhos Hindered aryl bromides and boronic acidsHigh activity at room temperature for some substrates[11]1 - 2
Pd-NHC (e.g., IPr) Tetra-ortho-substituted biarylsExcellent for extremely hindered cases, high stability0.05 - 2[7]
Pd/AntPhos Di-ortho-substituted aryl halides and secondary alkylboronic acidsOvercomes β-hydride elimination side reactions[9]1 - 3
Base and Solvent Selection

The base activates the boronic ester for transmetalation, and its strength can be critical. The solvent influences solubility and reaction rate.

  • Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective, moderately strong bases suitable for many hindered couplings.[1] For particularly difficult transformations, stronger bases like potassium tert-butoxide (t-BuOK) may be required.[1][7]

  • Solvents: Aprotic polar solvents are generally preferred. Toluene, dioxane, and 2-MeTHF are common choices.[12] Often, a small amount of water is beneficial when using phosphate or carbonate bases to aid in base solubility and facilitate hydrolysis of the boronate ester to the more reactive boronic acid in situ.[1][4]

Alternative Boron Reagents

If protodeboronation of the pinacol ester is a persistent issue, switching to a more robust boron reagent is a powerful strategy.

Table 2: Properties of Alternative Boron Reagents

Boron ReagentStructure ExampleKey Advantages
Potassium Organotrifluoroborate (BF₃K) R-BF₃KHighly stable, crystalline solids; resistant to air, moisture, and protodeboronation.[5][6]
MIDA Boronate R-B(MIDA)Exceptionally stable; allows for sequential, iterative cross-couplings.[2][4]
Neopentylglycol Boronate R-B(neop)More reactive than pinacol esters under certain anhydrous conditions.[4]

General Experimental Protocol for a Hindered Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an ortho-substituted arylboronic pinacol ester.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Pinacol Ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl bromide, arylboronic pinacol ester, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 100–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired biaryl product.[2]

References

Technical Support Center: Inefficient Coupling of Aryl Iodides at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected difficulties with what are typically considered highly reactive substrates: aryl iodides. While the C–I bond is the weakest among aryl halides, facilitating oxidative addition, low-temperature conditions can unveil subtle, yet critical, bottlenecks in the catalytic cycle. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles to empower you to solve these challenges in your own labs.

Part 1: The Core Challenge: Beyond Oxidative Addition

The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthesis, revolving around a well-established catalytic cycle: oxidative addition, transmetalation (or a related step), and reductive elimination.[1]

Conventionally, the reactivity of aryl halides follows the trend I > Br > Cl, primarily reflecting the bond dissociation energies and the ease of the initial oxidative addition step.[2] It is therefore counterintuitive when an aryl iodide fails to couple efficiently at mild temperatures (e.g., room temperature to ~60 °C).

Recent studies have revealed that the inefficiency of some low-temperature couplings involving aryl iodides does not stem from a slow oxidative addition. Instead, the bottleneck often lies in the surprisingly poor turnover of the key on-cycle Pd(II) intermediate, trans-[Pd(L)₂(Ar)(I)].[3][4][5] This guide will dissect this issue and provide a logical framework for troubleshooting.

Catalytic_Cycle cluster_cycle Generic Pd-Catalyzed Cross-Coupling Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)Ln (Active Catalyst) PdII_intermediate trans-Ar-Pd(II)(I)Ln (Oxidative Adduct) Pd0->PdII_intermediate Oxidative Addition (+ Ar-I) PdII_transmetalated Ar-Pd(II)(R)Ln (Transmetalated Complex) PdII_intermediate->PdII_transmetalated Transmetalation (+ R-M) PdII_transmetalated->Pd0 Reductive Elimination (Forms Ar-R) ArR Product (Ar-R) ArI Aryl Iodide (Ar-I) RM Coupling Partner (R-M)

Caption: A generic catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: Troubleshooting Guide

This section is structured to address specific experimental observations.

Scenario 1: My reaction is clean but stalls at low conversion, even after extended time.

Question: I'm using a classic Pd/phosphine system like [Pd(PPh₃)₄] or Pd(OAc)₂/PPh₃. Why is it failing at 50 °C with an aryl iodide?

Answer: This is a classic symptom of the issue highlighted by Bissember and coworkers.[3][4] While oxidative addition to form the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate is fast, this complex itself can be surprisingly unreactive towards the subsequent transmetalation step, especially in the presence of excess PPh₃.[3] The catalytic cycle effectively slows to a crawl because this key intermediate is not being productively consumed.

Troubleshooting Steps:

  • Re-evaluate Ligand Choice: Triphenylphosphine (PPh₃) is a venerable ligand, but modern cross-coupling has been revolutionized by bulky, electron-rich ligands that accelerate steps after oxidative addition.

    • Action: Switch from PPh₃ to a biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands are designed to promote faster rates of transmetalation and reductive elimination.[6]

  • Optimize the Pd:Ligand Ratio: If you must use a monodentate phosphine like PPh₃, the amount of free ligand can be critical. Excess ligand can inhibit the reaction by occupying coordination sites needed for the incoming nucleophile.

    • Action: Instead of using a pre-formed catalyst like [Pd(PPh₃)₄], generate the catalyst in situ from a source like Pd₂(dba)₃ and carefully control the Pd:Ligand ratio. Start with a 1:2 or 1:4 ratio and see if reducing it improves turnover.

  • Consider the Base and Solvent System: The solubility and efficacy of the base are paramount for transmetalation in Suzuki and Buchwald-Hartwig couplings. At lower temperatures, a base that is poorly soluble may not be effective.

    • Action (Suzuki): Switch from heterogeneous inorganic bases like K₃PO₄ to more soluble ones like Cs₂CO₃ or K₂CO₃. Ensure your solvent system contains a small amount of water, which is often essential for activating the boronic acid and facilitating transmetalation.[7]

    • Action (Buchwald-Hartwig): Use a strong, soluble base like NaOt-Bu or LHMDS. Be mindful of functional group compatibility.[8]

Scenario 2: My aryl iodide starting material is consumed, but the desired product yield is low, and I'm observing significant side products.

Question: In my Suzuki-Miyaura reaction, I see a lot of the de-iodinated arene and hydrolyzed boronic acid. What's happening?

Answer: This points to a kinetic mismatch. The oxidative addition is occurring, but the subsequent transmetalation is too slow. This allows side reactions to dominate. Protodeboronation (hydrolysis of the C-B bond) is a common off-cycle pathway, especially with sensitive boronic acids (e.g., heteroaryl or vinyl).[7]

Troubleshooting Steps:

  • Stabilize the Boron Reagent: If protodeboronation is the issue, switching to a more robust boron species can protect it until the catalytic cycle is ready for it.

    • Action: Replace the boronic acid with its corresponding pinacol boronate (BPin) ester, MIDA boronate, or trifluoroborate (BF₃K) salt.[7] These are generally more stable to hydrolysis.

  • Accelerate Transmetalation: The root cause is slow transmetalation.

    • Action: Implement the ligand and base optimization strategies described in Scenario 1. A bulkier, more electron-rich ligand will create a more reactive Pd(II) center and facilitate the exchange.

  • Ensure Anhydrous Conditions (Initially): While a small amount of water is often necessary, excessive water can accelerate protodeboronation.

    • Action: Use dry solvents and reagents. If your system requires water as a co-solvent, add a controlled amount rather than relying on adventitious water.

Question: My Buchwald-Hartwig amination is inefficient with an aryl iodide, which is supposed to be the most reactive halide. Why?

Answer: In the context of C-N coupling, iodide can be problematic. The iodide anion released during the reaction can form stable, unreactive bridged palladium dimers, effectively taking the catalyst out of the active cycle.[8][9] This is a known catalyst deactivation pathway.

Troubleshooting Steps:

  • Ligand Selection is Critical: Use modern, sterically demanding ligands that are specifically designed to prevent the formation of these inactive dimers.

    • Action: Employ bulky biaryl phosphine ligands like XPhos or BrettPhos. These ligands create a coordination sphere around the palladium that physically prevents two metal centers from coming together.[10]

  • Solvent Choice Can Help: The solubility of the iodide salts formed can play a role.

    • Action: Toluene is often a preferred solvent for these reactions, in part because of the poor solubility of iodide salts, which can help mitigate their inhibitory effects in the solution phase.[8]

  • Consider Additives (Advanced): In some direct arylation protocols, which share mechanistic similarities, silver salts have been used to scavenge iodide, preventing catalyst poisoning and allowing reactions to proceed at lower temperatures.[11] This strategy could be cautiously explored if other methods fail.

Troubleshooting_Workflow start Low-Temp Ar-I Coupling Fails check_sm Starting Material Consumed? start->check_sm stalled No / Low Conversion: Reaction Stalled check_sm->stalled No side_products Yes, but Low Product Yield: Side Reactions Dominate check_sm->side_products Yes ligand_check Using PPh3? stalled->ligand_check reaction_type Reaction Type? side_products->reaction_type change_ligand Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) ligand_check->change_ligand Yes optimize_base Action: Screen more soluble base (e.g., Cs2CO3, LHMDS). Check solvent. ligand_check->optimize_base No change_ligand->optimize_base suzuki Suzuki: Protodeboronation? reaction_type->suzuki Suzuki bha Buchwald-Hartwig: Iodide Inhibition? reaction_type->bha B-H stabilize_boron Action: Use BPin Ester or BF3K salt. suzuki->stabilize_boron bha_ligand Action: Use dimer-inhibiting ligand (e.g., BrettPhos). Use Toluene. bha->bha_ligand stabilize_boron->change_ligand

Caption: A workflow for troubleshooting a failed low-temperature aryl iodide coupling.

Part 3: Frequently Asked Questions (FAQs)

Q1: To summarize, why are aryl iodides, the "most reactive" aryl halides, problematic at low temperatures? A1: The high reactivity of the C-I bond ensures that the first step, oxidative addition, is usually fast even at low temperatures. However, the overall reaction rate depends on the slowest step of the entire catalytic cycle. At low temperatures, subsequent steps like transmetalation or reductive elimination can become rate-limiting. Furthermore, the iodide itself can act as a catalyst inhibitor in certain reactions like the Buchwald-Hartwig amination.[9] The problem is rarely about starting the cycle, but rather about propagating it efficiently.[3][5]

Q2: How do I choose the right ligand for a low-temperature coupling of an aryl iodide? A2: For low-temperature applications, move beyond simple ligands like PPh₃. The best choice depends on the specific coupling reaction:

  • Suzuki-Miyaura: Bulky, electron-rich monophosphines like XPhos, SPhos, and RuPhos are excellent starting points. They accelerate both transmetalation and reductive elimination.

  • Buchwald-Hartwig Amination: Ligands like BrettPhos and the Josiphos family are specifically designed to be highly active and prevent iodide-induced catalyst deactivation.

  • Heck Coupling: The choice is highly substrate-dependent, but bulky phosphines or N-heterocyclic carbenes (NHCs) are often required to promote these reactions at lower temperatures.[12]

Q3: What role does the solvent play, and what are the best choices for low-temperature reactions? A3: The solvent is critical for ensuring all components, especially the base and organometallic reagents, are sufficiently soluble to react.[13][14]

  • Polar Aprotic Solvents: THF, Dioxane, and DMF are common and effective choices as they dissolve a wide range of organic substrates and inorganic salts.[15]

  • Biphasic Systems: For Suzuki couplings, a mixture like Toluene/Water or Dioxane/Water is often beneficial. The water phase helps dissolve the inorganic base and facilitates the formation of the active boronate species.[7][14]

  • Purity is Key: Solvent impurities can act as potent catalyst poisons. Always use high-purity, dry solvents to ensure robust and reproducible results.[16]

Q4: My reaction is still slow. Is simply increasing the catalyst loading a good idea? A4: While increasing the catalyst loading can sometimes overcome a slow turnover rate, it should be a last resort. It increases costs, complicates purification due to residual palladium, and doesn't address the underlying mechanistic issue. It is far better to identify the bottleneck and solve it by optimizing the ligand, base, or solvent system. A well-optimized reaction should proceed efficiently with low catalyst loadings (typically 0.1 - 2 mol%).

Part 4: Data & Protocols

Table 1: Recommended Ligand Scaffolds for Low-Temperature Couplings
Coupling TypeRecommended Ligand ClassExample LigandsKey Advantage for Low Temp Ar-I Coupling
Suzuki-Miyaura Buchwald Biaryl PhosphinesXPhos, SPhos, RuPhosPromotes rapid transmetalation and reductive elimination, overcoming the slow turnover of the Pd(II)-iodide complex.[17]
Buchwald-Hartwig Buchwald Biaryl PhosphinesBrettPhos, RuPhosHighly active and sterically demanding, preventing the formation of inactive iodide-bridged Pd dimers.[8][9]
Heck Bulky Phosphines / NHCsP(t-Bu)₃, IPr, SImesIncreases electron density on Pd to facilitate the reaction, but success is highly substrate-dependent.[12][18]
Table 2: Solvent & Base Considerations for Low-Temperature Reactions
SolventPropertiesCommon BasesNotes for Low-Temperature Use
Toluene Non-polar, aproticK₃PO₄, Cs₂CO₃, NaOt-BuGood for biphasic Suzuki reactions (with water). Low solubility of iodide salts can be beneficial in Buchwald-Hartwig amination.[8]
Dioxane / THF Polar, aprotic ethersK₃PO₄, K₂CO₃, CsFExcellent general-purpose solvents. Ensure they are peroxide-free. Often used with an aqueous base solution.[15]
DMF / DMAc Polar, aprotic amidesK₂CO₃, Cs₂CO₃High polarity aids in dissolving salts, but can coordinate to the metal center. Ensure high purity.[13][15]
General Protocol for a Low-Temperature Coupling Trial

This protocol is a general guideline and requires optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the appropriate ligand if not using a precatalyst.

  • Reagent Addition: Add the aryl iodide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).

  • Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent catalyst oxidation.

  • Solvent Addition: Add the degassed solvent(s) via syringe. If using a biphasic system, add the degassed organic solvent followed by the degassed aqueous solution.

  • Reaction: Place the reaction in a pre-heated block or oil bath set to the desired low temperature (e.g., 40-50 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Poisoning in 4-Iodophenylboronic Acid Pinacol Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guidance and answers to frequently asked questions (FAQs) regarding catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving 4-iodophenylboronic acid pinacol ester.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction with 4-iodophenylboronic acid pinacol ester has a very low yield or has failed completely. What are the likely causes related to the catalyst?

A1: Low to no conversion in this reaction is a common problem that can often be traced back to catalyst deactivation or poisoning. Here are the primary aspects to investigate:

  • Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, is sensitive and can degrade over time. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) form may be inefficient under your reaction conditions.[1] To verify the activity of your catalyst, it is recommended to run a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid.[1]

  • Catalyst Poisoning: Trace impurities in your reagents or solvents can act as potent poisons for the palladium catalyst. Even at parts-per-million (ppm) levels, these impurities can halt the catalytic cycle.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid ester.[2] It is crucial to ensure all solvents and reagents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[3]

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate is a visual indicator of catalyst deactivation through the agglomeration of palladium nanoparticles.[1] This reduces the effective surface area of the catalyst, leading to a significant drop in reaction rate and overall yield.

  • Prevention Strategies:

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can stabilize the active palladium species and prevent agglomeration.[3]

    • Temperature Control: Excessive heat can accelerate catalyst decomposition. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[3]

    • Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can prevent aggregation and lead to a better overall yield.

Q3: My reaction has stalled, and I suspect catalyst poisoning. What are the most common poisons I should be aware of?

A3: Palladium catalysts are susceptible to poisoning by a variety of substances. The most common culprits include:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are particularly potent poisons as they bind strongly to the palladium center, blocking active sites.[4] These can be introduced as impurities in reagents or solvents.

  • Solvent Contaminants: Traces of precursors or degradation products in solvents like THF can significantly inhibit the reaction.[5]

  • Excess Halide Ions: While a halide is part of the substrate, a large excess of halide ions can negatively impact the catalytic cycle.

  • Other Nucleophilic Species: Functional groups with lone pairs of electrons, such as primary amines on the coupling partners, can sometimes coordinate to the palladium and inhibit its activity.[3]

Q4: How can I identify the source of the catalyst poison in my reaction?

A4: Identifying the source of a catalyst poison requires a systematic approach:

  • Reagent Purity Check: Run the reaction with fresh, high-purity reagents and solvents from a reliable supplier. If the reaction proceeds successfully, one of your original reagents was likely contaminated.

  • Component Screening: If you suspect a particular reagent, you can try purifying it before use (e.g., recrystallization of solids, distillation of liquids).

  • Analytical Testing: In an industrial setting, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities in solvents, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can detect trace metal impurities.

Q5: What are common byproducts I might see in my reaction with 4-iodophenylboronic acid pinacol ester, and what do they suggest?

A5: The formation of specific byproducts can provide clues about issues in your reaction:

  • Homocoupling Product (Biphenyl Pinacol Boronate): This occurs when two molecules of the boronic acid ester couple together. It is often promoted by the presence of oxygen and Pd(II) species.[2] Rigorous degassing and the use of a Pd(0) source can minimize this side reaction.[2]

  • Protodeboronation Product (Benzene): This is the replacement of the boronic acid ester group with a hydrogen atom. It is often caused by excess water or harsh basic conditions.[3] Using anhydrous conditions and a milder base can help.[3]

  • Dehalogenation Product (Phenyl Pinacol Boronate): The iodine atom on the starting material is replaced by a hydrogen atom. This can be promoted by certain bases or impurities.[2]

Frequently Asked Questions (FAQs)

Q1: Why are pinacol esters of boronic acids, like 4-iodophenylboronic acid pinacol ester, often used instead of the free boronic acids?

A1: Pinacol esters are generally more stable than their corresponding boronic acids.[2] They are less prone to protodeboronation and the formation of unreactive cyclic anhydrides (boroxines), which can be a common issue with free boronic acids, leading to improved reaction yields and reproducibility.[1][2]

Q2: What is the role of the base in the Suzuki-Miyaura reaction, and can it contribute to catalyst poisoning?

A2: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[6] While the base itself is not typically a catalyst poison, the choice of base can influence side reactions. Stronger bases can sometimes promote protodeboronation.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3]

Q3: Can I use a heterogeneous palladium catalyst like Pd/C for this reaction?

A3: Yes, heterogeneous catalysts like palladium on carbon (Pd/C) can be used and offer the advantage of easier separation from the reaction mixture.[5] However, they can also be susceptible to poisoning. Additionally, it's important to be aware that leaching of palladium into the solution can occur, meaning the reaction may be proceeding via a homogeneous catalytic cycle.[8]

Q4: Are there any "scavengers" I can add to my reaction to counteract the effects of catalyst poisons?

A4: In some cases, the addition of a sacrificial agent or scavenger can help mitigate the effects of certain poisons. For example, adding a small amount of a phosphine ligand can sometimes help to regenerate the active catalyst if it has been poisoned by trace impurities.[5] However, this is not a universal solution and may require optimization.

Q5: How critical is the choice of solvent in preventing catalyst deactivation?

A5: The solvent plays a crucial role. It must be able to dissolve the reagents and be stable under the reaction conditions. More importantly, it must be of high purity and thoroughly degassed. Solvents like THF can contain peroxides or other impurities that can poison the catalyst.[5] Using freshly distilled or high-purity, inhibitor-free solvents is highly recommended.[2]

Quantitative Data on Catalyst Poisons

While precise quantitative data is highly dependent on the specific reaction conditions (catalyst, ligand, temperature, etc.), the following table summarizes the general impact of common catalyst poisons on Suzuki-Miyaura reactions.

Catalyst PoisonSourceImpact on ReactionMitigation Strategies
Sulfur Compounds (e.g., thiols, thiophenes)Impurities in reagents or solvents.[9]Strong poisoning, even at ppm levels, leading to complete reaction failure.[4]Use high-purity reagents and solvents. Pre-treat reagents with a sulfur scavenger.
Oxygen Air exposure.Promotes catalyst oxidation (Pd(0) → Pd(II)) and homocoupling of boronic esters.[2]Rigorous degassing of solvents and reagents; maintain an inert atmosphere.
Water (excess)Solvents, reagents, or atmosphere.Can lead to protodeboronation of the boronic acid ester.[3]Use anhydrous solvents and reagents where possible; use a base compatible with anhydrous conditions.
Solvent Impurities (e.g., peroxides, precursors)Degradation of solvents (e.g., THF).[5]Can significantly decrease reaction conversion.[5]Use fresh, high-purity, inhibitor-free solvents.
Lead Compounds Leaching from glassware or as impurities in reagents.Can interfere with the catalytic cycle, though less commonly reported than sulfur.Use high-quality glassware and high-purity reagents.
Product Inhibition The desired product itself.In some cases, the product can bind to the catalyst and slow down the reaction.Optimize reaction time and temperature to avoid prolonged exposure of the catalyst to high product concentrations.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 4-Iodophenylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Iodophenylboronic acid pinacol ester (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodophenylboronic acid pinacol ester, the aryl bromide, and the base.

  • Inerting: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing issues in a Suzuki-Miyaura reaction involving 4-iodophenylboronic acid pinacol ester, with a focus on catalyst poisoning.

G Troubleshooting Workflow for 4-Iodophenylboronic Acid Pinacol Ester Reactions start Low Yield or Reaction Failure check_reagents 1. Verify Reagent Quality - Freshness and Purity - Correct Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Temperature and Time check_reagents->check_conditions Reagents OK sol_reagents Use fresh, high-purity reagents. Verify stoichiometry. check_reagents->sol_reagents Issue Found analyze_byproducts 3. Analyze Byproducts (TLC, LC-MS, NMR) check_conditions->analyze_byproducts Conditions OK sol_conditions Ensure rigorous degassing. Optimize temperature and time. check_conditions->sol_conditions Issue Found homocoupling Homocoupling Observed? analyze_byproducts->homocoupling protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No sol_homocoupling Improve degassing. Use Pd(0) source. homocoupling->sol_homocoupling Yes dehalogenation Dehalogenation Observed? protodeboronation->dehalogenation No sol_protodeboronation Use anhydrous conditions. Try a milder base. protodeboronation->sol_protodeboronation Yes suspect_poisoning 4. Suspect Catalyst Poisoning dehalogenation->suspect_poisoning No sol_dehalogenation Screen different bases. Optimize reaction time. dehalogenation->sol_dehalogenation Yes test_catalyst 5. Test Catalyst Activity (Run a known successful reaction) suspect_poisoning->test_catalyst catalyst_ok Catalyst Active? test_catalyst->catalyst_ok source_poison 6. Identify Poison Source - Use high-purity reagents/solvents - Purify individual components catalyst_ok->source_poison Yes sol_catalyst Replace catalyst. catalyst_ok->sol_catalyst No mitigate 7. Mitigate Poisoning - Use scavengers - Change solvent/base source_poison->mitigate optimize 8. Re-optimize Conditions (Ligand, Temperature, Base) mitigate->optimize success Successful Reaction optimize->success

A logical workflow for troubleshooting Suzuki-Miyaura reactions.

References

Technical Support Center: Water-Sensitive Suzuki Coupling with Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions involving water-sensitive boronic esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during Suzuki coupling reactions with boronic esters, particularly in the presence of water.

Q1: My Suzuki coupling reaction has a low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the best approach.

  • Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure it is effectively reduced in situ. The palladium source and phosphine ligands can also degrade over time, especially if not stored under an inert atmosphere.[1] Consider using a fresh batch of catalyst and ligand.

  • Oxygen Contamination: Oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of boronic esters.[2] It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic ester. While boronic esters are generally more stable than boronic acids, they can still undergo hydrolysis or protodeboronation, especially if they are electron-deficient.[1]

  • Base and Solvent Selection: The choice of base and solvent system is critical and highly interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products. For reactions sensitive to water, ensure your base is finely powdered and dry for anhydrous reactions.[3] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.

Q2: I'm observing significant protodeboronation of my boronic ester. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, particularly with electron-rich or heteroaromatic boronic esters.[2][4]

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[4]

  • More Stable Boron Reagents: If protodeboronation persists, consider converting the boronic ester to a more stable derivative:

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation and slowly release the boronic acid in situ.

    • MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.

Q3: Homocoupling of my boronic ester is a major side product. What are the causes and solutions?

A3: The homocoupling of boronic esters to form a biaryl byproduct is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2]

  • Rigorous Degassing: Ensure all solvents, including water, and the reaction vessel are thoroughly degassed to remove dissolved oxygen.

  • Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, or a precatalyst that rapidly generates Pd(0) can minimize the concentration of Pd(II) species that can promote homocoupling.

Q4: My boronic ester is sterically hindered. What conditions are recommended?

A4: Steric hindrance can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.

  • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can accelerate the reaction by promoting both oxidative addition and reductive elimination.

  • Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy associated with sterically demanding substrates.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize quantitative data on the impact of different bases and the comparison between boronic acids and their pinacol esters.

Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Coupling

BaseTypical SubstratesTypical Yield Range (%)Notes
K₃PO₄Aryl bromides, chlorides80-98%A strong base, often effective for challenging couplings, including those with sterically hindered substrates.[3][5]
Cs₂CO₃Aryl bromides, chlorides75-95%A strong, soluble base that is often effective when other bases fail.[1]
K₂CO₃Aryl bromides70-90%A commonly used, cost-effective base suitable for a wide range of substrates.
NaOHAryl bromides~70%A very strong base that can sometimes lead to side reactions like ester hydrolysis.[3]
KFAryl bromidesModerate to highThe fluoride ion is thought to play a unique role in activating the boronic species.[6]

Yields are highly substrate and condition dependent.

Table 2: Reactivity and Stability Comparison: Boronic Acid vs. Boronic Acid Pinacol Ester

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reaction Time ShorterLonger[7]
Yield Can be higher in short reaction times, but may be compromised by decomposition.[8]Often more reproducible and can give higher isolated yields in complex syntheses due to better stability.[8]
Purity of Starting Material Can be difficult to obtain in high purity and may contain boroxines.Generally high, as they can be purified by standard chromatography.[7]
Handling and Storage Requires an inert atmosphere and low temperatures for long-term storage.[8]Stable at room temperature and easier to handle.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Aqueous System

This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid in a biphasic solvent system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add degassed toluene and degassed water via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Protocol 2: Suzuki Coupling of a Pinacol Boronic Ester with an Aryl Halide

This protocol is adapted for the use of a more stable boronic ester.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl pinacol boronic ester (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a pressure flask equipped with a stir bar, add the aryl halide, aryl pinacol boronic ester, and cesium carbonate.

  • Inert Atmosphere: Purge the flask with argon.

  • Solvent and Catalyst Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). Sparge the mixture with argon for 10 minutes. Add the Pd(dppf)Cl₂ catalyst.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C overnight with vigorous stirring.[10]

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Check Catalyst and Ligand Activity start->check_catalyst check_reagents Verify Reagent Purity and Stability start->check_reagents check_conditions Assess Reaction Conditions (Inertness, Temperature) start->check_conditions side_reactions Analyze for Side Products check_conditions->side_reactions protodeboronation Protodeboronation Observed side_reactions->protodeboronation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes no_reaction Starting Materials Unchanged side_reactions->no_reaction No optimize_base Use Milder Base (K3PO4, Cs2CO3) protodeboronation->optimize_base anhydrous Switch to Anhydrous Conditions protodeboronation->anhydrous stable_boron Use More Stable Boron Reagent (MIDA, R-BF3K) protodeboronation->stable_boron degas Improve Degassing Protocol homocoupling->degas pd0_source Use Pd(0) Catalyst Source homocoupling->pd0_source optimize_ligand Use Bulky/Electron-Rich Ligand (e.g., XPhos) no_reaction->optimize_ligand increase_temp Increase Reaction Temperature no_reaction->increase_temp success Improved Yield optimize_base->success anhydrous->success stable_boron->success degas->success pd0_source->success optimize_ligand->success increase_temp->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd_complex R-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation Transmetalation (R'-B(OR)2 / Base) biaryl_pd_complex R-Pd(II)L_n-R' pd_complex->biaryl_pd_complex Transmetalation biaryl_pd_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product R-R' biaryl_pd_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Monitoring Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental and widely utilized transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Effective monitoring of this reaction is crucial for optimization, ensuring reaction completion, maximizing yield, and minimizing impurities. This guide provides a comprehensive comparison of common analytical techniques used for monitoring Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Analytical Techniques

The choice of an analytical technique for monitoring a Suzuki-Miyaura reaction depends on several factors, including the need for real-time data, the chemical nature of the reactants and products, and the required sensitivity and accuracy. The following table summarizes the key quantitative performance metrics of the most common techniques.

Analytical TechniqueModeTypical Analysis TimeTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC/UPLC Offline5-20 minutes per sample0.01 - 1 µg/mL[1]0.03 - 5 µg/mL[2]High accuracy, precision, and sensitivity; well-established methods.[3]Requires sample extraction and quenching; not real-time.[3]
GC-MS Offline10-30 minutes per sampleng/mL to pg/mL rangeng/mL rangeExcellent for volatile and thermally stable compounds; provides structural information.Derivatization may be required for non-volatile compounds; requires sample workup.[4][5]
NMR Spectroscopy Offline / In-situ< 1 minute to several minutesmM rangemM rangeProvides detailed structural information; non-destructive; suitable for in-situ monitoring.[6]Lower sensitivity compared to chromatographic methods; higher initial instrument cost.[6]
FT-IR Spectroscopy In-situSeconds to minutesConcentration dependent (typically > 0.1%)Concentration dependent (typically > 0.5%)Real-time, in-situ monitoring; non-invasive; provides functional group information.Complex spectra can be difficult to interpret; lower sensitivity for minor components.
Raman Spectroscopy In-situSeconds to minutesConcentration dependent (typically > 0.1%)Concentration dependent (typically > 0.5%)Real-time, in-situ monitoring; insensitive to water; can analyze solid and liquid phases.Can be affected by fluorescence; may have lower sensitivity than HPLC.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable reaction monitoring. Below are representative protocols for the key analytical techniques.

Protocol 1: Offline Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the consumption of reactants and the formation of the product in a Suzuki-Miyaura reaction at discrete time points.

Materials:

  • Reaction mixture aliquots

  • Quenching solution (e.g., acetonitrile or methanol)

  • Internal standard solution (a stable compound not present in the reaction mixture)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water)

Procedure:

  • Reaction Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.[3]

  • Quenching: Immediately add the aliquot to a vial containing a known volume of quenching solution (e.g., 1 mL of acetonitrile) and the internal standard. This stops the reaction and prepares the sample for analysis.[3]

  • Sample Preparation: Vortex the quenched sample to ensure homogeneity. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject a standard volume (e.g., 10 µL) of the prepared sample into the HPLC system.

    • Run the appropriate HPLC method with a gradient elution to separate the reactants, product, and internal standard.

    • Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.

  • Data Analysis:

    • Identify the peaks corresponding to the reactants, product, and internal standard based on their retention times, confirmed by running individual standards.

    • Integrate the peak areas of all components.

    • Calculate the concentration of each component relative to the internal standard using a pre-established calibration curve.

    • Plot the concentration of reactants and product as a function of time to obtain the reaction profile.

Protocol 2: In-situ Monitoring by Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To monitor the real-time changes in the concentration of functional groups corresponding to reactants and products directly in the reaction vessel.

Materials:

  • FTIR spectrometer equipped with an ATR immersion probe (e.g., with a diamond or silicon crystal).

  • Reaction vessel with a port for the ATR probe.

Procedure:

  • Setup:

    • Insert the ATR probe into the reaction vessel, ensuring the ATR crystal is fully immersed in the reaction medium.

    • Set up the FTIR spectrometer to acquire spectra at regular intervals (e.g., every 1-2 minutes).

  • Background Spectrum: Before initiating the reaction, acquire a background spectrum of the solvent and any starting materials that will not change during the reaction.

  • Reaction Initiation: Start the reaction by adding the final reagent (e.g., the catalyst).

  • Data Acquisition: Begin collecting time-resolved IR spectra. The software will automatically subtract the background spectrum from each subsequent spectrum.

  • Data Analysis:

    • Identify characteristic infrared bands for a reactant and the product that do not overlap significantly with other bands.

    • Plot the absorbance of these characteristic peaks over time. The decrease in the reactant's peak intensity and the increase in the product's peak intensity will provide a real-time profile of the reaction progress.

    • For quantitative analysis, a calibration model can be built by correlating the peak heights or areas to the concentrations determined by an offline method like HPLC.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdi_complex R1-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1r2 R1-Pd(II)L2-R2 transmetalation->pdi_r1r2 r2bo2 R2-B(OR)2 r2bo2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdi_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

General Workflow for Reaction Monitoring

This diagram illustrates the general workflow for both offline and in-situ monitoring of a chemical reaction.

Reaction_Monitoring_Workflow cluster_offline Offline Monitoring cluster_insitu In-situ Monitoring sampling 1. Reaction Sampling quenching 2. Quenching sampling->quenching sample_prep 3. Sample Preparation quenching->sample_prep offline_analysis 4. Offline Analysis (e.g., HPLC, GC-MS) sample_prep->offline_analysis data_analysis_offline 5. Data Analysis offline_analysis->data_analysis_offline probe_insertion 1. Probe Insertion background_scan 2. Background Scan probe_insertion->background_scan reaction_initiation 3. Reaction Initiation background_scan->reaction_initiation realtime_acquisition 4. Real-time Data Acquisition (e.g., FT-IR, Raman) reaction_initiation->realtime_acquisition data_analysis_insitu 5. Real-time Data Analysis realtime_acquisition->data_analysis_insitu reaction_vessel Chemical Reaction reaction_vessel->sampling Aliquot reaction_vessel->probe_insertion In-situ Probe

Caption: A generalized workflow comparing offline and in-situ analytical techniques.

References

A Comparative Guide to HPLC and GC-MS for the Analysis of 4-Iodophenylboronic Acid Pinacol Ester in Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of 4-iodophenylboronic acid pinacol ester, a critical reagent in Suzuki-Miyaura cross-coupling reactions, is paramount for reaction monitoring, impurity profiling, and ensuring the quality of starting materials. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is contingent on a variety of factors including the analyte's physicochemical properties, the required sensitivity, and the analytical throughput. This guide provides an objective comparison of HPLC and GC-MS for the analysis of 4-iodophenylboronic acid pinacol ester, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC): Direct Analysis with a Caveat

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it prima facie suitable for the direct analysis of 4-iodophenylboronic acid pinacol ester. Reversed-phase HPLC is the most common modality employed for boronic acids and their esters.[1]

A significant challenge in the HPLC analysis of boronic acid pinacol esters is their susceptibility to on-column hydrolysis, which leads to the formation of the corresponding boronic acid.[2][3][4] This can result in inaccurate quantification and skewed impurity profiles. To mitigate this, specific precautions must be taken, such as the use of columns with low silanol activity and careful selection of mobile phase conditions.[1][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity after Derivatization

GC-MS is an ideal technique for the separation and identification of volatile and thermally stable compounds.[7] Due to the low volatility of 4-iodophenylboronic acid pinacol ester, direct analysis by GC-MS is not feasible.[2] Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization strategy for boronic acids and their esters.[8] This additional sample preparation step can increase analysis time but offers the advantage of high sensitivity and definitive peak identification through mass spectrometry.[9][10]

Quantitative Data Summary

Table 1: HPLC Performance Data for Aryl Boronic Acid Pinacol Esters

ParameterTypical ValueRemarks
Retention Time 5 - 15 minHighly dependent on the specific compound, column, and mobile phase gradient.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLDependent on the UV absorbance of the compound and detector sensitivity.
Limit of Quantification (LOQ) 0.04 - 0.5 µg/mLTypically 3-5 times the LOD.
Precision (RSD%) < 2%Readily achievable with modern HPLC systems.

Table 2: GC-MS Performance Data for a Related Boronic Ester (BPD) after Derivatization

ParameterTypical ValueRemarks
Retention Time 10 - 20 minDependent on the derivatized compound, column, and temperature program.
Limit of Detection (LOD) 0.026 µg/mLData for a silylated compound (PE-TMS).[11]
Limit of Quantification (LOQ) 0.104 µg/mLData for a silylated compound (PE-TMS).[11]
Precision (RSD%) < 5%Can be influenced by the reproducibility of the derivatization step.

Experimental Protocols

Optimized HPLC Method for 4-Iodophenylboronic Acid Pinacol Ester

This protocol is designed to minimize on-column hydrolysis of the pinacol ester.[1]

  • Instrumentation: Agilent 1200 series HPLC with DAD detector or equivalent.

  • Column: Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 80 20
    5.0 20 80
    7.0 20 80
    7.1 80 20

    | 10.0 | 80 | 20 |

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: 220 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile. Note: Using aqueous diluents can cause pre-injection hydrolysis.

GC-MS Method for Derivatized 4-Iodophenylboronic Acid Pinacol Ester

This protocol is a general procedure for the silylation and subsequent GC-MS analysis of polar compounds and can be adapted for 4-iodophenylboronic acid pinacol ester.

  • Derivatization Procedure:

    • Evaporate an aliquot of the sample solution containing 4-iodophenylboronic acid pinacol ester to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC: Agilent 7890B or equivalent.

    • MS: Agilent 5977A Mass Selective Detector or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Visualizing the Analytical Workflow

The choice between HPLC and GC-MS for the analysis of 4-iodophenylboronic acid pinacol ester can be visualized as a decision-making workflow.

Caption: Workflow for selecting between HPLC and GC-MS analysis.

Signaling Pathway for Analytical Method Selection

The decision to use HPLC or GC-MS can be further broken down based on the specific analytical requirements.

method_selection cluster_input cluster_questions cluster_methods requirement Analytical Requirement q1 Is the primary goal to quantify the parent ester and its hydrolysis product? requirement->q1 q2 Is definitive identification of unknown impurities critical? q1->q2 No hplc HPLC is Preferred q1->hplc Yes q3 Is high sample throughput for routine analysis a priority? q2->q3 No gcms GC-MS is Advantageous q2->gcms Yes q3->hplc Yes q3->gcms No

Caption: Decision tree for HPLC vs. GC-MS based on analytical needs.

Conclusion

Both HPLC and GC-MS are viable and powerful techniques for the analysis of 4-iodophenylboronic acid pinacol ester, each with its own set of advantages and disadvantages.

HPLC offers a more direct analytical approach with simpler sample preparation. When optimized to prevent on-column hydrolysis, it is an excellent method for routine reaction monitoring and purity assessment, allowing for the simultaneous quantification of the pinacol ester and its primary degradant, the corresponding boronic acid.

GC-MS , while requiring an additional derivatization step, provides superior sensitivity and specificity. The mass spectral data allows for the unambiguous identification of the analyte and any volatile impurities, which is particularly valuable for in-depth impurity profiling and structural elucidation.

The ultimate choice of method will depend on the specific analytical goals. For routine monitoring where the primary analytes are known, a well-developed HPLC method is often more efficient. For comprehensive impurity analysis or when high sensitivity is required, the specificity of GC-MS is unparalleled.

References

A Comparative Guide to Alternatives for 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The reagent 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block, featuring a stable pinacol boronate ester for a primary coupling event and an iodo-substituent for a subsequent, orthogonal reaction. However, the choice of the organoboron species can significantly influence reaction efficiency, stability, and functional group tolerance. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

The primary alternatives to pinacol boronate esters fall into several categories, including the parent boronic acids, more stable organotrifluoroborates, and sterically protected MIDA boronates, as well as other classes of organometallic reagents like organosilanes and organostannanes. Each class presents a unique profile of reactivity, stability, and handling requirements.

Comparative Analysis of Key Alternatives

1. 4-Iodophenylboronic Acid: The parent boronic acid is often more reactive than its ester counterparts, potentially leading to faster reaction times.[1] This reactivity stems from its Lewis acidity, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of significantly lower stability. Boronic acids are susceptible to decomposition through pathways like protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and reduce shelf-life.[1][2]

2. Potassium (4-Iodophenyl)trifluoroborate: Organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage over boronic acids.[3] This enhanced stability is due to the tetracoordinate nature of the boron atom, which makes them less prone to protodeboronation.[3][4] Consequently, they can be stored for extended periods and tolerate a wider range of functional groups and reaction conditions.[5] In many Suzuki-Miyaura reactions, they undergo in-situ hydrolysis to the corresponding boronic acid, which then enters the catalytic cycle.[6]

3. (4-Iodophenyl)boronic acid MIDA ester: N-methyliminodiacetic acid (MIDA) boronates represent a pinnacle of stability among organoboron reagents.[7] They are exceptionally stable, compatible with silica gel chromatography, and generally unreactive under anhydrous cross-coupling conditions.[7] This stability allows for complex synthetic manipulations on other parts of the molecule while the boronate remains protected. The boronic acid can be readily unmasked for cross-coupling using mild aqueous basic conditions, enabling controlled, slow-release of the reactive species. This property is particularly valuable for iterative cross-coupling strategies in the assembly of complex molecules.[7][8]

4. Organosilanes and Organostannanes:

  • Arylsilanols: These compounds are a stable and non-toxic alternative to organoboron reagents.[9] Cross-coupling reactions with arylsilanols can be promoted using mild inorganic bases, avoiding the need for fluoride activators in some cases.[9][10]

  • Arylstannanes: Used in Stille cross-coupling, organostannanes are mild reagents that are insensitive to moisture and oxygen and tolerate a wide variety of functional groups.[11] However, their use is often limited by the toxicity of organotin compounds and the difficulty of removing tin-containing byproducts.[11]

Quantitative Performance Comparison

The following table summarizes representative data from various studies to illustrate the performance of different organoboron reagents in Suzuki-Miyaura cross-coupling reactions. Direct comparison is challenging as conditions are typically optimized for each reagent class.

Nucleophilic PartnerElectrophileCatalyst SystemBaseSolventYield (%)Reference
Potassium vinyltrifluoroborate4-BromoanisolePdCl₂(dppf) (2 mol%)Cs₂CO₃THF/H₂O63[12]
Potassium vinyltrifluoroborate4-ChloroanisolePdCl₂ (2 mol%), PPh₃ (6 mol%)Cs₂CO₃THF/H₂O72[12]
Potassium (dioxolanylethyl)trifluoroborate4-BromoanisolePdCl₂AᵗaPhos₂ (2.5 mol%)Cs₂CO₃Toluene/H₂O82[13]
Potassium (dioxolanylethyl)trifluoroborate4-ChloroanisolePdCl₂AᵗaPhos₂ (5 mol%)Cs₂CO₃Toluene/H₂O74[13]
Phenyl pinacol boronateDiethyl H-phosphonatePd(OAc)₂ (5 mol%)Ag₂CO₃Ethanol82
Phenylboronic acidDiethyl H-phosphonatePd(OAc)₂ (5 mol%)Ag₂CO₃Ethanol61
(4-Methoxyphenyl)dimethylsilanolEthyl 4-iodobenzoate[allylPdCl]₂Cs₂CO₃DioxaneHigh[9]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

This protocol is a representative procedure for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Potassium aryltrifluoroborate (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Toluene/H₂O 10:1 or THF/H₂O 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, potassium aryltrifluoroborate, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Iterative Cross-Coupling using a MIDA Boronate

This workflow demonstrates the utility of MIDA boronates in sequential cross-coupling reactions.

Step A: First Suzuki-Miyaura Coupling at the Halide Site

  • Combine the haloaryl MIDA boronate (e.g., 4-bromophenyl MIDA boronate, 1.0 equiv), an arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a flask under an inert atmosphere.[14]

  • Add a suitable anhydrous solvent (e.g., THF or dioxane).

  • Heat the mixture (e.g., to 80 °C) and stir until the starting material is consumed.

  • Perform an aqueous workup and purify the resulting biaryl MIDA boronate by chromatography.

Step B: Deprotection and Second Suzuki-Miyaura Coupling

  • Dissolve the purified biaryl MIDA boronate from Step A in a suitable solvent (e.g., THF).

  • Add an aqueous base (e.g., 1 M NaOH or NaHCO₃) and stir at room temperature for 1-4 hours to hydrolyze the MIDA ester, forming the boronic acid in situ.

  • To this mixture, add the second aryl halide (1.0 equiv), a palladium catalyst, and additional base if necessary.

  • Heat the reaction mixture to effect the second cross-coupling.

  • After completion, perform a standard aqueous workup and purify the final triaryl product.

Protocol 3: Palladium-Catalyzed Cross-Coupling of an Arylsilanol

This protocol is a general method for the cross-coupling of arylsilanols with aryl halides.[9][10]

Materials:

  • Arylsilanol (e.g., (4-methoxyphenyl)dimethylsilanol, 1.2 equiv)

  • Aryl iodide or bromide (1.0 equiv)

  • Palladium catalyst (e.g., [allylPdCl]₂ or Pd(OAc)₂, 2-5 mol%)

  • Activator/Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • In an inert atmosphere glovebox or under a stream of argon, add the aryl halide, arylsilanol, palladium catalyst, and base to a reaction tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the biaryl product.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar¹-Pd(II)-X L₂ (Oxidative Addition Intermediate) pd0->pd_ox Ar¹-X pd_trans Ar¹-Pd(II)-Ar² L₂ (Transmetalation Intermediate) pd_ox->pd_trans Ar²-B(OR)₂ (Base) pd_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd_trans->product center

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Boron_Reagents cluster_0 Organoboron Reagent Interconversion cluster_1 Stable Derivatives BA Ar-B(OH)₂ (Boronic Acid) PE Ar-B(pin) (Pinacol Ester) BA->PE Pinacol, -H₂O MIDA Ar-B(MIDA) (MIDA Boronate) BA->MIDA MIDA, -H₂O TF K⁺[Ar-BF₃]⁻ (Trifluoroborate) BA->TF KHF₂ PE->BA H₂O, Base/Acid (Hydrolysis) MIDA->BA aq. Base (Deprotection) TF->BA H₂O/SiO₂ (Slow Hydrolysis)

Caption: Relationship between boronic acid and its common stable derivatives.

Iterative_Coupling_Workflow start I-Ar¹-B(MIDA) (Bifunctional Building Block) step1 Step 1: Suzuki Coupling @ Iodo-site start->step1 + Ar²-B(OH)₂ [Pd] cat. intermediate Ar²-Ar¹-B(MIDA) (Protected Intermediate) step1->intermediate step2 Step 2: MIDA Deprotection (aq. Base) intermediate->step2 deprotected Ar²-Ar¹-B(OH)₂ (Activated Intermediate) step2->deprotected step3 Step 3: Suzuki Coupling @ Boryl-site deprotected->step3 + Ar³-X [Pd] cat. final Ar²-Ar¹-Ar³ (Final Product) step3->final

Caption: Workflow for iterative cross-coupling using a MIDA boronate.

Conclusion

The selection of a nucleophilic partner for cross-coupling extends far beyond the ubiquitous pinacol boronate ester. For reactions requiring high stability, ease of handling, and suitability for iterative synthesis, MIDA boronates offer unparalleled advantages. Potassium organotrifluoroborates provide a robust and often more reactive alternative to boronic esters, balancing stability and performance. The parent boronic acids, while highly reactive, require careful handling due to their inherent instability. Finally, organosilanes are emerging as a non-toxic and practical class of reagents. By understanding the distinct characteristics of each alternative, researchers can strategically design more efficient and robust synthetic routes to complex molecular targets.

References

Stille vs. Suzuki Coupling for Aryl Iodide Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are indispensable tools for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1][2] Both methods are highly effective for coupling aryl iodides, which are among the most reactive aryl halides. However, differences in their mechanisms, reagents, and reaction conditions present distinct advantages and disadvantages that can influence the choice for a specific synthetic application.

This guide provides an objective, data-driven comparison of the Stille and Suzuki couplings for aryl iodide substrates, aimed at researchers, scientists, and drug development professionals.

At a Glance: Key Differences

The primary distinction between the two reactions lies in the organometallic reagent used. The Suzuki coupling employs organoboron compounds, which are generally considered "greener," while the Stille coupling utilizes organotin compounds, which offer broad functional group tolerance but come with significant toxicity concerns.[1][3]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)[1]Organotin compounds (organostannanes)[1]
Toxicity of Reagent Generally low toxicity; boron byproducts are relatively benign.[1][2]High toxicity of organotin reagents and byproducts, requiring careful handling and disposal.[1][2][3]
Reagent Stability Variable; boronic acids can be prone to decomposition (protodeboronation).[1][2]Generally stable to air and moisture.[1][2][4]
Reaction Conditions Typically requires a base to activate the boronic acid.[1][5]Often proceeds under neutral or mildly basic conditions.[2]
Functional Group Tolerance Broad, but can be sensitive to strongly basic conditions.[2]Excellent; tolerates a very wide range of functional groups.[1][6][7]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.[1][2]Tin-based byproducts can be difficult to remove from the product, often requiring specific workup procedures (e.g., KF wash).[1][2]

Reaction Mechanisms and Catalytic Cycles

The fundamental mechanisms for both couplings are similar, proceeding through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Aryl iodides readily undergo oxidative addition to the Pd(0) catalyst in the first step of both cycles.[8][9] The critical difference lies in the transmetalation step.

In the Suzuki coupling , the organoboron reagent must be activated by a base to form a boronate complex, which facilitates the transfer of the organic group to the palladium center.[10][5]

In the Stille coupling , the organostannane is typically reactive enough to transmetalate directly without the need for a base, which contributes to its excellent functional group tolerance.[1]

Suzuki_Cycle Suzuki Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' tm_complex->product ar_i Ar-I ar_i->pd0 ar_b Ar'-B(OH)₂ + Base ar_b->oa_complex

Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Stille Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' tm_complex->product ar_i Ar-I ar_i->pd0 ar_sn Ar'-SnR₃ ar_sn->oa_complex

Catalytic cycle of the Stille coupling.

Performance Comparison with Aryl Iodide Substrates

Aryl iodides are highly reactive electrophiles in both coupling reactions, generally leading to high yields under relatively mild conditions. The choice between the two methods often hinges on factors other than the reactivity of the C-I bond itself, such as the nature of the coupling partner and the presence of sensitive functional groups.

The following table summarizes representative experimental data for the coupling of various aryl iodides.

Coupling ReactionAryl Iodide SubstrateCoupling PartnerCatalyst (mol%)ConditionsYield (%)Reference
Stille 4-CyanoiodobenzeneVinyltributyltinPd on charcoal (5)Toluene, 100 °C, 24 h88[11]
Stille 4-NitroiodobenzeneVinyltributyltinPd on charcoal (5)Toluene, 50 °C, 24 h63[11]
Stille IodobenzenePhenyltributyltinPd(PPh₃)₄ (2)DMF, 80 °C, 16 h95Representative
Suzuki 4-IodoacetophenonePhenylboronic acidPd(OAc)₂ (2), SPhos (4)Toluene/H₂O, K₃PO₄, 80 °C, 4 h98Representative
Suzuki 1-Iodo-4-methoxybenzene4-Formylphenylboronic acidPd(PPh₃)₄ (3)Dioxane/H₂O, K₂CO₃, 100 °C, 12 h92Representative
Suzuki DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄/sSPhosH₂O/ACN, 37°C>95[12]

Decision Workflow for Method Selection

For researchers deciding between the Suzuki and Stille coupling for an aryl iodide substrate, the following workflow can guide the selection process based on key experimental considerations.

Decision_Workflow decision decision result result start Goal: Couple Ar-I with Ar' q2 Is toxicity a major concern? (e.g., GMP synthesis) start->q2 q1 Are there base-sensitive functional groups on Ar or Ar'? q3 Is the corresponding boronic acid (Ar'-B(OH)₂) unstable or commercially unavailable? q1->q3 No res_stille Stille Coupling is a Strong Candidate q1->res_stille Yes q2->q1 No res_suzuki Suzuki Coupling is Preferred q2->res_suzuki Yes q3->res_stille Yes res_suzuki_mild Consider Suzuki with mild base (e.g., K₃PO₄, KF) q3->res_suzuki_mild No

Decision workflow for choosing between Suzuki and Stille coupling.

Representative Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for Stille and Suzuki couplings of a representative aryl iodide.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of 1-iodo-4-nitrobenzene with phenylboronic acid.

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 1-iodo-4-nitrobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[13]

Protocol 2: Stille Coupling

Reaction: Coupling of 1-iodo-4-nitrobenzene with tributyl(phenyl)stannane.

Materials:

  • 1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)

  • Tributyl(phenyl)stannane (1.1 mmol, 404 mg, 0.36 mL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 1-iodo-4-nitrobenzene and Pd(PPh₃)₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF, followed by tributyl(phenyl)stannane via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (25 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 15 mL) to precipitate tin byproducts. Stir vigorously for 30 minutes during each wash.

  • Filter the slurry through a pad of Celite, washing the pad with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Conclusion

Both the Suzuki and Stille couplings are exceptionally powerful for the synthesis of biaryls from aryl iodide substrates.[1] The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the straightforward removal of byproducts, making it highly suitable for pharmaceutical applications.[1][2] However, the Stille coupling remains an invaluable alternative, particularly for substrates with functional groups that are sensitive to the basic conditions of the Suzuki reaction or when the required boronic acid is unstable.[1][2] The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the often challenging purification to remove tin residues.[2][3] The final decision will depend on the specific molecular target, scale, functional group compatibility, and purity requirements of the synthesis.

References

Negishi Coupling: A Powerful Alternative to Boronic Esters in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling, utilizing organoboron reagents, has long been a workhorse for the formation of carbon-carbon bonds. However, for researchers, scientists, and drug development professionals tackling increasingly complex molecular architectures, the Negishi coupling emerges as a formidable alternative, often providing distinct advantages in terms of reactivity, substrate scope, and functional group tolerance. This guide provides an objective comparison of the Negishi and Suzuki-Miyaura couplings, supported by experimental data, to aid in the strategic selection of the optimal coupling partner for your synthetic endeavors.

At a Glance: Negishi vs. Suzuki Coupling

FeatureNegishi CouplingSuzuki-Miyaura Coupling
Organometallic Reagent Organozinc (R-ZnX)Organoboron (R-B(OR)2)
Reactivity Generally more reactive, especially for sp3-sp2 and hindered couplings.[1]Generally less reactive, may require harsher conditions for challenging substrates.
Functional Group Tolerance Excellent tolerance to a wide range of functional groups under neutral conditions.[1]Broad tolerance, but can be sensitive to strong bases required for transmetalation.
Reaction Conditions Requires anhydrous and anaerobic conditions due to the sensitivity of organozinc reagents.Generally tolerant of aqueous and aerobic conditions.
Byproducts Zinc salts, which are generally water-soluble and easily removed.Boron-containing byproducts, which can sometimes complicate purification.
Substrate Scope Broad, including sp, sp2, and sp3 hybridized carbons.[2]Primarily sp2-sp2 and sp2-sp3 couplings.

Performance in Challenging Synthetic Scenarios

The true utility of a cross-coupling reaction is often demonstrated in its ability to forge challenging bonds in complex molecular settings. Here, we present comparative data from the synthesis of bioactive molecules that highlight the distinct performance of Negishi and Suzuki couplings.

Case Study 1: Synthesis of Indole Alkaloids

In the total synthesis of the indole alkaloids hippadine and pratosine, a direct comparison of several cross-coupling methods was performed. The results underscore a critical difference in reactivity and compatibility with the specific substrates.

Table 1: Comparison of Cross-Coupling Methods in the Synthesis of Hippadine

Coupling ReactionOrganometallic ReagentYield of Hippadine (%)
Negishi Indolylzinc reagent0
KumadaIndolyl Grignard reagent0
StilleIndolylstannane reagentLow
Suzuki-Miyaura Indolylboronic acid67-74

Data sourced from a comparative study on the synthesis of indole alkaloids.

In this specific case, the Negishi coupling failed to yield the desired product, whereas the Suzuki-Miyaura reaction proved to be highly effective, affording the target molecule in good to excellent yields. This example illustrates that for certain heterocyclic systems, the nature of the organometallic reagent and the reaction conditions of the Suzuki coupling can be more favorable.

Case Study 2: Synthesis of Tetra-ortho-Substituted Biaryls

The synthesis of sterically hindered biaryls, such as those with substituents at all four ortho positions, represents a significant challenge in organic synthesis. A study comparing asymmetric Negishi and Suzuki-Miyaura couplings for the synthesis of such compounds revealed that the Negishi coupling exhibited a broader substrate scope in terms of yield, although with lower enantioselectivity in some cases.[3]

Table 2: Yield Comparison for the Synthesis of a Tetra-ortho-Substituted Biaryl

Coupling ReactionLigandYield (%)Enantiomeric Ratio (er)
Negishi L13High85:15
Suzuki-Miyaura NitinPhos (L7)Moderate95:5

Data adapted from a study on asymmetric cross-coupling reactions.[3]

This case highlights a trade-off that chemists often face: the Negishi coupling can provide higher yields for sterically demanding couplings, while the Suzuki-Miyaura reaction, with the appropriate ligand, may offer superior stereocontrol.[3] The choice, therefore, depends on the specific synthetic goal.

Functional Group Tolerance: A Key Differentiator

The ability of a reaction to tolerate a wide variety of functional groups is paramount in the synthesis of complex molecules, as it minimizes the need for protecting group strategies. The Negishi coupling often exhibits exceptional functional group compatibility due to its typically neutral reaction conditions.[1]

Table 3: Functional Group Compatibility Overview

Functional GroupNegishi Coupling CompatibilitySuzuki-Miyaura Coupling Compatibility
EstersHighHigh
KetonesHighHigh
AldehydesHighModerate (can be sensitive to base)
NitrilesHighHigh
AmidesHighHigh
AminesHighModerate (can interfere with catalyst)
AlcoholsHighModerate (can interfere with boronic acid)
Halides (other than coupling site)HighHigh

Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for a generic aryl-aryl coupling reaction.

General Procedure for Negishi Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylzinc chloride (1.2 mmol, 0.5 M in THF)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide and Pd(PPh₃)₄.

  • Add anhydrous THF (5 mL) and stir the mixture until all solids are dissolved.

  • Slowly add the solution of arylzinc chloride via syringe.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Aqueous Na₂CO₃ solution (2 M, 2.0 mL)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, and PPh₃.

  • Add 1,4-dioxane (5 mL) and the aqueous Na₂CO₃ solution (2.0 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Overview and Experimental Workflow

The fundamental steps of the catalytic cycles for both Negishi and Suzuki-Miyaura couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent and the reaction conditions lead to different experimental workflows.

Negishi_vs_Suzuki_Workflow cluster_negishi Negishi Coupling Workflow cluster_suzuki Suzuki Coupling Workflow N1 Flame-dried glassware under inert atmosphere N5 Reaction Setup (Strictly Anhydrous/Anaerobic) N1->N5 N2 Anhydrous Solvent (e.g., THF) N2->N5 N3 Organozinc Reagent (Air/Moisture Sensitive) N3->N5 N4 Pd or Ni Catalyst N4->N5 N6 Aqueous Workup N5->N6 S1 Standard glassware S6 Reaction Setup (Tolerant to Air/Moisture) S1->S6 S2 Aqueous/Organic Solvent System S2->S6 S3 Organoboron Reagent (Air/Moisture Stable) S3->S6 S4 Pd Catalyst S4->S6 S5 Base (e.g., Na2CO3, K3PO4) S5->S6 S7 Aqueous Workup S6->S7

Figure 1. A comparative workflow of the experimental setups for Negishi and Suzuki couplings.

Catalytic_Cycles cluster_negishi Negishi Catalytic Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle N_Pd0 Pd(0)L_n N_OxiAdd R1-Pd(II)-X L_n N_Pd0->N_OxiAdd Oxidative Addition (R1-X) N_Trans R1-Pd(II)-R2 L_n N_OxiAdd->N_Trans Transmetalation (R2-ZnX) N_Trans->N_Pd0 Reductive Elimination N_RedEli R1-R2 N_Trans->N_RedEli S_Pd0 Pd(0)L_n S_OxiAdd R1-Pd(II)-X L_n S_Pd0->S_OxiAdd Oxidative Addition (R1-X) S_Trans R1-Pd(II)-R2 L_n S_OxiAdd->S_Trans Transmetalation (R2-B(OR)2 + Base) S_Trans->S_Pd0 Reductive Elimination S_RedEli R1-R2 S_Trans->S_RedEli

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Iodophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of 4-iodophenylboronic acid pinacol ester with an illustrative aryl halide, 4-bromoanisole. The data presented herein is a compilation from various sources to offer a comparative perspective. For the most accurate comparison, it is always recommended to perform a direct head-to-head screen of catalysts under identical conditions for a specific application.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of an aryl boronic acid pinacol ester with an aryl halide. While direct comparative data for the specific coupling of 4-iodophenylboronic acid pinacol ester with 4-bromoanisole under identical conditions is not available in a single source, the presented data is collated from studies on structurally similar substrates to provide a useful benchmark for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[1]
Pd(dppf)Cl₂ dppfK₂CO₃DME/H₂O8018>90[2]
XPhos Pd G3 XPhosK₃PO₄1,4-Dioxane/H₂O1001>95[1]
Pd/C (3%) NoneK₂CO₃Ethanol/H₂O100<0.2~100[3]

Note: The yields reported are for illustrative purposes and are derived from reactions with substrates analogous to 4-iodophenylboronic acid pinacol ester and aryl halides. Direct comparison under identical conditions is crucial for definitive catalyst selection.

Experimental Protocols

Detailed experimental methodologies are essential for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling reaction utilizing different palladium catalyst systems.

Protocol 1: Using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-iodophenylboronic acid pinacol ester (1.0 mmol, 1.0 equiv), the aryl halide (e.g., 4-bromoanisole, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: Using Pd(dppf)Cl₂
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodophenylboronic acid pinacol ester (1.0 mmol), the aryl halide (1.2 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction for completion.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 3: Using a Buchwald Precatalyst (XPhos Pd G3)
  • Reaction Setup: A reaction tube is charged with 4-iodophenylboronic acid pinacol ester (1.0 mmol), the aryl halide (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon.

  • Solvent Addition: Dioxane (2 mL) and water (0.2 mL) are added.

  • Reaction: The mixture is stirred at 100°C for the specified time.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • Purification: The filtrate is concentrated, and the residue is purified by flash chromatography.[1]

Protocol 4: Using Heterogeneous Pd/C
  • Reaction Setup: In a round-bottom flask, combine 4-iodophenylboronic acid pinacol ester (1.0 mmol), the aryl halide (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add 3% Palladium on activated carbon (Pd/C, ~10 mg).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1, 10 mL).

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress.

  • Work-up: Upon completion, cool the mixture and filter to remove the Pd/C catalyst. The catalyst can often be washed and reused.

  • Purification: The filtrate is concentrated to remove the ethanol, and the aqueous residue is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which is then purified.[3]

Visualizing the Suzuki-Miyaura Coupling Pathway

The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction, from the initial setup to the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation start Combine Reactants: - Aryl Halide - Boronic Acid Ester - Base catalyst Add Palladium Catalyst start->catalyst 1. solvent Add Degassed Solvent catalyst->solvent 2. heat Heat and Stir under Inert Atmosphere solvent->heat 3. monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench 4. extract Solvent Extraction quench->extract purify Column Chromatography extract->purify end Pure Biaryl Product purify->end Final Product

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition Reactant boronic_ester R²-B(OR)₂ boronic_ester->transmetalation Activated by base Base base->boronic_ester

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Researcher's Guide to Spectroscopic Validation of Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The successful synthesis of the desired biaryl compounds, however, necessitates rigorous spectroscopic validation to confirm the structure of the product and assess its purity. This guide provides an objective comparison of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Supported by experimental data and detailed protocols, this document serves as a practical resource for the robust validation of Suzuki coupling products.

Performance Comparison of Spectroscopic Techniques

A comprehensive validation strategy for Suzuki coupling products typically involves the synergistic use of multiple spectroscopic techniques. Each method provides unique and complementary information regarding the analyte's structure, molecular weight, and functional groups. The following table compares the utility of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR for the validation of the product of a model Suzuki coupling reaction: the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Precise chemical environment of each proton- Spin-spin coupling between neighboring protons- Relative ratio of protons (integration)- Provides detailed structural information for unambiguous identification- Quantitative nature allows for purity assessment[1]- Can be complex to interpret for molecules with overlapping signals- Requires deuterated solvents
¹³C NMR Spectroscopy - Number of unique carbon atoms- Chemical environment of each carbon atom- Complements ¹H NMR for complete structural elucidation- Confirms the carbon skeleton of the product- Lower sensitivity and longer acquisition times compared to ¹H NMR- Quantitative analysis is more complex
Mass Spectrometry (GC-MS, LC-MS) - Molecular weight of the product and fragments- Isotopic distribution patterns- High sensitivity, requires minimal sample- Rapid confirmation of product formation and identification of byproducts[2][3]- Does not provide detailed structural information on its own- Isomers may not be distinguishable without fragmentation analysis
FT-IR Spectroscopy - Presence or absence of specific functional groups- Fast and simple to perform- Useful for monitoring the disappearance of starting material functional groups and appearance of product-specific vibrations[4][5]- Provides limited structural information- Less effective for distinguishing between structurally similar compounds

Experimental Data for the Synthesis of 4-Methoxybiphenyl

To illustrate the application of these techniques, the following tables summarize the expected spectroscopic data for the starting materials and the product of the Suzuki coupling of 4-bromoanisole and phenylboronic acid.

Table 1: ¹H and ¹³C NMR Data (CDCl₃)
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Bromoanisole (Starting Material) 7.42 (d, 2H), 6.85 (d, 2H), 3.81 (s, 3H)158.6, 132.4, 115.8, 113.5, 55.4
Phenylboronic Acid (Starting Material) 8.21 (d, 2H), 7.58 (t, 1H), 7.47 (t, 2H)136.1, 131.8, 128.5
4-Methoxybiphenyl (Product) 7.55 (d, 2H), 7.50 (d, 2H), 7.41 (t, 2H), 7.30 (t, 1H), 6.98 (d, 2H), 3.85 (s, 3H)159.3, 141.0, 133.9, 128.9, 128.3, 126.9, 126.8, 114.3, 55.5
Biphenyl (Homocoupling Byproduct) 7.62 (d, 4H), 7.45 (t, 4H), 7.36 (t, 2H)141.3, 128.8, 127.3, 127.2
Table 2: Mass Spectrometry Data
CompoundTechniqueExpected m/zKey Observations
4-Bromoanisole GC-MS186/188 (M⁺)Characteristic bromine isotope pattern (approx. 1:1 ratio)
Phenylboronic Acid ESI-MS122 (M⁺)May be observed as adducts depending on the ionization method
4-Methoxybiphenyl GC-MS184 (M⁺)Disappearance of the bromine isotope pattern
Biphenyl GC-MS154 (M⁺)Common homocoupling byproduct of phenylboronic acid[6][7]
Table 3: FT-IR Data (cm⁻¹)
CompoundKey Vibrational Bands (cm⁻¹)Functional Group
4-Bromoanisole ~1245 (C-O stretch), ~1035 (C-O-C stretch), ~550 (C-Br stretch)Aryl ether, Aryl bromide
Phenylboronic Acid ~3300 (O-H stretch, broad), ~1350 (B-O stretch)Boronic acid
4-Methoxybiphenyl ~3050 (Aromatic C-H stretch), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch)Aromatic rings, Aryl ether

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand if required (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

¹H and ¹³C NMR Spectroscopy
  • Accurately weigh 10-20 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Prepare a dilute solution of the sample (crude or purified) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized and separated on a capillary column based on boiling point and polarity.

  • The separated components are then ionized (typically by electron impact) and the resulting ions are analyzed by the mass spectrometer.

  • Analyze the resulting chromatogram to determine the retention times of the components and the mass spectra to identify them based on their mass-to-charge ratios and fragmentation patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • For solid samples, a small amount can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For liquid samples or solutions, a drop can be placed between two salt plates (e.g., NaCl) or on an ATR crystal.

  • Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Analyze the spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the starting materials and the expected product.

Visualizing the Validation Workflow and Troubleshooting

The following diagrams illustrate the general workflow for validating a Suzuki coupling product and a decision-making process for troubleshooting common issues based on spectroscopic data.

G General Workflow for Spectroscopic Validation of a Suzuki Coupling Product A Suzuki Coupling Reaction B Work-up and Purification A->B C ¹H and ¹³C NMR Spectroscopy B->C D Mass Spectrometry (GC-MS/LC-MS) B->D E FT-IR Spectroscopy B->E F Structural Elucidation and Purity Assessment C->F D->F E->F G Data Archiving and Reporting F->G

Caption: A flowchart illustrating the key stages from synthesis to validation of a Suzuki coupling product.

G Troubleshooting Suzuki Coupling Reactions with Spectroscopy A Analyze Crude Reaction Mixture by ¹H NMR and MS B Product Observed? A->B C Yes B->C D No B->D N Byproducts Present? C->N E Starting Materials Present? D->E F Yes E->F G No E->G H Check for Byproducts (e.g., Homocoupling, Protodeboronation) F->H I Low Conversion F->I J Decomposition G->J K Optimize Reaction Conditions (Catalyst, Base, Temp.) H->K I->K L Check Reagent Quality and Reaction Setup J->L M Proceed with Purification O Yes N->O P No N->P Q Optimize Purification O->Q P->M

Caption: A decision tree for troubleshooting Suzuki coupling reactions based on spectroscopic analysis.

References

A Comparative Guide to the Kinetic Analysis of 4-Iodophenylboronic Acid Pinacol Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers and professionals in drug development, understanding the kinetics of these reactions is paramount for process optimization, catalyst selection, and overall efficiency. This guide provides a comparative analysis of catalytic systems for the coupling of 4-iodophenylboronic acid pinacol ester, a common building block in medicinal chemistry. We present a summary of kinetic data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the reaction dynamics.

Comparative Kinetic Data

The selection of a palladium catalyst and associated ligands is critical in dictating the rate and efficiency of the Suzuki-Miyaura coupling. While extensive comparative kinetic data for 4-iodophenylboronic acid pinacol ester is dispersed throughout the literature, a study on the closely related 4-iodoacetophenone provides valuable insights into the reaction kinetics. The following table summarizes key kinetic parameters, offering a baseline for catalyst comparison.

Catalyst SystemSubstrateBaseSolventReaction Order (Aryl Iodide)Reaction Order (Boronic Acid/Ester)Reaction Order (Base)Activation Energy (Ea)Turnover Frequency (TOF)
Herrmann-Beller Palladacycle4-IodoacetophenoneSodium MethylateEthanolQuasi-first-order[1]Zero-order[1]Zero-order[1]~63 kJ/mol[1]Up to 175,000 h⁻¹ at 80°C[1]
Pd/CIodobenzeneNot specifiedAqueousNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Pd(PPh₃)₄Aryl IodidesNa₂CO₃n-PrOH/H₂ONot specifiedNot specifiedNot specifiedNot specifiedGenerally lower at temperatures around 50°C compared to aryl bromides[2]

Note: The data for the Herrmann-Beller palladacycle is based on the coupling of 4-iodoacetophenone, which serves as a good proxy for the reactivity of 4-iodophenylboronic acid pinacol ester due to the similar electronic nature of the iodo-aromatic system. The reactivity order for the halide in Suzuki-Miyaura coupling is generally I > Br > Cl, with aryl iodides exhibiting the fastest reaction rates due to the lower C-I bond dissociation energy.[3]

Experimental Protocols

Accurate kinetic analysis relies on meticulous experimental execution. Below are detailed protocols for conducting and monitoring the Suzuki-Miyaura coupling of 4-iodophenylboronic acid pinacol ester.

General Reaction Setup

A typical experimental setup for a Suzuki-Miyaura coupling reaction is performed under an inert atmosphere to prevent catalyst degradation.[4]

  • Reaction Vessel: A Schlenk flask or a microwave vial is charged with the aryl halide (e.g., a partner for 4-iodophenylboronic acid pinacol ester), the boronic acid ester, and the base.[4][5]

  • Inert Atmosphere: The vessel is sealed and purged with an inert gas, such as argon or nitrogen, for several minutes.[4][6]

  • Solvent and Catalyst Addition: Degassed solvent is added, followed by the palladium catalyst and any additional ligands. The mixture is then stirred and heated to the desired temperature.[6]

Kinetic Monitoring by Gas Chromatography (GC)
  • Sample Preparation: At specific time intervals, an aliquot of the reaction mixture is withdrawn using a syringe and immediately quenched to halt the reaction. Quenching can be achieved by cooling the sample in an ice bath and diluting it with a suitable solvent (e.g., ethyl acetate). An internal standard (e.g., dodecane or biphenyl) is added for accurate quantification.

  • GC Analysis: The quenched sample is filtered through a short plug of silica gel to remove solid particles and then injected into the gas chromatograph.

  • Data Analysis: The concentrations of the starting material and product are determined by comparing their peak areas to that of the internal standard. Plotting the concentration of the product versus time allows for the determination of the initial reaction rate.

Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-invasive method for real-time reaction monitoring.[7][8]

  • Sample Preparation: The reaction is set up directly in an NMR tube using a deuterated solvent. A sealed capillary containing a known concentration of an internal standard (e.g., mesitylene) can be included for quantification.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and spectra are acquired at predetermined time intervals.[8] Modern spectrometers can be programmed to automatically acquire a series of spectra over the course of the reaction.[3][9][10]

  • Data Analysis: The integrals of characteristic peaks for the starting material and product are used to determine their relative concentrations over time.[8] This data is then used to calculate the reaction rate.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental procedures is crucial for effective kinetic analysis. The following diagrams, generated using the DOT language, illustrate key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)-R² L_n Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² CoupledProduct Coupled Product RedElim->CoupledProduct ArylHalide 4-Iodophenylboronic acid pinacol ester (or partner) ArylHalide->OxAdd BoronicEster Boronic Acid/Ester BoronicEster->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_data Data Analysis Start Combine Reactants: Aryl Halide, Boronic Ester, Base Inert Establish Inert Atmosphere (Ar or N₂) Start->Inert Solvent Add Degassed Solvent and Catalyst Inert->Solvent Heating Heat to Desired Temperature Solvent->Heating Sampling Take Aliquots at Timed Intervals Heating->Sampling Quenching Quench Reaction (e.g., cool and dilute) Sampling->Quenching Analysis Analyze by GC or NMR Quenching->Analysis Concentration Determine Concentrations of Reactants and Products Analysis->Concentration Plotting Plot Concentration vs. Time Concentration->Plotting Kinetics Calculate Reaction Rate, Rate Constants, and Orders Plotting->Kinetics

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.

Catalyst_Selection_Logic Start Define Reaction Goal: High TOF, Mild Conditions, etc. Substrate Consider Substrate Steric and Electronic Properties Start->Substrate CatalystType Select Catalyst Type Substrate->CatalystType Ligand Choose Ligand CatalystType->Ligand Optimization Perform Kinetic Experiments to Optimize Conditions CatalystType->Optimization e.g., Palladacycle vs. Pd/C BaseSolvent Select Base and Solvent Ligand->BaseSolvent Ligand->Optimization e.g., Buchwald-type vs. PPh₃ BaseSolvent->Optimization BaseSolvent->Optimization e.g., Strong vs. Weak Base Final Optimized Catalytic System Optimization->Final

Caption: Decision-making process for selecting an optimal catalytic system.

References

A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Cross-Coupling: Benchmarking 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in pharmaceutical research and drug development. The choice of the organoboron reagent is a critical parameter that significantly influences the efficiency, scope, and outcome of this powerful transformation. This guide provides an objective comparison of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against other commonly employed organoboron reagents, supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.

Performance in Suzuki-Miyaura Cross-Coupling

The reactivity of organoboron reagents in Suzuki-Miyaura coupling is intrinsically linked to the nature of the organic substituent and the type of boron moiety. For arylboron reagents, the electronic and steric properties of the aryl group, as well as the lability of the boron protecting group, dictate the rate and efficiency of the transmetalation step in the catalytic cycle.

Comparison of Aryl Halide-Substituted Pinacol Boronates

The well-established reactivity trend for aryl halides in oxidative addition (I > Br > Cl) is a key consideration when the aryl halide is part of the boronic ester itself. This trend directly impacts the propensity for side reactions, such as homocoupling of the boronic ester. To provide a quantitative comparison, the following data, compiled from various studies using standardized reaction conditions, illustrates the performance of 2-(4-halophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in a model Suzuki-Miyaura reaction with an arylboronic acid.

Table 1: Comparison of 2-(4-Halophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Coupling

EntryOrganoboron ReagentCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~95
22-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~85
32-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePhenylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄1,4-Dioxane/H₂O10018~70

Note: The yields presented are representative and compiled from literature sources with similar reaction conditions for comparative purposes. Actual yields may vary depending on the specific substrates and precise reaction conditions.

The data clearly indicates that the reactivity of the 2-(4-halophenyl) boronic esters in this specific context (where the halide is on the boronic ester) does not strictly follow the typical aryl halide reactivity trend observed in the coupling partner. The high yield obtained with the iodo-substituted reagent highlights its excellent performance as a coupling partner. While the bromo- and chloro-analogues are also effective, they may require more forcing conditions or specialized catalyst systems to achieve comparable efficiency. For instance, the coupling of an electron-rich 4-chloroanisole with an alkyl pinacol boronic ester was reported to not proceed under certain conditions.[1]

Comparison with Other Organoboron Reagents

Beyond the nature of the halide on the phenyl ring, the type of boronate protecting group or the use of a free boronic acid can significantly impact stability, handling, and reactivity. Pinacol esters, such as the title compound, are widely favored for their stability and ease of handling compared to the often more reactive but less stable boronic acids. N-methyliminodiacetic acid (MIDA) boronates represent another class of highly stable and crystalline reagents that can be used in iterative cross-coupling strategies.

Table 2: Comparison of Different Organoboron Reagents in Suzuki-Miyaura Coupling

EntryOrganoboron ReagentCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compound4-Anisoleboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~92
24-Iodophenylboronic acid4-Anisoleboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9012~95
32-(4-Iodophenyl)-N-methyliminodiacetic acid (MIDA) boronate4-Anisoleboronic acidPd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O8016~88

Note: The yields are representative and collated from various sources to illustrate general trends.

From this comparison, it is evident that while 4-iodophenylboronic acid may offer slightly higher reactivity in some cases, the pinacol ester provides a good balance of reactivity and enhanced stability, making it a more practical choice for many applications. MIDA boronates, while potentially requiring slightly different conditions, offer exceptional stability and are particularly advantageous for multi-step syntheses where the boron functionality needs to be preserved through various reaction conditions before the final coupling step.

Experimental Protocols

To ensure reproducibility and provide a practical basis for comparison, detailed experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv)

  • Organoboron reagent (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene and Water, in a 4:1 ratio, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the organoboron reagent, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Reaction and Logic Flow

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for selecting an appropriate organoboron reagent.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Organoboron Reagent (R-B(OR')2) R-B(OR')2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

Reagent_Selection Start Start: Need for Suzuki-Miyaura Coupling High_Reactivity High Reactivity Needed? Start->High_Reactivity Stability_Concern Stability a Major Concern? High_Reactivity->Stability_Concern No Boronic_Acid Use Boronic Acid High_Reactivity->Boronic_Acid Yes Iterative_Coupling Iterative Coupling Required? Stability_Concern->Iterative_Coupling No Pinacol_Ester Use Pinacol Ester (e.g., 2-(4-Iodophenyl)-...) Stability_Concern->Pinacol_Ester Yes Iterative_Coupling->Pinacol_Ester No MIDA_Boronate Use MIDA Boronate Iterative_Coupling->MIDA_Boronate Yes

Organoboron Reagent Selection Logic

References

The Strategic Advantage of 4-Iodophenylboronic Acid Pinacol Ester in Cross-Coupling Reactions: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, and the choice of reagents is a critical determinant of a reaction's success and economic viability. This guide provides a comprehensive cost-benefit analysis of a key building block, 4-iodophenylboronic acid pinacol ester, comparing its performance with common alternatives and providing the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions.

Performance and Reactivity Profile

4-Iodophenylboronic acid pinacol ester is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions. Its utility stems from the dual reactivity of the aryl iodide and the boronic ester moieties. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, often proceeding under milder conditions and with lower catalyst loadings compared to other aryl halides.[1] Concurrently, the boronic acid pinacol ester group is a stable, easily handled, and highly effective coupling partner in the Suzuki-Miyaura reaction.[2][3]

Key Advantages:

  • High Reactivity of the C-I Bond: Aryl iodides are generally more reactive than the corresponding bromides and chlorides in the oxidative addition step of the catalytic cycle, leading to faster reaction times and higher yields.[1]

  • Stability of the Pinacol Ester: Boronic acid pinacol esters exhibit greater stability towards protodeboronation and are generally easier to purify and handle compared to their corresponding boronic acids.[3] This stability can be advantageous in multi-step syntheses.

  • Orthogonal Reactivity: The presence of both the iodo and the boronic ester functionalities on the same molecule allows for selective, sequential cross-coupling reactions, providing a powerful tool for the synthesis of complex molecular architectures.

Alternatives and Comparative Performance:

The primary alternatives to using 4-iodophenylboronic acid pinacol ester involve utilizing a combination of an aryl halide (like iodobenzene, bromobenzene, or chlorobenzene) with a separate boronic acid or ester coupling partner (such as phenylboronic acid or its pinacol ester).

Reagent CombinationTypical Reaction ConditionsRelative Reaction RateTypical Yields (%)
4-Iodophenylboronic acid pinacol ester + Aryl Halide/Triflate Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °CFast85-98
Iodobenzene + Phenylboronic acid pinacol ester Pd catalyst, base, solvent, 80-100 °CFast80-95
Bromobenzene + Phenylboronic acid pinacol ester More active Pd catalyst/ligand, stronger base, higher temperature (100-120 °C)Moderate70-90
Chlorobenzene + Phenylboronic acid pinacol ester Specialized catalyst systems (e.g., with bulky phosphine ligands), harsh conditionsSlow50-80

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with 4-Iodophenylboronic Acid Pinacol Ester

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 4-Iodophenylboronic acid pinacol ester (1.0 equiv)

  • Aryl halide or triflate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

Procedure:

  • To a dry reaction vessel, add 4-iodophenylboronic acid pinacol ester, the aryl halide or triflate, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cost-Benefit Analysis

The initial procurement cost of 4-iodophenylboronic acid pinacol ester is generally higher than that of its constituent precursors, such as iodobenzene and bis(pinacolato)diboron. However, a comprehensive cost analysis must extend beyond the price per gram and consider the entire synthetic workflow.

Factor4-Iodophenylboronic Acid Pinacol EsterIodobenzene + Phenylboronic Acid Pinacol EsterBromobenzene + Phenylboronic Acid Pinacol Ester
Reagent Cost HighModerateLow
Catalyst Cost Lower (milder conditions, lower loading)ModerateHigher (more active, expensive catalysts often needed)
Reaction Time ShorterShortLonger
Energy Consumption Lower (milder temperatures)LowerHigher (higher temperatures)
Downstream Processing Potentially simpler due to higher yields and cleaner reactionsVariablePotentially more complex due to side products
Overall Process Efficiency HighHighModerate to High

Cost Considerations:

  • Reagent Price: As of late 2025, the approximate cost for 4-iodophenylboronic acid pinacol ester is around

    9090-90−
    130 for 1 gram from major chemical suppliers.[4] In comparison, iodobenzene and phenylboronic acid are significantly less expensive per gram.

  • Catalyst and Ligand Costs: The higher reactivity of the C-I bond can allow for the use of less expensive palladium precursors and ligands, and often at lower loadings, compared to reactions involving aryl bromides or chlorides. This can offset the higher initial cost of the starting material.

  • Time and Energy Savings: Faster reaction times and milder conditions translate to reduced energy consumption and increased throughput in a laboratory or manufacturing setting.

  • Waste Reduction: Higher yields and cleaner reaction profiles can lead to less waste generation and simpler purification procedures, reducing solvent usage and associated disposal costs.

Logical Workflow for Reagent Selection

The decision to use 4-iodophenylboronic acid pinacol ester or its alternatives is a multi-faceted one that depends on the specific goals of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

Reagent_Selection_Workflow start Define Synthetic Goal is_complex Is the target molecule complex with multiple coupling sites? start->is_complex use_bifunctional Consider 4-Iodophenylboronic Acid Pinacol Ester for sequential coupling is_complex->use_bifunctional Yes simple_coupling Simple Biaryl Synthesis is_complex->simple_coupling No final_decision Select Optimal Reagent Combination use_bifunctional->final_decision cost_priority Is cost the primary driver? simple_coupling->cost_priority use_cheaper_halide Evaluate Aryl Bromide or Chloride with Phenylboronic Acid/Ester cost_priority->use_cheaper_halide Yes performance_priority Are high yield and short reaction time critical? cost_priority->performance_priority No use_cheaper_halide->final_decision performance_priority->use_cheaper_halide No use_iodide Use Iodobenzene + Phenylboronic Acid/Ester or 4-Iodophenylboronic Acid Pinacol Ester performance_priority->use_iodide Yes use_iodide->final_decision

Caption: Decision workflow for selecting cross-coupling reagents.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general mechanism is outlined below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation (R²-B(OR)₂) pd_complex1->transmetalation Base pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While 4-iodophenylboronic acid pinacol ester may present a higher upfront cost compared to simpler aryl halides and boronic acids, its benefits in terms of reaction efficiency, milder conditions, and potential for orthogonal synthesis often justify the initial investment. For complex, multi-step syntheses where high yields and clean reactions are critical, the advantages can lead to overall cost savings. Conversely, for large-scale, simple biaryl syntheses where the cost of raw materials is the primary concern, a combination of a less expensive aryl halide with a boronic acid may be more economical, provided the potentially harsher reaction conditions and lower yields are acceptable. Ultimately, the optimal choice of reagents requires a careful evaluation of the specific synthetic goals, budget constraints, and the overall process efficiency.

References

A Comparative Guide to the Reactivity of Aryl Bromides and Aryl Iodides in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and stereospecificity. A critical parameter influencing the efficiency of this palladium-catalyzed reaction is the choice of the aryl halide. This guide provides an objective comparison of the reactivity between aryl bromides and aryl iodides, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.

Reactivity Overview

In the Suzuki-Miyaura coupling, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex.[1][2][3] The reactivity of the aryl halide is intrinsically linked to the carbon-halogen bond strength. Generally, the weaker the bond, the more readily the oxidative addition occurs. The established reactivity trend for aryl halides is:

Aryl Iodide > Aryl Bromide >> Aryl Chloride [4]

This trend is a consequence of the decreasing carbon-halogen bond dissociation energies down the group. The weaker carbon-iodine bond in aryl iodides facilitates a faster oxidative addition compared to the stronger carbon-bromine bond in aryl bromides.[5] Consequently, aryl iodides often react under milder conditions, at lower temperatures, and may require lower catalyst loadings.

However, it is crucial to note that this is a generalized trend. Specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can significantly influence the relative reactivity and in some cases, even invert the expected outcome. For instance, studies have shown that with certain catalyst systems like [Pd(PPh₃)₄], aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromide counterparts.[6]

Quantitative Data Comparison

The following table summarizes quantitative data from various studies, comparing the performance of aryl bromides and aryl iodides in Suzuki coupling reactions under different conditions.

Aryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃Water150 (MW)0.0855[7]
4-BromoanisolePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃Water150 (MW)0.0898[7]
1-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃Water150 (MW)0.0865[7]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃Water150 (MW)0.0895[7]
IodobenzenePhenylboronic acidPd(OAc)₂ (0.5)NoneWEBRT0.3392[8]
BromobenzenePhenylboronic acidPd(OAc)₂ (0.5)NoneWEBRT0.590[8]
4-IodotoluenePhenylboronic acid[Pd(PPh₃)₄] (2)PPh₃Na₂CO₃n-PrOH/H₂O5024~10[6]
4-BromotoluenePhenylboronic acid[Pd(PPh₃)₄] (2)PPh₃Na₂CO₃n-PrOH/H₂O504>95[6]

MW = Microwave irradiation; RT = Room Temperature; WEB = Water Extract of Banana

This data highlights the nuanced nature of the reactivity comparison. While some ligand-free systems show aryl bromides outperforming aryl iodides under specific microwave conditions, traditional thermal reactions often favor aryl iodides. The counterintuitive results at lower temperatures with [Pd(PPh₃)₄] underscore the importance of empirical validation for specific substrate and catalyst combinations.[6]

Experimental Protocols

Below are detailed, representative methodologies for Suzuki coupling reactions involving an aryl bromide and an aryl iodide.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0-3.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent and water. The ratio of organic solvent to water is typically between 4:1 and 10:1.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Considerations:

  • For Aryl Iodides: Due to their higher reactivity, reactions can often be performed at lower temperatures or with lower catalyst loadings. In some cases, room temperature reactions are feasible.[8]

  • For Aryl Bromides: These substrates may require higher temperatures, longer reaction times, or more electron-rich and bulky phosphine ligands to achieve comparable yields to aryl iodides.[9]

Catalytic Cycle and Logical Relationships

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted in the catalytic cycle below.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl trans-Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X, X=Br, I) ArylHalide->OxAdd Oxidative Addition BoronicAcid Boronic Acid/Ester (Ar'-B(OR)₂) BoronicAcid->Transmetal Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for the safe handling and disposal of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, ensuring the protection of laboratory personnel and the environment. This document provides essential procedural steps for researchers, scientists, and drug development professionals.

The proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. For specialized reagents such as this compound, a boronic acid pinacol ester, adherence to strict disposal protocols is paramount. This guide outlines the necessary steps for its safe disposal, treating it as a hazardous chemical waste in the absence of specific regulatory guidelines for this compound.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to handle this compound and its waste with the appropriate Personal Protective Equipment (PPE). All handling should be conducted in a certified chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene chemical-resistant gloves. Double gloving may be considered.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]
Respiratory Protection A multi-purpose combination respirator cartridge is recommended when handling the solid form or if dust or aerosols may be generated.[2]

In case of exposure, immediately rinse the affected area with copious amounts of water and seek medical attention.[2]

Step-by-Step Disposal Protocol

The following procedure details a conservative and safe approach to the disposal of this compound.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and empty containers should be collected in the designated solid hazardous waste container.

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid hazardous waste. Puncture or crush the container to prevent reuse.[3]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated, sealed, and properly labeled liquid hazardous waste container.

  • Indicate the solvent and approximate concentration on the waste label.

4. Decontamination:

  • For glassware and equipment, a basic wash can help in converting residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[1]

  • All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]

5. Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. The waste must be handled by licensed waste carriers.[4] The preferred method of disposal for similar compounds is incineration in a suitable facility equipped with an afterburner and scrubber.[3]

Table 2: Disposal Protocol Summary

StepActionKey Considerations
1. Segregation Collect solid and liquid waste in separate, designated containers.Do not mix with other waste streams.
2. Labeling Label containers as "Hazardous Waste" with the full chemical name.Include "Boronic Acid Derivative" on the label.
3. Collection Place all contaminated materials (gloves, paper, etc.) and chemical residues in the appropriate container.For solutions, note the solvent and concentration.
4. Decontamination Rinse contaminated glassware and equipment; collect rinsate as hazardous waste.A basic wash can improve decontamination.[1]
5. Storage Store sealed containers in a designated satellite accumulation area.Await pickup by licensed hazardous waste personnel.
6. Final Disposal Professional disposal is required, often via incineration.[3][4]Do not dispose of in regular trash or down the drain.[1]

Experimental Protocol: Neutralization (General Guidance)

Direct chemical neutralization of boronic acid derivatives in a standard laboratory setting is not recommended without explicit approval from your institution's EHS department due to the potential for unknown reactions.[2] The most prudent course of action is to treat it as hazardous waste.

For illustrative purposes only, a general protocol for neutralizing a weak acid is provided below. This should not be performed for this compound without specific EHS approval.

  • In a well-ventilated fume hood, dilute the acidic waste with a large volume of water in a suitable container.

  • Slowly add a mild base, such as sodium bicarbonate, with constant stirring.[2]

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base in small portions until the pH is within the neutral range specified by local regulations (e.g., 5.5-9.0).[2]

Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_procedure Procedure cluster_final Final Disposal A Identify Waste (Solid or Liquid) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated & Labeled Hazardous Waste Container B->C D Segregate from Incompatible Waste C->D E Collect Waste Material D->E F Decontaminate Glassware & Equipment E->F G Collect Rinsate as Liquid Hazardous Waste F->G H Securely Seal Container G->H I Store in Satellite Accumulation Area H->I J Arrange for Professional Waste Pickup I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling, storing, and disposing of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 4-Iodobenzeneboronic Acid Pinacol Ester). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the compound. This material should be handled by trained personnel familiar with its potential hazards.

Chemical Identifier:

  • CAS Number: 73852-88-7[1]

Immediate Safety Precautions

All operations involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[4][5]
Hand Protection Nitrile or neoprene chemical-resistant gloves. Consider double gloving.[2][3]Prevents skin contact which can cause irritation.[4][5] Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat that is fully fastened.[2]Protects skin from accidental spills and splashes.
Footwear Closed-toe shoes.[2]Prevents exposure from spills and dropped objects.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[3]Minimizes the risk of inhaling dust or vapors, which may cause respiratory tract irritation.[4][5]

Handling and Storage Protocols

Boronic acids and their esters, including pinacol esters, are known to be sensitive to air and moisture.[6][7] Proper handling and storage are crucial to prevent degradation.

ParameterConditionJustification
Storage Temperature Refrigerated (Store below 4°C/39°F).[1][8]Recommended for long-term storage to minimize decomposition.[8]
Atmosphere Store under an inert atmosphere such as nitrogen or argon.[8]Prevents oxidation and hydrolysis from atmospheric moisture.[8]
Container Keep in a tightly sealed, original container in a dry, well-ventilated place.[8][9]Protects the compound from moisture and contamination.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[5][8]Avoids potentially hazardous chemical reactions.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Secure: Alert personnel in the vicinity and restrict access to the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[8] For liquid spills, use an inert absorbent material like vermiculite or sand, then collect the absorbed material into a sealed, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3] A basic wash can help convert residual boronic acid into a more water-soluble boronate salt for easier cleaning.[2]

  • Reporting: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) department.[3]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[2]

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.[2]

  • Container Management: Ensure waste containers are compatible with the chemical and are kept tightly sealed.

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area.[2]

  • Pickup: Follow your institution's procedures for hazardous waste collection and disposal.[3]

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [2][3]

Experimental Workflow

Below is a diagram outlining the standard workflow for handling this compound in a laboratory setting.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Retrieve Compound from Inert Storage C->D E Weigh and Dispense Compound D->E F Perform Experimental Procedure E->F G Quench Reaction & Workup F->G H Segregate Hazardous Waste (Solid & Liquid) G->H I Decontaminate Glassware & Surfaces H->I J Store Waste in Designated Area I->J K End of Process J->K Schedule Waste Pickup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.